molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1348312
CAS No.: 59009-70-0
M. Wt: 320.4 g/mol
InChI Key: VDPCIZXWEQHOJC-UHFFFAOYSA-N
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Description

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCIZXWEQHOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327178
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59009-70-0
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bispidinone Core

The 3,7-diazabicyclo[3.3.1]nonane, commonly referred to as bispidine, represents a conformationally rigid bicyclic diamine scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique structural framework provides a versatile platform for the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, analgesic, and antiarrhythmic properties.[1][2] The bispidinone core, specifically the 3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a key synthetic intermediate, allowing for further functionalization to generate diverse molecular architectures. This guide provides an in-depth exploration of the synthesis mechanism of a key derivative, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, offering insights for researchers and professionals in drug development.

Core Synthesis Mechanism: A Double Mannich Condensation

The primary and most efficient route to the 3,7-diazabicyclo[3.3.1]nonan-9-one core is a one-pot, three-component reaction known as a double Mannich reaction.[1][3] This elegant reaction cascade involves the condensation of a primary amine, an aldehyde (typically formaldehyde), and a ketone possessing at least two α-hydrogens on each side of the carbonyl group. In the case of this compound, the key reactants are benzylamine, formaldehyde, and a suitable ketone such as a 4-piperidone derivative or, in a more direct approach, a ketone like 1,3-diphenyl-2-propanone for a related structure.[4] The overall reaction is a classic example of nucleophilic addition and condensation, leading to the formation of the bicyclic bispidinone structure.[5][6]

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed reaction between the primary amine (benzylamine) and the aldehyde (formaldehyde) to form a highly electrophilic iminium ion.[5][6][7] This step is crucial as it generates the key electrophile for the subsequent carbon-carbon bond formation.

  • Enol/Enolate Formation: The ketone component, which must be enolizable, tautomerizes to its enol form or, under basic conditions, forms an enolate.[5][6] The presence of acidic protons on the α-carbons is a prerequisite for this step.

  • First Mannich Reaction (Aminoalkylation): The enol or enolate acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[5][6] This results in the formation of a β-amino carbonyl compound, also known as a Mannich base.[5][6]

  • Second Iminium Ion Formation and Intramolecular Cyclization: The newly formed Mannich base still contains a secondary amine functionality. This amine can then react with a second molecule of formaldehyde to form another iminium ion. Subsequently, the enolizable proton on the other side of the carbonyl group facilitates an intramolecular attack on this second iminium ion, leading to the formation of the second piperidine ring and completing the bicyclic bispidinone structure.

This one-pot synthesis is highly efficient and demonstrates the power of multicomponent reactions in rapidly building molecular complexity.[2][8] The reaction conditions, such as pH and temperature, can be optimized to achieve high yields.[3]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of a bispidinone core through a double Mannich reaction.

Synthesis_Mechanism Benzylamine Benzylamine (Primary Amine) Iminium_Ion Iminium Ion (Electrophile) Benzylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde (Aldehyde) Formaldehyde->Iminium_Ion Ketone Enolizable Ketone Enol Enol/Enolate (Nucleophile) Ketone->Enol Tautomerization Mannich_Base β-Amino Carbonyl (Mannich Base) Iminium_Ion->Mannich_Base Enol->Mannich_Base + Iminium Ion Second_Iminium Second Iminium Ion (Intramolecular) Mannich_Base->Second_Iminium + Formaldehyde Bispidinone 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one Second_Iminium->Bispidinone Intramolecular Cyclization

Caption: Double Mannich reaction for bispidinone synthesis.

Experimental Protocol: Synthesis of a Substituted Bispidinone

The following protocol is a representative procedure for the synthesis of a 3,7-dibenzyl-substituted bispidinone, adapted from established methodologies for similar compounds.[4]

Materials:

  • Benzylamine

  • Paraformaldehyde

  • 1,3-Diphenyl-2-propanone (or other suitable ketone)

  • Methanol

  • Glacial Acetic Acid

  • Diethyl ether

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (2 molar equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add glacial acetic acid (catalytic amount, approx. 2% v/v).

  • Add 1,3-diphenyl-2-propanone (1 molar equivalent) to the reaction mixture.

  • Finally, add paraformaldehyde (4 molar equivalents) to the flask.

  • Remove the ice bath and heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the solution to room temperature.

  • A precipitate may form upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid product using a Büchner funnel and wash with cold methanol, followed by a mixture of diethyl ether and acetone.[2]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones based on literature reports.

ParameterValueReference
Reactant Molar Ratio
Primary Amine2 eq.[4]
Ketone1 eq.[4]
Formaldehyde (as paraformaldehyde)4 eq.[4]
Reaction Conditions
SolventMethanol[4]
CatalystAcetic Acid[3][4]
TemperatureReflux[4]
Reaction Time12 - 24 hours[4]
Yield
Typical Crude Yield80-95%[2][4]

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checkpoints. The progress of the reaction should be monitored by TLC, which will show the consumption of the starting materials and the appearance of the product spot.[3] The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry.[3][9] The characteristic signals in the NMR spectra, particularly the chemical shifts and coupling constants of the protons on the bicyclic core, can confirm the formation of the desired bispidinone structure and its "chair-chair" conformation.[3][9]

Conclusion

The synthesis of this compound via a double Mannich reaction is a robust and efficient method for constructing this valuable heterocyclic scaffold. Understanding the underlying mechanism, from the initial formation of the iminium ion to the final intramolecular cyclization, is key to optimizing reaction conditions and achieving high yields. This guide provides a comprehensive overview for researchers, enabling the effective synthesis of bispidinone derivatives for applications in drug discovery and beyond.

References

  • Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Balasubramanian, T., et al. (2010). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of the Serbian Chemical Society, 75(10), 1349-1355. Retrieved from [Link]

  • Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. (2010). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 227-234. Retrieved from [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (2012). Google Patents.
  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. Retrieved from [Link]

  • Gualandi, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6331. Retrieved from [Link]

  • Robinson-Schöpf Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mannich Reaction - Mechanism and Applications. (2018, July 24). YouTube. Retrieved from [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of the 3,7-diazabicyclo[3.3.1]nonane, or bispidone, core serves as a pivotal scaffold in the fields of medicinal chemistry and materials science.[1] The nitrogen atoms at the 3 and 7 positions offer versatile points for functionalization, with the nature of the substituents significantly influencing the molecule's conformational properties, reactivity, and solubility. This guide provides a comprehensive analysis of the spectral data for a key derivative, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, offering insights into its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Conformation

The bispidone scaffold in this compound typically adopts a chair-chair conformation to minimize steric strain. This conformational preference is a critical factor in interpreting its spectral data, particularly the coupling constants observed in ¹H NMR spectroscopy.[2][3]

Caption: A 2D representation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the bicyclic core and the benzyl substituents. The chemical shifts and multiplicities of the core protons are particularly sensitive to the chair-chair conformation of the rings.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-5~3.2-3.4multiplet-
H-2, H-4, H-6, H-8 (axial)~2.4-2.6multiplet-
H-2, H-4, H-6, H-8 (equatorial)~2.8-3.0multiplet-
Benzyl CH₂~3.73singlet-
Aromatic (Ar-H)~7.11-7.44multiplet-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is a synthesis from available literature.[1][4]

The differentiation between axial and equatorial protons on the piperidine rings is a key feature. Typically, axial protons resonate at a lower chemical shift (upfield) compared to their equatorial counterparts due to anisotropic effects. The complex multiplicity of these signals arises from geminal and vicinal couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C-9)~209.9
Aromatic (ipso)~142.3
Aromatic (ortho, meta, para)~126.7-127.9
CH₂ (bispidine)~64.0
C-Ph (bispidine)~54.0
CH₂ (benzyl)~46.4

Note: The data is based on a related diphenyl-substituted bispidinone and may vary for the title compound.[4] The downfield chemical shift of the C-9 carbon is characteristic of a ketone carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O stretch~1700-1725Strong
C-H stretch (aromatic)~3000-3100Medium
C-H stretch (aliphatic)~2800-3000Medium
C-N stretch~1000-1250Medium
C=C stretch (aromatic)~1450-1600Medium-Weak

Note: The exact wavenumbers can be influenced by the molecular environment.

The presence of the strong carbonyl absorption is a definitive indicator of the ketone functionality. The various C-H, C-N, and C=C stretching and bending vibrations provide further confirmation of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For this compound (C₂₁H₂₄N₂O), the expected molecular weight is approximately 320.4 g/mol .[5]

  • Molecular Ion Peak (M⁺): m/z ≈ 320.19

  • Key Fragmentation Patterns: The fragmentation of the molecular ion would likely involve the loss of benzyl groups (C₇H₇, m/z = 91) or cleavage of the bicyclic ring system. The observation of a prominent peak at m/z 91 is a strong indicator of the presence of a benzyl substituent.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).[5][6]

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass range to observe the molecular ion and key fragment ions.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of providing accurate mass measurements to confirm the elemental composition.

Spectral Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: A workflow diagram illustrating the process of spectral analysis for structural elucidation.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectral data presented in this guide serve as a valuable reference for researchers working with this important class of bicyclic compounds, aiding in reaction monitoring, quality control, and the design of new derivatives with tailored properties for various applications.

References

  • A Comparative Guide to the Synthesis and Spectroscopic Analysis of N-Protected Bispidone Derivatives. Benchchem.
  • This compound. PubChem. Available from: [Link]

  • 3,7-Dibenzyl-3,7-diaza-bicyclo(3.3.1)nonan-9-one. SpectraBase. Available from: [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Available from: [Link]

  • Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane.
  • The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. ResearchGate. Available from: [Link]

  • Synthesis and intramolecular ring transformation of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes. SciSpace. Available from: [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Available from: [Link]

  • Supporting Information Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes. Amazon S3. Available from: [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. PubMed Central. Available from: [Link]

  • 3,7-diazabicyclo[3.3.1]nonan-9-one. Angene Chemical. Available from: [Link]

  • 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. NIST WebBook. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mannich Reaction for Bispidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, scaffold is a conformationally rigid bicyclic structure that has emerged as a privileged core in medicinal chemistry and materials science.[1][2][3] Its unique topology allows for precise spatial orientation of substituents, making it an invaluable pharmacophore for designing ligands with high target specificity.[4] Bispidinone derivatives have demonstrated a wide spectrum of biological activities, including antiviral, analgesic, and antiarrhythmic properties, and serve as crucial chelating agents for applications like positron emission tomography (PET) imaging.[1][5][6] The cornerstone of bispidinone synthesis is the elegant and efficient double Mannich reaction, a multicomponent condensation that constructs the bicyclic core in a single, often one-pot, operation.[1][7] This guide provides a detailed examination of the Mannich reaction for bispidinone synthesis, covering the underlying mechanism, field-proven experimental protocols, critical optimization parameters, and subsequent chemical transformations.

The Strategic Importance of the Bispidinone Core

The rigidity of the bispidinone skeleton, which typically adopts a stable double-chair conformation, is its most significant feature.[8][9][10] This conformational lock minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. The two nitrogen atoms at positions 3 and 7, along with the carbon bridge at C9, provide multiple points for functionalization, enabling the creation of diverse chemical libraries for drug discovery and the development of highly structured ligands for coordination chemistry.[5][11] Consequently, mastering the synthesis of this scaffold is a critical skill for researchers in organic synthesis and drug development.

The Double Mannich Reaction: Mechanism and Rationale

The synthesis of the bispidinone core is a classic application of the intramolecular double Mannich reaction.[7][12] This reaction involves the condensation of three components: a ketone with available α-hydrogens (the nucleophile), a non-enolizable aldehyde (typically formaldehyde), and a primary amine.[13][14] In the context of bispidinone synthesis, a 4-piperidone derivative serves as the ketone component, which reacts with formaldehyde and a primary amine to forge the second piperidine ring, thereby creating the bicyclic 3,7-diazabicyclo[3.3.1]nonan-9-one structure.[1][15]

The reaction proceeds through a well-established mechanism:

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic Eschenmoser-like salt, the iminium ion. This step is often catalyzed by a mild acid, which facilitates the dehydration of the intermediate hemiaminal.

  • First Mannich Condensation: The 4-piperidone, under the reaction conditions, forms a nucleophilic enol or enolate. This enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and creating an aminomethylated piperidone intermediate.

  • Intramolecular Cyclization (Second Mannich Condensation): The newly introduced secondary amine on the side chain then reacts with a second molecule of formaldehyde to form another iminium ion in situ. The enolizable side of the piperidone ketone then acts as an intramolecular nucleophile, attacking this second iminium ion to close the second ring and form the final bispidinone core.

This elegant cascade assembles a complex bicyclic system from simple acyclic or monocyclic precursors with high atom economy.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Benzylamine in MeOH B Cool in Ice Bath A->B C Add Acetic Acid (Dropwise) B->C D Add N-Benzyl-4-piperidone & Paraformaldehyde C->D E Heat to Reflux (4-8 hours) D->E F Monitor by TLC E->F G Cool & Concentrate (Remove MeOH) F->G H Basify with NaOH (pH 10-11) G->H I Extract with Et₂O H->I J Dry Organic Layer (MgSO₄) I->J K Filter & Concentrate J->K L Recrystallize or Column Chromatography K->L M Characterize Product (NMR, MS, etc.) L->M

Sources

An In-depth Technical Guide to the Stereochemistry of 3,7-Diazabicyclo[3.3.1]nonan-9-ones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of 3,7-diazabicyclo[3.3.1]nonan-9-ones, commonly known as bispidinones. As a privileged scaffold in medicinal chemistry, the rigid, three-dimensional structure of bispidinone is paramount to its biological activity.[1] Understanding and controlling its stereochemistry is therefore a critical objective for researchers in drug discovery and organic synthesis. This document synthesizes foundational principles with field-proven insights, offering a detailed examination of the conformational landscape, stereocontrolled synthesis, and advanced analytical characterization of these vital molecules.

Part 1: The Conformational Landscape of the Bispidinone Core

The 3,7-diazabicyclo[3.3.1]nonane framework is not static; it exists as a dynamic equilibrium of several conformations. The relative stability of these conformers dictates the molecule's overall shape and, consequently, its interaction with biological targets. The principal conformations are the double-chair (Chair-Chair, CC), the chair-boat (CB), and the twin-boat, which often exists as a twist-boat (TB) to alleviate steric strain.[2]

For most unsubstituted or simply substituted bispidinones, the Chair-Chair (CC) conformation is thermodynamically the most stable and thus predominates in solution.[3][4] This preference is largely due to the minimization of torsional and transannular strain, creating a staggered arrangement across the ethano bridges. The stability of the CC form is often confirmed by NMR spectroscopy, where characteristic proton coupling constants provide definitive evidence.[3][4]

However, the introduction of bulky substituents, particularly at the C2, C4, C6, and C8 positions, can introduce significant non-bonded steric interactions.[5] In such cases, the bicyclic system may adopt a Chair-Boat (CB) conformation to move these bulky groups into pseudo-equatorial positions, thereby reducing steric clash.[6][7] This conformational shift is a critical consideration in molecular design, as it fundamentally alters the spatial orientation of pharmacophoric groups. X-ray crystallography has been instrumental in identifying CB conformations in the solid state for several highly substituted derivatives.[5][6][7]

Computational studies, including ab initio and DFT methods, have further elucidated the conformational possibilities, identifying six potential conformers arising from the combination of skeletal changes and the internal rotation of acyl substituents on the nitrogen atoms.[2]

G CC Chair-Chair (CC) (Most Stable) CB Chair-Boat (CB) CC->CB Ring Inversion (Steric Pressure) CB->CC Relaxation TB Twist-Boat (TB) (Least Stable) CB->TB Ring Inversion

Caption: Conformational equilibrium in the bispidinone scaffold.

Part 2: Synthesis and Stereochemical Control

The construction of the bispidinone core is most efficiently achieved through a double Mannich reaction .[1] This one-pot, three-component condensation involves a cyclic ketone (typically a 4-piperidone derivative), a primary amine, and formaldehyde.[4] The reaction proceeds via a stepwise formation of two new heterocyclic rings, locking the structure into the bicyclic framework.

The versatility of the Mannich reaction is a key advantage; by varying the 4-piperidone and primary amine starting materials, a vast library of derivatives with diverse substituents at the bridgehead carbons (C1, C5) and nitrogen atoms (N3, N7) can be generated.[3][8]

G cluster_reactants Reactants Piperidone 4-Piperidone Derivative Reaction Double Mannich Cyclocondensation Piperidone->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Formaldehyde Formaldehyde (CH2O) Formaldehyde->Reaction Product 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone Core) Reaction->Product

Caption: General workflow for bispidinone synthesis via Mannich reaction.

Stereoselective Synthesis

Achieving stereochemical control is crucial for developing enantiomerically pure therapeutic agents.[9] Chiral bispidinones can be synthesized using several strategies:

  • Chiral Starting Materials: Employing a chiral primary amine in the Mannich reaction can introduce chirality into the final product.[10]

  • Resolution: Racemic mixtures of bispidinones can be resolved into their constituent enantiomers using classical resolution techniques or chiral chromatography.

  • Asymmetric Catalysis: Chiral bispidine derivatives themselves are effective ligands in asymmetric synthesis, highlighting the scaffold's importance in catalysis.[10][11]

Representative Experimental Protocol: Synthesis of 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one

The following protocol is a generalized procedure based on methodologies reported in the literature for the Mannich cyclocondensation.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-piperidone derivative (1.0 eq.) and the primary amine (1.0 eq.) in methanol or ethanol.

  • Addition of Reagents: To this solution, add aqueous formaldehyde (2.2 eq., typically 37% solution) and a catalytic amount of acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in water, basify with a strong base (e.g., KOH or NaOH) to pH > 10, and extract the product with an organic solvent such as chloroform or dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Final Purification: The crude product is often a viscous oil or solid and can be further purified by column chromatography on alumina or silica gel.[3][4]

Part 3: Probing the 3D Architecture: Analytical Techniques

A combination of spectroscopic and crystallographic methods is essential for the unambiguous determination of the stereochemistry of bispidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the predominant conformation in solution.[12]

  • ¹H NMR: The key diagnostic signals are those of the protons on the carbon atoms adjacent to the nitrogens (C2, C4, C6, C8). In a rigid CC conformation, these protons are differentiated into axial and equatorial positions. The observation of a doublet of doublets for the equatorial protons with large geminal coupling constants (J ≈ 10.5-11 Hz) and smaller vicinal coupling constants is strong evidence for the chair-chair conformation.[3][4]

  • ¹³C NMR: The chemical shifts of the bridgehead carbons (C1, C5) and the methylene carbons (C2, C4, C6, C8) are sensitive to the ring's conformation. The absence of a signal corresponding to a carbonyl group and the appearance of a methylene signal around 32-34 ppm after a Wolff-Kishner reduction confirms the removal of the C9-ketone.[4]

Parameter Typical Value (Chair-Chair Conformation) Stereochemical Implication
¹H Geminal Coupling (Jgem) 10.5 - 11.0 HzIndicates a rigid piperidone ring in a chair form.[3]
¹H Vicinal Coupling (Jvic) 3.0 - 6.0 HzReflects the dihedral angle between adjacent protons, consistent with a chair geometry.[3]
¹³C Chemical Shift (C=O) ~210-215 ppmPresence of the C9 ketone.
IR Stretch (νC=O) ~1715-1740 cm⁻¹Confirms the presence of the ketone functional group.[4]
Single-Crystal X-Ray Diffraction

X-ray crystallography provides definitive, high-resolution information about the molecule's three-dimensional structure in the solid state.[13] It is the gold standard for confirming conformations and the relative and absolute stereochemistry of chiral centers. Several crystal structures of bispidinones have been reported, revealing both symmetric chair-chair conformations and, in cases of significant steric hindrance, distorted chair-boat conformations.[5][6][7][13] This technique is invaluable as it can capture conformations that may be minor or transient in solution.

Part 4: The Influence of Substituents on Stereochemistry

The nature and position of substituents play a commanding role in dictating the preferred conformation and overall stereochemistry of the bispidinone scaffold.

  • N-Substituents (N3, N7): Variation of substituents on the nitrogen atoms is a common strategy in drug design to modulate properties like solubility, basicity, and receptor affinity.[3] While simple alkyl or acyl groups generally do not alter the preference for the CC conformation, bulky N-substituents can influence the rotational barrier of exocyclic bonds (e.g., N-aryl bonds), leading to atropisomerism.[14]

  • C-Substituents (C2, C4, C6, C8): This is where the most dramatic stereochemical effects are observed. The introduction of multiple, bulky aryl groups at these positions can create severe 1,3-diaxial interactions in a CC conformation.[5] To alleviate this strain, the molecule will often adopt a CB conformation, where one of the piperidone rings flips into a boat or twist-boat form.[6][7] This conformational switching has profound implications for the molecule's shape and biological function. For example, 2,4,6,8-tetraaryl substituted bispidinones frequently exhibit a chair-boat conformation in the solid state.[5][6]

Conclusion

The stereochemistry of 3,7-diazabicyclo[3.3.1]nonan-9-ones is a rich and complex field, governed by a delicate balance of conformational energetics and steric influences. The thermodynamically preferred chair-chair conformation can be perturbed into a chair-boat arrangement by strategic placement of bulky substituents, providing a powerful tool for molecular design. A thorough understanding of the stereocontrolled synthesis via the Mannich reaction, coupled with rigorous analysis by NMR and X-ray crystallography, is essential for any researcher or drug development professional working with this privileged scaffold. The ability to precisely control the three-dimensional architecture of bispidinones will continue to unlock their potential in the development of novel therapeutics targeting a wide range of diseases.[1][15][16]

References

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Siener, T., Holzgrabe, U., Drosihn, S., & Brandt, W. (1999). Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.1]nonan-9-ones—synthesis, nuclear magnetic resonance studies and semiempirical PM3 calculations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Holzgrabe, U., et al. (1991). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Archiv der Pharmazie. [Link]

  • Juaristi, E. (2007). Chiral Bispidines. ResearchGate. [Link]

  • Krasavin, M., et al. (2024). SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. [Link]

  • Unknown Author. (n.d.). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7- diazabicyclo[3.3.1]nonan-9-ones. SpringerLink. [Link]

  • Fun, H. K., et al. (2009). 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Klimenko, A. S., et al. (2020). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. ResearchGate. [Link]

  • Malmakova, A. E., et al. (2020). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate. [Link]

  • Gaisina, S. V., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules. [Link]

  • Fun, H. K., et al. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Berlin, K. D., et al. (1995). NOVEL 9,9-DIOL SYSTEMS STARTING FROM A 3,7- DIAZABICYCLO[3.3.1]NONAN-9-ONE NUCLEUS-SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS... Journal of Coordination Chemistry. [Link]

  • Thomas, T., et al. (2017). Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. IUCrData. [Link]

  • Holzgrabe, U., et al. (1999). Stereochemical behaviour of κ-agonistic 2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-diesters. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Unknown Author. (n.d.). Spectroscopic and Synthetic Profile of 3,7-Dipropyl-3,7-diazabicyclo... Preprints.org. [Link]

  • Klimenko, A. S., et al. (2020). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7... Matilda. [Link]

  • Chen, C. H., et al. (1981). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES... Journal of Heterocyclic Chemistry. [Link]

  • Del Grosso, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules. [Link]

  • Malmakova, A. E., et al. (2020). (PDF) SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate. [Link]

  • Tarleton, M., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules. [Link]

  • Tarleton, M., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1 H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. PubMed. [Link]

  • Unknown Author. (n.d.). Chiral bispidines for asymmetric synthesis. ResearchGate. [Link]

  • Park, D. H., et al. (2013). 2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. IUCrData. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Gaisena, S. V., et al. (2023). Synthesis of Chiral Macrocycles Based on Bispidine. ResearchGate. [Link]

  • Stetter, H., & Koser, H. G. (1969). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. [Link]

  • Gaisina, S. V., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. National Institutes of Health. [Link]

  • Black, D. S. C., et al. (1995). Synthesis and metal complexes of symmetrically N-substituted bispidinones. Monash University. [Link]

  • Praliyev, K. D., et al. (2001). Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1 H NMR Spectroscopy. ResearchGate. [Link]

  • Tran, K., et al. (1997). Synthesis, Stereochemical, and Conformational Studies of Selected... Journal of Heterocyclic Chemistry. [Link]

  • Fun, H. K., et al. (2009). (PDF) 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1... ResearchGate. [Link]

  • Banerjee, A., et al. (2019). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. PubMed. [Link]ncbi.nlm.nih.gov/31257877/)

Sources

An In-Depth Technical Guide to 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS Number: 59009-70-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The bispidinone scaffold, characterized by the rigid 3,7-diazabicyclo[3.3.1]nonan-9-one core, represents a fascinating and versatile platform in medicinal chemistry. Its unique conformational constraints and the synthetic accessibility of its derivatives have positioned it as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a key exemplar of this class, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, with the intent to equip researchers and drug development professionals with the foundational knowledge to explore its potential. While this specific molecule is often utilized as a synthetic intermediate, the broader family of bispidinone derivatives has shown promise in diverse therapeutic areas, including oncology and neuroscience. This document will delve into its synthesis, physicochemical properties, and the established biological activities of its structural class, offering insights into potential avenues for future research and development.

Chemical Identity and Physicochemical Properties

This compound is a symmetrically substituted bispidinone derivative. The benzyl groups on the nitrogen atoms significantly influence its solubility and reactivity, making it a valuable precursor in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 59009-70-0
Molecular Formula C₂₁H₂₄N₂O
Molecular Weight 320.44 g/mol
IUPAC Name This compound
SMILES C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4
XLogP3 2.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 23.6 Ų

Synthesis of this compound

The synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is classically achieved through a Mannich-type condensation reaction.[1][2][3] This versatile reaction allows for the one-pot formation of the bicyclic system from a piperidone derivative, an aldehyde (typically formaldehyde), and a primary amine.

Synthetic Pathway: Mannich Condensation

The synthesis of this compound can be accomplished by the reaction of N-benzyl-4-piperidone, formaldehyde, and benzylamine.[4] This double aminomethylation reaction efficiently constructs the bispidinone framework.

Mannich_Condensation cluster_reactants Reactants cluster_product Product N_benzyl_4_piperidone N-Benzyl-4-piperidone Reaction_Vessel Mannich Condensation N_benzyl_4_piperidone->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Bispidinone 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one Reaction_Vessel->Bispidinone

Caption: Synthetic pathway for this compound.

Experimental Protocol: A General Procedure

The following protocol is adapted from established methods for the synthesis of N-substituted bispidinones and serves as a representative procedure.[1]

Step 1: Reaction Setup

  • To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (2 equivalents) and benzylamine hydrochloride (1 equivalent).

  • The choice of an acid catalyst is often crucial for the reaction to proceed efficiently.

Step 2: Reaction Execution

  • Heat the reaction mixture at reflux for a period of 12-24 hours.

  • Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.

Spectroscopic Characterization

Table 2: Estimated ¹H NMR Spectral Data of N-Protected Bispidone Derivatives

CompoundProtonEstimated Chemical Shift (ppm)
This compoundH-1, H-53.0 - 3.2
H-2, H-4, H-6, H-82.5 - 2.9
Benzyl CH₂3.6 - 3.8
Aromatic H7.2 - 7.4

Note: These are estimated values and may vary depending on the solvent and experimental conditions.[1]

For researchers requiring definitive spectral data, 13C NMR and GC-MS data are indicated to be available from sources such as SpectraBase.[1]

Potential Applications in Drug Development

While this compound is primarily a synthetic intermediate, the broader class of 3,7-diazabicyclo[3.3.1]nonane derivatives has been investigated for a range of biological activities. These studies provide a strong rationale for the exploration of novel derivatives based on this scaffold.

Neurological Disorders
  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 3,7-diazabicyclo[3.3.1]nonane scaffold is a naturally occurring motif that interacts with nAChRs. Derivatives have been synthesized that show high affinity and subtype selectivity, acting as agonists, partial agonists, or antagonists.[5] This suggests potential applications in treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

  • Orexin Receptor Antagonists: Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been explored as non-peptide antagonists of human orexin receptors.[6] Orexin receptor antagonists are a novel class of drugs for the treatment of sleep disorders, anxiety, and addiction.

Oncology
  • Cytotoxic Agents: Certain bispidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with tryptophan pendant arms have been shown to induce apoptosis in pancreatic cancer cells.[7] Another study revealed that some bispidine derivatives can induce apoptosis in cancer cells by activating polyamine catabolism.[8]

Illustrative Experimental Protocols for Biological Evaluation

For researchers interested in evaluating novel derivatives of the bispidinone scaffold, the following are examples of established in vitro assays relevant to the potential biological activities of this compound class.

Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

Step 1: Cell Culture and Seeding

  • Culture the desired cancer cell line (e.g., MiaPaca-2 for pancreatic cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in the cell culture medium.

  • Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

Step 3: Incubation

  • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Step 4: Viability Assessment

  • Add the MTT or CCK-8 reagent to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity_Assay Cell_Seeding Seed cancer cells in 96-well plate Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation Viability_Reagent Add MTT or CCK-8 reagent Incubation->Viability_Reagent Absorbance_Reading Measure absorbance Viability_Reagent->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an in vitro cytotoxicity assay.

Safety and Handling

A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. However, based on the general reactivity of related compounds, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is imperative to consult the SDS provided by the supplier.

Conclusion and Future Directions

This compound serves as a valuable building block in the synthesis of a diverse range of compounds based on the bispidinone scaffold. The established biological activities of this structural class, particularly in the realms of neuroscience and oncology, underscore the potential for the development of novel therapeutic agents. Future research efforts could focus on the synthesis of libraries of derivatives with varied substituents at the nitrogen atoms and other positions of the bicyclic core. The rigid nature of the bispidinone scaffold allows for a more predictable structure-activity relationship, which can be leveraged in rational drug design. As our understanding of the biological targets of these compounds grows, so too will the opportunities for the development of innovative and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025, December).
  • Black, D. St C., Deacon, G. B., & Rose, M. (1995). Synthesis and metal complexes of symmetrically N-substituted bispidinones. Journal of the Chemical Society, Perkin Transactions 1, (15), 2055-2076.
  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
  • Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113.
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019). Molecules, 24(3), 543. [Link]

  • Pathak, T., et al. (2007). Synthesis and stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Arkivoc, 2007(15), 139-150.
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). Molecules, 27(12), 3872. [Link]

  • Srikrishna, A., & Vijaykumar, D. (1998). A short, formal synthesis of (±)-sparteine and (±)-β-sparteine. Tetrahedron Letters, 39(26), 4901-4904.
  • Vijayakumar, V., & Sundaravadivelu, M. (2005). Synthesis and conformational analysis of some 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Indian Journal of Chemistry - Section B, 44B(1), 169-173.
  • Natarajan, R., et al. (2008). 2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
  • Fun, H.-K., et al. (2009). 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o10.
  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2014). Bioorganic & Medicinal Chemistry, 22(17), 4785-4801. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89.
  • Chigorina, E. A., & Dotsenko, V. V. (2012). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. Chemistry of Heterocyclic Compounds, 48(11), 1722-1724.
  • Ruenitz, P. C., & Smissman, E. E. (1976). Analogues of sparteine. II. Synthesis of N-monoalkylbispidines and N,N'-dialkylbispidines. The Journal of Organic Chemistry, 41(24), 3737-3740.
  • Miyahara, Y., Goto, K., & Inazu, T. (2001). A novel hindered macrocyclic tetramine containing two bispidine units. A new type of proton sponge. Tetrahedron Letters, 42(20), 3007-3009.
  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (2013).

Sources

An In-Depth Technical Guide to the Molecular Structure of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bispidinone Scaffold

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine or bispidinone scaffold, represents a class of rigid bicyclic diamines that has attracted considerable interest in medicinal chemistry, catalysis, and materials science.[1][2] The constrained conformational nature of this framework, combined with the capacity for diverse functionalization at the nitrogen and carbon atoms, establishes it as a valuable pharmacophore and a versatile building block in synthetic chemistry.[1] Derivatives of bispidine have demonstrated a broad spectrum of biological activities.[1]

This guide focuses on a specific derivative, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one . We will provide a detailed examination of its molecular structure, beginning with its chemical synthesis, followed by an analysis of its conformational behavior and spectroscopic characteristics. The insights presented herein are synthesized from established principles and data from analogous structures within the bispidinone family, providing a robust technical overview for researchers and drug development professionals.

Part 1: Synthesis via Double Mannich Condensation

The most efficient and prevalent method for constructing the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich reaction.[1][3][4][5] This multicomponent condensation is a cornerstone of heterocyclic chemistry, enabling the formation of the bicyclic system in a single, often high-yielding, step.[1][2]

Reaction Mechanism and Rationale

The synthesis of this compound involves the condensation of three key components:

  • An Enolizable Ketone: Typically an N-substituted-4-piperidone, which provides the C1, C2, C4, C5, and C9 atoms of the bicyclic core. For the target molecule, N-benzyl-4-piperidone is the logical precursor.[5]

  • An Aldehyde: Formaldehyde is almost exclusively used, serving as the electrophilic one-carbon source for the C6 and C8 bridge atoms.[4]

  • A Primary Amine: Benzylamine acts as the nucleophile, incorporating the nitrogen atoms at positions 3 and 7.

The reaction proceeds through a tandem sequence of iminium ion formation and subsequent intramolecular cyclization. The rigidity of the resulting bispidinone scaffold is a direct consequence of this efficient ring-forming cascade.

Generalized Experimental Protocol

While a specific protocol for the title compound is not detailed in readily available literature, the following is a robust, generalized procedure based on established methods for analogous N,N'-disubstituted bispidinones.[5][6]

Objective: To synthesize this compound.

Materials:

  • N-benzyl-4-piperidone hydrochloride

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-benzyl-4-piperidone hydrochloride (1 equivalent) and benzylamine (1 equivalent) in methanol.

  • Acidification & Formaldehyde Addition: Add a catalytic amount of concentrated hydrochloric acid to the solution. Subsequently, add formaldehyde solution (at least 2 equivalents) dropwise to the stirring mixture. The use of an acid catalyst is typical for promoting the Mannich reaction.[4]

  • Reaction & Reflux: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4]

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Isolation & Purification: Dissolve the residue in water and basify the solution with a suitable base (e.g., saturated sodium bicarbonate or NaOH solution) to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified using column chromatography on silica gel or alumina.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 N-Benzyl-4-piperidone P1 Dissolve in MeOH Add cat. HCl R1->P1 R2 Benzylamine R2->P1 R3 Formaldehyde (2 eq.) R3->P1 P2 Reflux (12-24h) P1->P2 P3 Workup & Basify P2->P3 P4 Purification (Chromatography) P3->P4 Product 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one P4->Product

Caption: Generalized workflow for the synthesis of the target molecule.

Part 2: Conformational Analysis

The bicyclo[3.3.1]nonane system is conformationally complex, with several possible arrangements for the two six-membered rings. However, for the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold, the energetic landscape is dominated by a single, highly favored conformation.

The Preferred "Chair-Chair" Conformation

Extensive spectroscopic and computational studies have demonstrated that the bispidinone core exists almost exclusively in a flattened "chair-chair" (CC) conformation.[3][7][8] In this arrangement, both piperidine rings adopt a chair-like geometry. This conformation minimizes transannular steric interactions (non-bonding interactions between atoms across the rings), which would be severe in alternative boat-chair (BC) or twin-twist (TT) forms.[7]

The presence of the C9-keto group introduces some flattening to the chairs compared to a standard cyclohexane ring, but the overall CC geometry is maintained. The stability of this conformation is a defining feature of the bispidinone scaffold, imparting it with a predictable and rigid three-dimensional structure.

Orientation of N-Benzyl Substituents

The benzyl groups attached to the N3 and N7 atoms will occupy equatorial positions to minimize 1,3-diaxial steric strain. An axial orientation would result in significant steric clashes with the axial protons on the C2/C4 and C6/C8 positions, destabilizing the molecule. Therefore, the thermodynamically most stable isomer is the one with both benzyl groups in equatorial positions within the chair-chair framework.

Conformations cluster_main Conformational Isomers of the Bispidinone Core cluster_substituents N-Benzyl Group Orientation (in CC form) CC Chair-Chair (CC) (Most Stable) BC Boat-Chair (BC) (Higher Energy) CC->BC Higher Energy TT Twin-Twist (TT) (Highly Strained) BC->TT Higher Energy Equatorial Diequatorial (Favored) Axial Diaxial (Disfavored)

Caption: Conformational landscape of the bispidinone scaffold.

Part 3: Spectroscopic Characterization

The rigid chair-chair conformation of this compound gives rise to a predictable and characterizable NMR spectrum. While a published spectrum for this specific molecule is not available, we can predict the key features based on data from closely related structures.[3][6][9]

Predicted ¹H NMR Spectroscopy

The symmetry of the N,N'-dibenzyl derivative simplifies the proton NMR spectrum. Key expected signals include:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two phenyl rings.

  • Benzylic Protons (N-CH₂-Ph): A sharp singlet around 3.5-3.6 ppm, integrating to four protons. The equivalence of these protons is consistent with the molecule's symmetry.

  • Bridgehead Protons (H1, H5): A broad singlet or multiplet around 2.8-3.0 ppm.

  • Axial and Equatorial Protons (H2, H4, H6, H8): The protons on the carbons adjacent to the nitrogen atoms (C2, C4, C6, C8) are diastereotopic. They will appear as distinct signals, typically as doublets of doublets. The equatorial protons are expected to resonate further downfield than the axial protons. Crucially, the coupling constants observed for these protons provide direct evidence for the chair-chair conformation. Large geminal coupling constants (10-12 Hz) and smaller vicinal coupling constants are characteristic of this geometry.[3][4]

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will also reflect the molecule's symmetry.

Carbon Atom(s)Predicted Chemical Shift (ppm)Rationale
C=O (C9)~210-215Typical for a ketone in a six-membered ring.
Aromatic (ipso-C)~138-140Quaternary carbon of the phenyl ring attached to the CH₂ group.
Aromatic (ortho, meta, para-C)~127-130Aromatic carbons of the benzyl groups.
N-C H₂-Ph~58-62Benzylic carbon attached to nitrogen.
C2, C4, C6, C8~55-60Carbons alpha to the nitrogen atoms in the bicyclic core.
C1, C5~40-45Bridgehead carbons.

Note: These are estimated chemical shifts based on general principles and data from similar compounds. Actual values may vary.[6]

Mass Spectrometry & IR Spectroscopy
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of C₂₃H₂₆N₂O (358.47 g/mol ) plus a proton.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be a strong carbonyl (C=O) stretching absorption band in the region of 1700-1720 cm⁻¹, indicative of the ketone functional group.

Conclusion

This compound is a classic example of the bispidinone family, readily accessible through the powerful double Mannich condensation. Its molecular structure is defined by a highly stable and rigid chair-chair conformation, which dictates the stereochemical orientation of its substituents and results in predictable spectroscopic properties. This conformational rigidity is a key attribute that makes the bispidinone scaffold a valuable and reliable platform for the design of novel therapeutics and functional materials. The understanding of its synthesis and structural features provides a solid foundation for further exploration and application of this important heterocyclic system.

References

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
  • Holzgrabe, U., et al. (n.d.). Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.1]nonan-9-ones—synthesis, nuclear magnetic resonance studies and semiempirical PM3 calculations. RSC Publishing.
  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS.
  • BenchChem. (2025). Application Notes and Protocols: Mannich Reaction for Bispidine Synthesis.
  • BenchChem Technical Support Center. (n.d.). Synthesis of 3,7-Diazabicyclo[3.3.1]nonane.
  • ResearchGate. (n.d.). (PDF) Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes.
  • Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13, 1111-1113. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments.
  • MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications.
  • BenchChem. (2025). Technical Support Center: Mannich Condensation for Bispidine Formation.
  • Matilda. (n.d.). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7- ....
  • National Institutes of Health. (n.d.). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones.
  • Sci-Hub. (n.d.). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Spectroscopic Analysis of N-Protected Bispidone Derivatives.
  • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
  • Amazon S3. (n.d.). Supporting Information Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes.
  • Google Patents. (n.d.). US5043445A - Bis-1,3-diazine heterocyclic derivatives as ....
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts..
  • Semantic Scholar. (n.d.). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts.
  • Taylor & Francis Online. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1].
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BLDpharm. (n.d.). 59009-70-0|this compound.
  • ResearchGate. (n.d.). (PDF) Synthesis and Crystal and Molecular Structure of [1,3,5,7 .... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTBfT_kMCe0glLlD2lCLHwQfwrlYNLs9ViRHvzwjmHVqxKa70su1iBFa-QV4WaDqv_CU4TmK8hmorDzKQzM-d7JWNyErqj-NggFPCDPUzzQJfXseQeDPJl6WmD0jzGp0O4bp3hkb5icZULN1tfhNULgOGGky_baqmiu4tsB2nUsAi5vguZ2qKc4zuhrtNamWHHIbTWphpObfNPqcjYrdpoj5ccsdJ6sM98Xps5o9vE2uwLo1cuUvTRdsevKbsX3SwSKDUBgURtEqN2Gayiviy6vShsfmnUmKyo0H6wgN4doUKZ39H7
  • PubMed. (2016). Crystal Structure of N, N'-di-benzyl-pyromellitic Diimide.
  • ResearchGate. (n.d.). (PDF) N,N′-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine.
  • ResearchGate. (n.d.). Crystal structure of N,N'-BIS-(2,5-dimethoxybenzylidene)- 1,3-diaminopropane.
  • ResearchGate. (n.d.). Crystal structure of N,N-bis(diphenylphosphino)-N-((S)-α-methylbenzyl)amine, C32H29NP2.
  • National Institutes of Health. (n.d.). Crystal structure of 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione].

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Application of Bispidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bispidine (3,7-diazabicyclo[3.3.1]nonane) core is a conformationally rigid bicyclic diamine that has evolved from a laboratory curiosity into a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, making it an invaluable building block for creating highly specific molecular probes, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the discovery of bispidine, details the foundational synthetic methodologies, explores the development of key derivatives, and discusses their applications, grounded in field-proven insights and experimental data.

The Genesis: Discovery and Structural Elucidation of the Bispidine Core

The journey of bispidine chemistry began in the 1930s with the pioneering work of German chemist Carl Mannich.[1][3][4][5][6] He and his student, P. Mohs, were the first to synthesize the fundamental bispidine skeleton through what is now famously known as the Mannich reaction.[1] This reaction involves the condensation of a primary amine, formaldehyde, and a ketone with two α-hydrogens, typically a 4-piperidone derivative.[7][8] This double Mannich cyclization proved to be a remarkably efficient method for constructing the rigid 3,7-diazabicyclo[3.3.1]nonane framework and remains a cornerstone of bispidine synthesis today.[1][7]

Early structural elucidation relied on classical chemical degradation and derivatization methods. However, the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, was crucial for definitively confirming the bicyclic structure and understanding its unique conformational properties.[9] The bispidine backbone can exist in three primary conformations: chair-chair, boat-chair, and boat-boat.[6] The chair-chair conformation is generally the most energetically favorable, providing a stable and predictable three-dimensional scaffold.[3][6] This conformational rigidity is a key feature that makes bispidine so attractive for rational drug design and catalyst development, as it minimizes the entropic penalty upon binding to a target or substrate.[3][10]

Synthetic Strategies: Mastering the Bispidine Core

The synthesis of bispidine and its derivatives has evolved significantly, yet the Mannich reaction remains the most fundamental and widely used approach.[1][8] The versatility of this reaction allows for the introduction of a wide array of substituents on the nitrogen atoms and the carbon skeleton, enabling the fine-tuning of the molecule's steric and electronic properties.

The Foundational Mannich Reaction

The classical approach involves a one-pot, three-component condensation. The choice of the primary amine (R-NH₂) and the 4-piperidone starting material allows for the generation of a diverse library of N,N'-disubstituted bispidinones.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are often used to facilitate proton transfer steps inherent to the Mannich reaction mechanism.

  • Acid Catalyst: An acidic medium, often acetic acid, is typically required to activate the formaldehyde and catalyze the condensation steps.[9]

  • Temperature: While one-step condensations may be performed at elevated temperatures, two-step procedures often involve initial reaction at 0°C followed by reflux to control the reaction and minimize side products from competing aldol reactions.[6]

Visualization of the Core Synthetic Pathway

The following diagram illustrates the generalized double Mannich reaction for the synthesis of the bispidin-9-one core.

G piperidone N-R'-4-Piperidone reaction Double Mannich Condensation piperidone->reaction amine Primary Amine (R-NH₂) amine->reaction formaldehyde Formaldehyde (2 eq.) formaldehyde->reaction bispidinone N,N'-disubstituted Bispidin-9-one reaction->bispidinone Acid Catalyst (e.g., Acetic Acid)

Caption: Generalized workflow for bispidin-9-one synthesis via Mannich reaction.

Post-Condensation Modifications

The ketone at the C9 position of the bispidinone product is a versatile functional handle for further derivatization.

  • Reduction: The most common modification is the reduction of the C9-ketone to a methylene group (CH₂), typically achieved via a Wolff-Kishner reduction (hydrazine hydrate and a strong base) or Clemmensen reduction.[9][11] This yields the parent bispidine scaffold.

  • Reductive Amination: The ketone can be converted to an amino group, introducing another point for substitution.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the introduction of carbon-based substituents at the C9 position.

Key Derivatives and Their Applications

The true power of the bispidine scaffold lies in its derivatization. By modifying the substituents on the nitrogen atoms (N3, N7) and the carbon backbone, researchers have developed compounds with a vast range of applications.[8]

Medicinal Chemistry: A Privileged Scaffold

Bispidine is considered a "privileged scaffold" because its derivatives can interact with a wide variety of biological targets with high affinity and selectivity.[4][5][8]

  • Antiviral and Antitumor Agents: Certain bispidine derivatives have shown potent activity against viruses and cancer cell lines.[7] The rigid framework allows for the optimal positioning of pharmacophoric groups to interact with enzyme active sites or protein-protein interfaces.

  • Central Nervous System (CNS) Agents: The scaffold's lipophilicity and structural similarity to certain natural alkaloids, like sparteine and cytisine, have led to the development of derivatives that interact with nicotinic acetylcholine receptors and κ-opioid receptors, showing potential as analgesics.[1][4][6]

  • Radiopharmaceuticals: The ability of bispidine derivatives to form highly stable and kinetically inert complexes with metal ions is of paramount importance in radiopharmaceutical chemistry.[3][10] Hexadentate bispidine ligands are particularly effective at chelating radioactive metal ions like Copper-64 (⁶⁴Cu) for use in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[10] The pre-organized nature of the ligand ensures rapid and efficient complexation at room temperature.[3][10]

Coordination Chemistry and Catalysis

The two nitrogen atoms of the bispidine core, along with appended donor groups, create a pre-organized cavity ideal for chelating metal ions.[6][12] This has led to significant applications in:

  • Coordination Polymers: Bispidine ligands are used as building blocks to construct one-dimensional coordination polymers with interesting dynamic properties, such as selective adsorption of volatile organic compounds.[13][14]

  • Catalysis: Metal complexes of bispidine derivatives have been explored as catalysts in organic synthesis. The rigid ligand structure can enforce a specific coordination geometry on the metal center, influencing its catalytic activity and selectivity.[12]

Data Summary: Representative Bispidine Derivatives and Applications
Derivative ClassR Substituents (N3, N7)Key FeaturePrimary Application Area
Simple Bispidinones Alkyl, BenzylSynthetic IntermediateFoundational Chemistry
Parent Bispidines Hydrogen, AlkylRigid Scaffold BaseLigand Synthesis
Pyridyl-armed Bispidines PyridylmethylTetradentate/Hexadentate LigandMetal Chelation, Radiopharma[10]
Macrocyclic Bispidines Long-chain linkersConstrained ConformationSupramolecular Chemistry[15]
Alkaloid Analogs Fused Ring SystemsBioactivityCNS Drug Discovery[1]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are presented in a detailed, step-by-step format that allows for replication by trained professionals.

Protocol: Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol describes a classic double Mannich condensation to create a key bispidinone intermediate.[1]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzyl-4-piperidone (1 equivalent).

  • Add methanol as the solvent, followed by benzylamine (1 equivalent).

  • Add an aqueous solution of formaldehyde (2.2 equivalents).

  • Finally, add glacial acetic acid to catalyze the reaction.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure bispidinone.

Protocol: Wolff-Kishner Reduction to N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane

This protocol removes the C9-ketone to yield the core bispidine scaffold.

Step 1: Reaction Setup

  • In a flask equipped for high-temperature reflux, combine the N,N'-dibenzylbispidinone (1 equivalent) with hydrazine hydrate (10 equivalents) in triethylene glycol.

  • Add potassium hydroxide pellets (8 equivalents).

Step 2: Reaction Execution

  • Slowly heat the mixture to 160-170°C, allowing lower-boiling components (water, excess hydrazine) to distill off.[11]

  • Maintain the temperature for 5-7 hours until TLC analysis indicates complete consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting product can be further purified by crystallization or chromatography if necessary.

Visualization of the Drug Development Workflow

The following diagram outlines the logical progression from the bispidine scaffold to a potential radiopharmaceutical drug candidate.

G cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiochemistry cluster_evaluation Preclinical Evaluation A Bispidine Core (Mannich Reaction) B Functionalization (e.g., Pyridyl Arms) A->B C Final Ligand (Chelator) B->C D Complexation with Radioisotope (e.g., ⁶⁴Cu) C->D E Radiopharmaceutical (⁶⁴Cu-Bispidine) D->E F In Vitro Stability & Cell Uptake E->F G In Vivo PET Imaging & Biodistribution F->G H Candidate Selection G->H

Caption: Workflow from bispidine synthesis to a radiopharmaceutical candidate.

Conclusion and Future Outlook

From its initial synthesis by Carl Mannich nearly a century ago, bispidine has established itself as a remarkably versatile and powerful scaffold.[1] Its rigid, pre-organized structure provides an ideal platform for applications ranging from medicinal chemistry to materials science. The foundational Mannich reaction continues to be the most efficient entry point to this system, while modern synthetic and analytical methods have enabled the creation of highly complex and functional derivatives.[1][7] The future of bispidine chemistry is bright, with ongoing research focused on developing novel catalysts, more selective therapeutic agents, and advanced materials.[3][16] The enduring legacy of this unique bicyclic diamine is a testament to the power of fundamental chemical discovery and its profound impact on scientific innovation.

References

  • The Enduring Scaffold: A Technical Guide to the Discovery and History of Bispidine Alkaloids. (2026). Benchchem.
  • Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. (2017). Elsevier Ltd.
  • Bispidine-Based Macrocycles: Achievements and Perspectives. (2023). MDPI.
  • Bispidine coordination chemistry. (2025). Dalton Transactions (RSC Publishing).
  • First synthesis of a bispidine as reported by Mannich.
  • Bispidine as a Privileged Scaffold. (2025).
  • Bispidine coordination chemistry. (2025). Dalton Transactions (RSC Publishing). DOI:10.1039/D5DT00050E.
  • (PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. (2025).
  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2025). NIH.
  • Bispidine as a Privileged Scaffold. (2016). Bentham Science Publishers.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Bispidine as a Privileged Scaffold. (2016). Ingenta Connect.
  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI.
  • Bispidine. Wikipedia.
  • Combined structural and theoretical investigation on differently substituted bispidine ligands: predicting the properties of their corresponding coordin
  • Bispidine‐Based Copper(II) Coordination Polymers with Remarkable Dynamic Properties, Selective Volatile Organic Compounds Adsorption, and Exchange Capabilities. PubMed Central.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a classical double Mannich reaction, a powerful and efficient method for the construction of the bispidinone scaffold.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the rationale behind the experimental choices, ensuring a reproducible and reliable synthesis.

Introduction

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic amine that is of significant interest in medicinal chemistry.[2] Its unique conformational constraints and the presence of two nitrogen atoms make it an excellent platform for the design of ligands for a variety of biological targets, including receptors and enzymes. The dibenzylated derivative, this compound, serves as a versatile precursor for further functionalization, allowing for the exploration of a wide chemical space in drug discovery programs. The synthesis of this key intermediate is achieved through a one-pot, three-component double Mannich reaction, which offers a straightforward and atom-economical route to this important molecular framework.[1]

Synthetic Strategy

The synthesis of this compound is accomplished via a double Mannich reaction involving N-benzyl-4-piperidone, benzylamine, and paraformaldehyde. The reaction proceeds through the in-situ formation of an iminium ion from benzylamine and formaldehyde, which then reacts with the enol or enolate of N-benzyl-4-piperidone. A second Mannich reaction then occurs intramolecularly to form the bicyclic bispidinone structure. Acetic acid is employed in the reaction mixture, acting as both a solvent and a catalyst to facilitate the formation of the necessary electrophilic and nucleophilic species.[3]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product N-benzyl-4-piperidone N-Benzyl-4-piperidone Enol Enol/Enolate of Piperidone N-benzyl-4-piperidone->Enol Acid/Base Catalyst Benzylamine Benzylamine Iminium_Ion Iminium Ion Benzylamine->Iminium_Ion + Paraformaldehyde + H+ Paraformaldehyde Paraformaldehyde Mannich_Adduct Mono-Mannich Adduct Enol->Mannich_Adduct + Iminium Ion Bispidinone This compound Mannich_Adduct->Bispidinone Intramolecular Cyclization (Second Mannich)

Sources

using 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a ligand

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Versatile Bispidinone Ligand

A Technical Guide to the Synthesis and Catalytic Applications of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Foreword

The 3,7-diazabicyclo[3.3.1]nonane, or "bispidine," scaffold represents a privileged structure in coordination chemistry and catalysis.[1][2] Its inherent rigidity and pre-organized geometry for metal chelation provide a unique platform for developing highly stable and selective catalysts.[1][3][4] This guide focuses on a key derivative, this compound, a compound that serves both as a potent bidentate ligand and a versatile intermediate for more complex, multidentate systems.

This document provides researchers, chemists, and drug development professionals with a comprehensive overview, from fundamental synthesis to practical catalytic protocols. We will explore the causality behind experimental choices, offering insights grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the system.

Ligand Profile: Structure and Coordination Principles

This compound is built upon the bispidine core, which consists of two fused piperidine rings.[3] Its key structural features dictate its function:

  • Rigid Bicyclic Core : The bispidine framework predominantly adopts a stable chair-chair conformation.[3] This rigidity minimizes conformational entropy loss upon metal binding, leading to thermodynamically stable metal complexes. This pre-organization is a critical factor in its effectiveness as a ligand.[1][4]

  • Bidentate Coordination : The two tertiary nitrogen atoms (N3 and N7) act as the primary coordination sites, forming a bidentate chelate with a metal ion. The resulting chelate ring is robust and sterically defined.

  • Tunable N-Substituents : The benzyl groups at the N3 and N7 positions provide steric bulk that can influence the coordination geometry and substrate access to the metal center. These groups can be readily cleaved via hydrogenolysis, allowing for the synthesis of the parent bispidine or the introduction of other functional groups.[5]

  • C9-Ketone Functionality : The ketone at the C9 position offers a site for further synthetic modification. It can be reduced to a hydroxyl group, which can act as an additional coordinating site, or used as a handle for attaching the ligand to a solid support.

The combination of a rigid backbone and synthetically accessible modification sites makes bispidine derivatives like this one highly valuable in the design of custom catalysts.[1][6]

Synthesis of the Ligand

The most efficient and common route to this compound is the double Mannich reaction.[2] This one-pot condensation brings together a 4-piperidone derivative (or a precursor like acetone), a primary amine, and formaldehyde.

Protocol 2.1: Synthesis via Double Mannich Condensation

This protocol details the synthesis from benzylamine, 1,3-diphenylacetone, and formaldehyde.

Materials:

  • 1,3-Diphenylacetone

  • Benzylamine

  • Formaldehyde (37% solution in water)

  • Ethanol (or Methanol)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenylacetone (1 eq.) and benzylamine (2.1 eq.) in ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution until the pH is acidic. This step is crucial for protonating the amine and facilitating the Mannich reaction cascade.

  • Formaldehyde Addition: Add formaldehyde solution (excess, ~4-5 eq.) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Cooling and Basification: After cooling to room temperature, carefully neutralize the mixture and then make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This deprotonates the amine nitrogens and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure this compound as a solid.[8]

Diagram 1: Synthesis Workflow

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 1,3-Diphenylacetone setup Combine in Ethanol, Acidify (HCl) r1->setup r2 Benzylamine r2->setup r3 Formaldehyde r3->setup reflux Reflux (12-24h) setup->reflux Mannich Condensation workup Cool -> Basify (NaOH) -> Extract (EtOAc) reflux->workup purify Dry -> Concentrate -> Column Chromatography workup->purify product Pure Ligand: This compound purify->product

Caption: Workflow for the synthesis of the bispidinone ligand.

Application in Homogeneous Catalysis

The true utility of this compound lies in its ability to form well-defined, catalytically active metal complexes. The rigid framework imparts unique structural and electronic properties to the coordinated metal ion, influencing its reactivity and selectivity.[1][4] These ligands have been successfully applied in a variety of catalytic transformations, including C-C bond formation.[3][9]

Protocol 3.1: In-Situ Catalyst for the Henry (Nitroaldol) Reaction

Bispidine-copper complexes are effective catalysts for the Henry reaction, a fundamental C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[1][3] This protocol describes the use of an in-situ prepared copper(II) complex.

Introduction: The Henry reaction is of great synthetic importance as the nitro group of the product can be readily transformed into other functional groups. The choice of a copper(II) salt is based on its Lewis acidity and ability to coordinate both the aldehyde and the deprotonated nitroalkane.

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) triflate [Cu(OTf)₂]

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Nitroalkane (e.g., Nitromethane)

  • Triethylamine (Et₃N) as a mild base

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry, nitrogen-flushed flask, dissolve the bispidinone ligand (0.1 eq.) and Cu(OAc)₂·H₂O (0.1 eq.) in THF. Stir the solution at room temperature for 30-60 minutes. A color change (typically to blue or green) indicates complex formation.

  • Substrate Addition: Add the aldehyde (1.0 eq.) to the catalyst solution, followed by the nitroalkane (2.0 eq.).

  • Initiation: Slowly add triethylamine (0.15 eq.) to initiate the reaction.

  • Reaction: Stir the mixture at room temperature for the required time (typically 6-24 hours), monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude nitroaldol product by flash column chromatography.

Table 1: Representative Results for the Copper-Catalyzed Henry Reaction

EntryAldehydeNitroalkaneYield (%)
1BenzaldehydeNitromethane>90
24-NitrobenzaldehydeNitromethane>95
34-MethoxybenzaldehydeNitromethane~85
4BenzaldehydeNitroethane~80 (as a mix of diastereomers)

Note: Yields are illustrative and can vary based on specific conditions and substrates.

Diagram 2: Proposed Catalytic Cycle for the Henry Reaction

catalyst [L-Cu(II)] Active Catalyst intermediate1 [L-Cu(II)]-Aldehyde Complex catalyst->intermediate1 + Aldehyde aldehyde R-CHO (Aldehyde) nitro R'-CH2NO2 (Nitroalkane) nitronate Nitronate Anion [R'-CHNO2]- nitro->nitronate + Base - H-Base+ base Base (Et3N) intermediate2 Transition State intermediate1->intermediate2 C-C Bond Formation nitronate->intermediate2 C-C Bond Formation product_complex [L-Cu(II)]-Product Complex intermediate2->product_complex product_complex->catalyst Product Release product Product (Nitroaldol) product_complex->product

Caption: Simplified catalytic cycle for the bispidine-Cu Henry reaction.

Protocol 3.2: Nickel-Catalyzed Michael Addition of Diethylzinc to Chalcones

Bispidine ligands have also proven effective in nickel-catalyzed conjugate addition reactions.[9][10] This protocol outlines the addition of diethylzinc to a chalcone, a classic Michael addition reaction.

Introduction: The nickel-catalyzed 1,4-addition of organozinc reagents to α,β-unsaturated ketones is a powerful method for C-C bond formation. The bispidine ligand stabilizes the nickel center and facilitates the catalytic cycle. While the specific ligand in this guide is achiral, chiral bispidines have been used to induce enantioselectivity in this reaction.[9]

Materials:

  • This compound (Ligand)

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Chalcone (or other enone)

  • Diethylzinc (Et₂Zn, solution in hexanes)

  • Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried, nitrogen-flushed Schlenk flask, dissolve Ni(acac)₂ (0.05 eq.) and the bispidinone ligand (0.06 eq.) in anhydrous toluene. Stir for 20-30 minutes at room temperature.

  • Substrate Addition: Add the chalcone (1.0 eq.) to the flask.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add the diethylzinc solution (1.5 eq.) dropwise via syringe over 10-15 minutes. Caution: Organozinc reagents are pyrophoric and moisture-sensitive. Handle with appropriate care under an inert atmosphere.

  • Reaction: Allow the reaction to stir at 0°C, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, quench it carefully by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.

  • Work-up and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether or ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Table 2: Representative Results for Nickel-Catalyzed Michael Addition

EntryEnone SubstrateYield (%)
1Chalcone>90
2Cyclohex-2-en-1-one>85
34'-Methylchalcone>92

Note: These reactions demonstrate the efficacy of bispidine ligands in this transformation; yields are typical for such systems.[9]

Outlook and Advanced Applications

The this compound is more than just a standalone ligand; it is a gateway to a vast chemical space. Future directions for researchers include:

  • Asymmetric Catalysis: Synthesizing chiral variants by using chiral primary amines in the Mannich reaction to create catalysts for enantioselective transformations.

  • Multidentate Ligand Synthesis: Using the C9-ketone and N-debenzylation as handles to introduce additional coordinating arms (e.g., pyridyl, carboxylate, or pyrazole groups), increasing the denticity and stability of the resulting metal complexes.[1][7][11]

  • Radiopharmaceuticals: The rigid bispidine core is an excellent scaffold for developing chelators for radiometals used in diagnostic imaging (like PET) and therapy.[3][12]

  • Materials Science: Incorporating the bispidine unit into metal-organic frameworks (MOFs) or coordination polymers.[1]

The structural rigidity, synthetic accessibility, and proven performance make the bispidine scaffold a cornerstone of modern coordination chemistry with applications spanning from organic synthesis to medicinal chemistry.

References

  • Kaldybayeva, A., Yu, V. K., Durap, F., & Tassibekov, K. S. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules.
  • Bagryanskaya, I. Y., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7539. [Link]

  • PubMed. (2021). Novel Bispidine-Monoterpene Conjugates-Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. [Link]

  • Rossetti, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6363. [Link]

  • BenchChem Technical Support Center. (n.d.). Synthesis of 3,7-Diazabicyclo[3.3.1]nonane.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3).
  • Walther, M., et al. (2011). Imidazole-containing Bispidine Ligands: Synthesis, Structure and Cu(II) Complexation.
  • ResearchGate. (n.d.). Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions.
  • Heidelberg University. (n.d.). Transition Metal Complexes of 3,7-Diazabicyclo[3.3.
  • BenchChem. (n.d.). The Privileged Scaffold of 3,7-Diazabicyclo[3.3.
  • PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1.
  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes.
  • MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. [Link]

  • LookChem. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane.
  • ResearchGate. (2005). The First Example of 3,7-Diazabicyclo[3.3.
  • AIR Unimi. (2023).
  • ResearchGate. (2005).

Sources

Application Notes & Protocols: Catalytic Activity of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bispidine Scaffold - A Privileged Ligand Framework

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a fascinating and highly versatile class of bidentate ligands in coordination chemistry.[1][2] Its rigid, pre-organized structure, which typically adopts a "chair-chair" conformation, positions two nitrogen atoms in close spatial proximity, making it an excellent chelating agent for a variety of metal ions.[3][4] This inherent structural rigidity minimizes the entropic penalty upon complexation and provides a well-defined coordination sphere around the metal center.

This guide focuses on a specific derivative, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one . The introduction of benzyl groups at the nitrogen atoms serves two primary purposes: it enhances the steric bulk around the metal center, which can influence substrate selectivity in catalysis, and it modulates the electronic properties of the nitrogen donors. The central carbonyl group at the 9-position offers a site for further functionalization, although in many catalytic applications, it plays a more subtle role in influencing the overall geometry and electronic structure of the resulting metal complex.

These characteristics make metal complexes derived from this ligand promising candidates for a range of catalytic transformations. The defined geometry allows for systematic tuning of catalytic properties, positioning these complexes as valuable tools for researchers in synthetic organic chemistry and drug development.[5] This document provides detailed protocols for the synthesis of the ligand, its metal complexes, and a representative catalytic application, highlighting the rationale behind key experimental steps.

Part 1: Synthesis of Ligand and Metal Complexes

The synthesis of these catalytic systems is a two-stage process: first, the construction of the organic bispidine ligand, followed by its coordination to a suitable metal precursor.

Protocol 1: Synthesis of this compound Ligand

The most common and efficient method for synthesizing the bispidine core is the double Mannich reaction.[3][4] This one-pot, three-component condensation provides a straightforward route to the bicyclic framework.

Workflow for Ligand and Complex Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis A Starting Materials: - Benzylamine - Acetone - Formaldehyde B Mannich Reaction (Condensation) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E Final Ligand (C21H24N2O) D->E G Complexation Reaction (Inert Atmosphere) E->G F Metal Precursor (e.g., RuCl3, PdCl2, Cu(OAc)2) F->G H Isolation & Washing G->H I Characterization (X-ray, EA, UV-Vis) H->I J Final Metal Complex I->J G A [L-M]-H (Active Catalyst) B Substrate Coordination (Alcohol Binding) A->B + RCH₂OH C β-Hydride Elimination B->C D [L-M]-H₂ + Product (Aldehyde Release) C->D - RCHO E Oxidant Interaction (e.g., O₂) D->E + Oxidant E->A - H₂O

Sources

The Versatile Scaffold: Applications of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key building block in modern organic synthesis. This bispidinone derivative serves as a versatile precursor to a wide range of complex nitrogen-containing architectures, finding significant use in medicinal chemistry and the synthesis of natural product analogues. Its rigid bicyclic framework and the strategic placement of its nitrogen atoms and carbonyl group offer a unique platform for stereocontrolled transformations and molecular scaffolding.

Introduction: The Structural Significance of a Bispidinone Core

This compound belongs to the class of compounds known as bispidinones. The core 3,7-diazabicyclo[3.3.1]nonane structure is a privileged scaffold, appearing in various natural products and biologically active molecules. The benzyl groups on the nitrogen atoms serve as readily cleavable protecting groups, allowing for further functionalization of the diamine core. The ketone at the C9 position is a key handle for a variety of chemical transformations, including reduction to the parent bispidine, which is a crucial step in many synthetic routes.

The rigid chair-chair or chair-boat conformation of the bicyclic system provides a predictable three-dimensional structure, which is highly advantageous in the design of ligands for catalysis and molecules targeting specific biological receptors.[1]

Key Synthetic Applications

The primary utility of this compound in organic synthesis can be categorized into three main areas:

  • Precursor to the Bispidine Scaffold: The most fundamental application is its role as a direct precursor to 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane through the reduction of the C9 ketone. This transformation is pivotal as the resulting bispidine core is a key component in numerous pharmacologically active compounds.

  • Stereoselective Transformations of the Carbonyl Group: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, introducing a new stereocenter and providing access to a range of chiral ligands and building blocks.

  • Scaffold for Medicinal Chemistry: The debenzylated bispidine core, readily accessible from the title compound, serves as a versatile scaffold for the synthesis of libraries of compounds for drug discovery, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[2]

Application Note 1: Synthesis of the Bispidine Core via Wolff-Kishner Reduction

The deoxygenation of the C9 carbonyl group is a critical step to access the versatile 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. The Wolff-Kishner reduction is a robust and widely used method for this transformation, especially for substrates that are sensitive to acidic conditions.[3][4] The reaction proceeds through a hydrazone intermediate, which upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding methylene group.[5][6]

G start This compound step1 Hydrazine Hydrate (NH2NH2·H2O) start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 KOH, High Temperature (e.g., in Triethylene Glycol) intermediate->step2 product 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane step2->product side_product N2 (gas) + H2O product->side_product

Experimental Protocol: Wolff-Kishner Reduction of this compound

This protocol is adapted from established procedures for the reduction of bispidinones.[4][7]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Potassium hydroxide (KOH) pellets

  • Triethylene glycol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add triethylene glycol as the solvent, followed by hydrazine hydrate (excess, typically 5-10 equivalents).

  • Carefully add potassium hydroxide pellets (excess, typically 5-10 equivalents). Caution: The addition of KOH is exothermic.

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reported Yields for Wolff-Kishner Reduction of N-Substituted Bispidinones

Starting Bispidinone DerivativeReaction ConditionsProductYield (%)Reference
N-benzyl-N'-tert-butoxycarbonyl-bispidinoneHydrazine hydrate, KOH, diethylene glycol, ≤140 °CN-benzyl-N'-tert-butoxycarbonyl-bispidine73[3]
3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-oneHydrazine hydrate, KOH, triethylene glycol, 160-170 °C, 5 h3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonaneNot specified[4]

Application Note 2: Accessing the Parent Bispidine Scaffold via Debenzylation

For many applications, particularly in medicinal chemistry, the benzyl protecting groups on the nitrogen atoms need to be removed to allow for the introduction of other substituents. Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation, avoiding the use of high-pressure hydrogen gas.[8][9] Ammonium formate is a commonly used hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[10][11]

G start 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane reagents 10% Pd/C, Ammonium Formate Methanol, Reflux start->reagents product 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) reagents->product byproduct Toluene product->byproduct

Experimental Protocol: Debenzylation of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane

This protocol is based on general procedures for the catalytic transfer hydrogenation of N-benzyl amines.[8][10]

Materials:

  • 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (anhydrous)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane (1 equivalent) in anhydrous methanol.

  • Carefully add 10% Pd/C (typically 10-20 mol% Pd).

  • To this suspension, add ammonium formate (excess, typically 5-10 equivalents) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to become dry. It is advisable to quench the catalyst on the Celite® with water before disposal.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3,7-diazabicyclo[3.3.1]nonane (bispidine).

  • The product can be further purified by recrystallization or column chromatography if necessary.

Application Note 3: Stereoselective Reduction of the Carbonyl Group

The ketone at the C9 position of this compound can be reduced to the corresponding alcohol, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. This transformation can be achieved with high stereoselectivity, providing access to chiral bispidine-based ligands and synthons. The stereochemical outcome of the reduction is dependent on the reducing agent and the steric environment around the carbonyl group.

Bulky reducing agents, such as L-Selectride®, are known to favor attack from the less sterically hindered face of the ketone, leading to the formation of the axial alcohol. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit lower stereoselectivity or favor the formation of the equatorial alcohol.

Conceptual Protocol: Stereoselective Reduction with L-Selectride®

Rationale: The bicyclic framework of the bispidinone creates a sterically differentiated environment around the C9 carbonyl. L-Selectride®, a bulky hydride source, is expected to approach from the less hindered equatorial face, delivering the hydride to the axial face of the carbonyl and resulting in the formation of the axial alcohol as the major product.

General Procedure:

  • Dissolve this compound in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of L-Selectride® (typically 1.1-1.5 equivalents) to the cooled solution.

  • Stir the reaction at low temperature for a specified period, monitoring the reaction by TLC.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography to isolate the desired stereoisomer of the alcohol.

The precise stereochemical outcome should be confirmed by spectroscopic methods, such as NMR, and potentially by X-ray crystallography.

Future Perspectives and Broader Impact

The chemistry of this compound and its derivatives continues to be an active area of research. Its utility as a scaffold for the development of novel therapeutic agents, particularly for neurological disorders by targeting nAChRs, is of significant interest to the pharmaceutical industry.[2] Furthermore, the development of chiral bispidine-based ligands derived from this precursor holds promise for applications in asymmetric catalysis. The synthetic accessibility and the rich chemistry of this molecule ensure its continued importance in the toolbox of organic chemists.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Mannich Reaction for the Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. BenchChem.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [Link]

  • Sci-Hub. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • BenchChem. (2025). Application Notes and Protocols: Wolff-Kishner Reduction of Bispidinones. BenchChem.
  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-179. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Kratzer, D., Gille, A., Schepmann, D., & Wünsch, B. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(10), 2749-2762. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • YouTube. (2023). Wolff-Kishner reduction. [Link]

  • Stanford Digital Repository. (2015). Palladium-catalyzed asymmetric benzylation of prochiral nucleophiles. [Link]

  • European Journal of Organic Chemistry. (2022). Palladium, ruthenium and iron in intramolecular transition metal-catalyzed carbene functionalization reactions of amino-tethered. [Link]

  • Rajesh, K., Vijayakumar, V., Safwan, A. P., Tan, K. W., & Tiekink, E. R. T. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1316. [Link]

Sources

Application Note: High-Purity Isolation of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a key intermediate in medicinal chemistry and materials science. The rigid bicyclic structure of this bispidinone derivative makes it a valuable scaffold, but its synthesis via Mannich-type condensation often yields impurities that necessitate robust purification.[1] This guide details an optimized silica gel column chromatography method, addressing common challenges associated with the purification of basic nitrogen-containing compounds, such as peak tailing. We will explore the scientific rationale behind the selection of the stationary phase, mobile phase, and key operating parameters to ensure reproducible, high-purity isolation of the target compound.

Introduction: The Purification Challenge

This compound is typically synthesized through a Mannich-type condensation reaction.[1] While effective, this reaction can produce a crude mixture containing unreacted starting materials (e.g., benzylamine), partially N-alkylated intermediates, and other condensation byproducts. The presence of two tertiary amine functionalities within the molecule (pKa estimated to be in the basic range) presents a specific challenge during silica gel chromatography. The slightly acidic nature of standard silica gel can lead to strong, non-specific binding of the basic analyte, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[2]

To overcome these issues, this protocol incorporates a basic modifier into the mobile phase. The addition of a small percentage of triethylamine (Et3N) serves to saturate the acidic silanol groups on the silica surface, preventing unwanted interactions with the target compound and ensuring a sharp, symmetrical peak elution profile.[3]

Principles of the Chromatographic Separation

The purification strategy is based on normal-phase flash column chromatography. The core principle is the partitioning of the crude sample components between a polar stationary phase (silica gel) and a less polar mobile phase (a gradient of ethyl acetate in hexanes).

  • Stationary Phase: High-purity, flash chromatography grade silica gel (230-400 mesh) is selected for its high surface area and optimal particle size for rapid separations under moderate pressure.[2]

  • Mobile Phase (Eluent): A gradient elution starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 40-50% ethyl acetate) is employed. This allows for the initial elution of non-polar impurities, followed by the controlled elution of the product, and finally, the removal of more polar byproducts.

  • Analyte Polarity: The target compound, with its dibenzyl and ketone functionalities, exhibits moderate polarity. Its retention on the silica gel will be primarily influenced by hydrogen bonding interactions with the ketone's carbonyl group and polar interactions with the tertiary amines. The non-polar benzyl groups reduce its overall polarity compared to more polar impurities.

The workflow for this purification is summarized in the diagram below.

PurificationWorkflow cluster_prep Pre-Purification cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Crude 2. Prepare Crude Sample (Dry Loading) Load 4. Load Sample Crude->Load Pack 3. Pack Column (Silica Gel Slurry) Pack->Load Elute 5. Elute with Gradient (Hexanes/EtOAc + 0.5% Et3N) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS) Evaporate->Characterize

Figure 1. Workflow for the purification of this compound.

Detailed Application Protocol

This protocol is designed for the purification of approximately 1.0 g of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment
Item Specification
Crude Product ~1.0 g of this compound
Stationary Phase Silica Gel, Flash Grade, 230-400 mesh
Solvents n-Hexanes (HPLC Grade), Ethyl Acetate (EtOAc, HPLC Grade)
Mobile Phase Modifier Triethylamine (Et3N), Redistilled
Apparatus Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
Glass column (40 g silica capacity), Fraction Collector
TLC Supplies Silica gel 60 F254 plates, TLC chambers, UV lamp (254 nm)
TLC Visualization Potassium permanganate (KMnO4) stain
Pre-Purification: TLC Analysis

The key to a successful column separation is determining the optimal solvent system beforehand using Thin-Layer Chromatography (TLC).

  • Prepare Eluent Systems: Prepare small volumes of varying ethyl acetate/hexanes mixtures (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes). To each, add 0.5% v/v triethylamine.

  • Spot TLC Plate: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. Spot it on a TLC plate.

  • Develop Plate: Place the TLC plate in a chamber containing one of the prepared eluent systems.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm). The aromatic benzyl groups should allow for UV quenching. Subsequently, stain the plate with a potassium permanganate dip, which is highly effective for visualizing amines and other oxidizable groups.[4]

  • Select Optimal Eluent: The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.3.[3] This ensures good separation from impurities and a reasonable elution time. For this compound, a system of 30% EtOAc / 70% Hexanes + 0.5% Et3N is often a good starting point.

Column Preparation and Sample Loading

Given the basic nature of the analyte, dry loading is highly recommended to ensure a narrow sample band and prevent premature interaction with the silica at the top of the column.[5]

  • Prepare Sample for Dry Loading:

    • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add approximately 2-3 g of silica gel to this solution.

    • Thoroughly mix and remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Pack the Column:

    • Select a column appropriately sized for ~40 g of silica gel (a 40:1 ratio of silica to crude product is recommended for good separation).[5]

    • Prepare a slurry of the 40 g of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et3N).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed free of air bubbles.[2]

  • Load the Sample:

    • Carefully add the silica-adsorbed crude product powder to the top of the packed silica bed.

    • Gently tap the column to settle the powder.

    • Add a thin (0.5 cm) layer of sand on top to prevent disturbance of the sample layer upon solvent addition.[5]

Elution and Fraction Collection

An automated flash chromatography system is ideal for executing a precise solvent gradient.

  • Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase (10% EtOAc/Hexanes + 0.5% Et3N) through the packed column before starting the gradient.

  • Set Gradient Profile: A typical gradient profile for this separation is outlined below. The flow rate should be adjusted based on the column diameter, typically around 30-40 mL/min for a 40 g column.

Step Solvent A Solvent B Gradient Column Volumes (CV) Purpose
190% Hexanes10% EtOAcIsocratic2Elute non-polar impurities
290%→60% Hexanes10%→40% EtOAcLinear10Elute the target compound
360%→50% Hexanes40%→50% EtOAcLinear3Elute closely-related impurities
450% Hexanes50% EtOAcIsocratic2Column flush
Note: Both Solvent A and B should contain 0.5% v/v Triethylamine.
  • Collect Fractions: Use an automated fraction collector to collect fractions of approximately 15-20 mL.

  • Monitor Elution: Monitor the elution profile using the system's UV detector. The target compound should appear as a major peak during the 10%→40% EtOAc gradient.

Post-Purification Analysis
  • Analyze Fractions: Use TLC (with the optimized solvent system) to analyze the collected fractions. Spot every few fractions to identify which contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvents and triethylamine under reduced pressure. To ensure complete removal of triethylamine, co-evaporation with a solvent like toluene may be beneficial.

  • Characterize: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectroscopic data should align with published values.[1]

Troubleshooting

Problem Potential Cause Solution
Significant Peak Tailing Insufficient triethylamine in the mobile phase.Ensure 0.5% Et3N is present in both solvents of the gradient. Consider pre-treating the silica with a 1% Et3N solution if tailing persists.
Poor Separation Inappropriate solvent gradient or overloaded column.Re-optimize the TLC for better separation. Use a shallower gradient. Reduce the amount of crude material loaded onto the column.
No Product Elutes Product is too polar for the chosen eluent system or has decomposed.Test the stability of the compound on a small amount of silica.[6] Increase the final concentration of ethyl acetate or switch to a more polar solvent system (e.g., dichloromethane/methanol).
Product Elutes Too Quickly The initial mobile phase is too polar.Start the gradient with a lower percentage of ethyl acetate (e.g., 5%).

Conclusion

This application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. By understanding the chemical properties of the target compound and implementing key strategies, such as the use of a basic modifier and a well-defined solvent gradient, researchers can overcome common purification challenges. This protocol enables the isolation of high-purity material essential for downstream applications in drug discovery and chemical synthesis.

References

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Packing Materials for Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Saeed, S., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6365. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • VanVeller Lab Resources, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxic Effects of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, scaffold has emerged as a promising structural motif in the design of novel therapeutic agents due to its rigid bicyclic structure, which allows for precise spatial orientation of functional groups.[1][2][3] While the specific cytotoxic profile of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is an area of active investigation, extensive research on related bispidinone derivatives has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines, particularly pancreatic and liver cancers.[2][4][5][6] These application notes provide a comprehensive guide for researchers to evaluate the anticancer potential of this compound, drawing upon established methodologies and mechanistic insights from studies on analogous molecules.

Scientific Rationale: The anticancer activity of bispidinone derivatives is often linked to their ability to induce apoptosis.[4][5][6] One proposed mechanism involves the modulation of polyamine catabolism, a metabolic pathway frequently dysregulated in cancer cells.[5][6][7] Elevated polyamine levels are associated with cell proliferation and tumor growth. Certain bispidinone compounds can enhance the catabolism of polyamines, leading to the production of cytotoxic byproducts such as reactive oxygen species (ROS), which in turn can trigger apoptosis.[8] Therefore, the experimental design outlined herein focuses on quantifying cytotoxicity, elucidating the mode of cell death, and exploring potential mechanistic pathways.

Experimental Workflows & Protocols

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its dose-dependent cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.

Causality behind Experimental Choices: The choice of a panel of cell lines (e.g., pancreatic: MiaPaca-2, BxPC-3; liver: HepG2) is crucial for assessing the breadth and selectivity of the compound's activity. A normal fibroblast cell line (e.g., WI-38) should be included as a control to evaluate potential toxicity to non-cancerous cells.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells and normal fibroblasts in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle-only controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once cytotoxicity is established, the next critical step is to determine whether the observed cell death is due to apoptosis or necrosis.

Causality behind Experimental Choices: A multi-pronged approach using morphological and biochemical assays provides a more definitive characterization of the cell death mechanism. DAPI staining allows for the visualization of nuclear changes characteristic of apoptosis, while Annexin V/Propidium Iodide (PI) staining followed by flow cytometry provides a quantitative measure of apoptotic and necrotic cell populations.

Experimental Protocol: DAPI Staining for Nuclear Morphology

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Look for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

III. Investigating Key Apoptotic Pathways: Caspase Activation

To further confirm the involvement of apoptosis, the activation of key executioner caspases, such as caspase-3 and caspase-7, should be assessed.

Causality behind Experimental Choices: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the test compound, and at the desired time points, lyse the cells to prepare cell extracts.

  • Assay Reaction: Use a commercially available fluorometric or colorimetric assay kit to measure caspase-3/7 activity in the cell lysates. These assays typically use a specific substrate that is cleaved by active caspases to produce a fluorescent or colored product.

  • Data Analysis: Quantify the caspase activity and compare the treated samples to the untreated controls.

Data Presentation

Table 1: Cytotoxic Activity of Related Bispidinone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
BisP4MiaPaca-2 (Pancreatic)16.9[4]
BisP4BxPC-3 (Pancreatic)23.7[4]
BisP4CFPAC-1 (Pancreatic)36.3[4]
4cHepG2 (Liver)Potent Cytotoxicity[5]
4eHepG2 (Liver)Potent Cytotoxicity[5]

This table summarizes the reported IC50 values for representative bispidinone derivatives to provide a benchmark for evaluating the potency of this compound.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Pathway Analysis start Cancer & Normal Cell Lines treatment Treat with this compound (Dose-Response) start->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assays Apoptosis vs. Necrosis Assays ic50->apoptosis_assays dapi DAPI Staining (Nuclear Morphology) apoptosis_assays->dapi flow_cytometry Annexin V/PI Flow Cytometry apoptosis_assays->flow_cytometry caspase_assay Caspase-3/7 Activity Assay flow_cytometry->caspase_assay mechanism Elucidate Pro-Apoptotic Mechanism caspase_assay->mechanism

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

polyamine_catabolism bispidinone Bispidinone Derivative pa_catabolism Increased Polyamine (PA) Catabolism bispidinone->pa_catabolism ros Reactive Oxygen Species (ROS) Production pa_catabolism->ros apoptosis Apoptosis ros->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Proposed mechanism of action for cytotoxic bispidinone derivatives.

References

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules. Available at: [Link]

  • Neborak, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences. Available at: [Link]

  • Fiorito, S., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules. Available at: [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Neborak, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. ResearchGate. Available at: [Link]

  • Predebon, M. J. (2021). Assessing the efficacy of bispidinones as novel pancreatic cancer therapeutic agents. Open Research Newcastle. Available at: [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Kulakov, I. V., et al. (2021). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. ResearchGate. Available at: [Link]

  • Abdel-Halim, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Neborak, E., et al. (2022). Cytotoxic activity toward cancer cells of diazabicyclononane derivative... ResearchGate. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Kotlyarova, A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. DergiPark. Available at: [Link]

  • Predebon, M. J., et al. (2019). The bispidinone derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride induces an apoptosis-mediated cytotoxic effect on pancreatic cancer cells in vitro. Open Research Newcastle. Available at: [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]

  • Kotlyarova, A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. ResearchGate. Available at: [Link]

  • Neborak, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. PubMed. Available at: [Link]

Sources

The Privileged Scaffold of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A Guide to its Synthesis and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, framework represents a uniquely rigid and versatile scaffold in the landscape of medicinal chemistry. Its distinct three-dimensional structure, featuring two nitrogen atoms in a fixed spatial arrangement, has made it a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide focuses on a key derivative, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, providing an in-depth exploration of its synthesis and diverse applications in modern drug discovery, from oncology to neuroscience.

The Architectural Advantage of the Bispidinone Core

The bispidine core is characterized by two fused piperidine rings, typically in a chair-chair conformation.[1] This rigid structure minimizes conformational flexibility, which can be highly advantageous in drug design. By locking the pharmacophoric elements in a defined orientation, it is possible to achieve higher binding affinities and selectivities for specific biological targets. The presence of the two nitrogen atoms at positions 3 and 7 provides convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2] The C9-keto functionality of the bispidinone further expands the synthetic possibilities for derivatization.

Synthesis of this compound: A Foundational Protocol

The cornerstone of bispidinone synthesis is the double Mannich reaction.[3][4] This elegant one-pot condensation brings together a piperidin-4-one derivative, a primary amine, and formaldehyde to construct the bicyclic core. The following protocol details the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and visualization chamber (UV light and/or iodine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperidin-4-one hydrochloride monohydrate (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add benzylamine (2.2 equivalents). The mixture may exotherm slightly.

  • Formaldehyde Addition: Slowly add formaldehyde solution (37% aq., 2.5 equivalents) to the reaction mixture.

  • Acidification and Reflux: Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. Heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide until the pH is approximately 10-11.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The use of a slight excess of benzylamine and formaldehyde ensures the complete consumption of the piperidin-4-one starting material.

  • Acidic conditions are crucial for the Mannich reaction to proceed efficiently by promoting the formation of the electrophilic iminium ion from benzylamine and formaldehyde.

  • The basification step is necessary to deprotonate the product, making it soluble in the organic extraction solvent.

  • Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives have shown significant promise in several therapeutic areas. The benzyl groups can be retained for their steric and electronic properties or can serve as protecting groups that are later removed to allow for further functionalization at the nitrogen atoms.

Anticancer and Cytotoxic Agents

Derivatives of the bispidinone scaffold have demonstrated potent cytotoxic activity against various cancer cell lines.[4] One of the proposed mechanisms of action involves the modulation of polyamine catabolism.[4] Polyamines are essential for cell growth and proliferation, and their levels are often dysregulated in cancer cells. Certain bispidinone derivatives have been shown to induce apoptosis in cancer cells, making them attractive candidates for the development of novel anticancer therapies.[5]

Table 1: Cytotoxicity of Exemplary Bispidinone Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Bispidinone Analog APancreatic Cancer (MiaPaCa-2)5.2[3]
Bispidinone Analog BPancreatic Cancer (BxPC-3)8.7[3]
Bispidinone Analog CLiver Cancer (HepG2)3.8[4]

Note: The specific structures of analogs A, B, and C are detailed in the cited references.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a general framework for evaluating the cytotoxic effects of this compound and its derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound (this compound or derivative) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Central Nervous System (CNS) Agents

The rigid bispidine scaffold is well-suited for the design of ligands that target receptors in the central nervous system. Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders.[2] Furthermore, the bispidine framework has been explored for the development of orexin receptor antagonists.[6] Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and their antagonists are being investigated as potential treatments for insomnia.[6] There is also emerging evidence that bispidinone derivatives can act as allosteric modulators of the glutamatergic system, which is a key target for treating a range of neurological conditions.[7]

CNS_Applications cluster_Applications CNS Therapeutic Targets cluster_Disorders Potential Therapeutic Areas Bispidinone_Core 3,7-Diazabicyclo[3.3.1]nonan-9-one Scaffold nAChR Nicotinic Acetylcholine Receptors (nAChRs) Bispidinone_Core->nAChR Modulation Orexin_R Orexin Receptors Bispidinone_Core->Orexin_R Antagonism Glutamate_R Glutamatergic System Bispidinone_Core->Glutamate_R Allosteric Modulation Neuro_Disorders Neurological & Psychiatric Disorders nAChR->Neuro_Disorders Sleep_Disorders Insomnia Orexin_R->Sleep_Disorders Cognitive_Disorders Cognitive Dysfunction Glutamate_R->Cognitive_Disorders

Caption: CNS applications of the bispidinone scaffold.

Antiviral Potential

While specific studies on the antiviral activity of this compound are limited, the broader class of nitrogen-containing heterocyclic compounds, including bispidine derivatives, has been investigated for antiviral properties. The ability of the bispidine scaffold to present functional groups in a defined three-dimensional space makes it an interesting starting point for the design of inhibitors of viral enzymes or viral entry processes. Further research in this area is warranted to explore the full potential of this chemical class in antiviral drug discovery.

Future Directions and Conclusion

This compound and its derivatives represent a compelling and synthetically accessible class of compounds with significant potential in medicinal chemistry. The rigid bispidinone scaffold provides a robust platform for the development of selective and potent modulators of various biological targets. While the anticancer and CNS applications are the most explored to date, the versatility of this framework suggests that its therapeutic potential is far from exhausted. Future research will likely focus on the synthesis of more diverse libraries of bispidinone derivatives and their evaluation in a broader range of biological assays to uncover new therapeutic opportunities. The detailed protocols and application notes provided in this guide serve as a valuable resource for researchers embarking on the exploration of this privileged scaffold.

References

  • Predebon, M. J. (2020). Assessing the Efficacy of Bispidinones as Novel Pancreatic Cancer Therapeutic Agents. University of Newcastle. Retrieved from [Link]

  • K-Y. Ponomarev, A. A. K. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. Retrieved from [Link]

  • Nesterova, E. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. Retrieved from [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 239-246. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gualandi, C., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6333. Retrieved from [Link]

  • Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. U.S. Patent No. 8,293,910 B2.
  • Matthews, J., et al. (2024). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. Retrieved from [Link]

  • Kulakov, I. V., et al. (2018). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. Russian Chemical Bulletin, 67(10), 1863-1868. Retrieved from [Link]

  • K-Y. Ponomarev, A. A. K. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. Retrieved from [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. WIPO Patent Application WO/2013/050938.
  • Rajesh, K., et al. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis and Biological Screening of Bispidinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bispidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, represents a class of rigid bicyclic diamines that has garnered substantial interest in the field of drug discovery and development.[1] Its unique conformational rigidity, coupled with the ability to introduce a variety of substituents at the nitrogen and carbon atoms, makes it a versatile pharmacophore. Bispidinone derivatives, which feature a carbonyl group at the C9 position, serve as key intermediates in the synthesis of a diverse array of bioactive molecules. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

The strategic advantage of the bispidinone core lies in its pre-organized three-dimensional structure, which allows for the precise spatial orientation of functional groups. This structural control is paramount in designing molecules that can selectively interact with biological targets such as enzymes and receptors, thereby minimizing off-target effects and enhancing therapeutic efficacy. The exploration of structure-activity relationships (SAR) for bispidinone analogs is a critical aspect of medicinal chemistry, guiding the rational design of new therapeutic agents with improved potency and selectivity.[4][5] This guide provides detailed protocols for the synthesis of bispidinone analogs and their subsequent biological screening, with a focus on anticancer, antiviral, and antimicrobial activities.

Synthesis of Bispidinone Analogs: The Mannich Reaction as a Cornerstone

The most prevalent and efficient method for constructing the bispidinone core is the one-pot, three-component Mannich reaction.[1] This reaction involves the condensation of a 4-piperidone derivative, an aldehyde (commonly formaldehyde), and a primary amine. The choice of the primary amine is a critical determinant of the physicochemical and biological properties of the final bispidinone analog. By varying the substituent on the primary amine, a diverse library of N-substituted bispidinone derivatives can be generated.[6]

Rationale for Experimental Choices in Synthesis

The selection of starting materials and reaction conditions is guided by the desired biological activity of the target bispidinone analogs. For instance, the introduction of aromatic or heteroaromatic moieties can enhance interactions with biological targets through pi-stacking or hydrogen bonding.[7] Lipophilic substituents may improve membrane permeability, which is crucial for cellular uptake. The rigidity of the bispidinone scaffold ensures that these strategically placed substituents are held in a specific orientation, maximizing their potential for interaction with the target.

General Synthetic Workflow

The synthesis of bispidinone analogs typically follows a straightforward workflow, as illustrated in the diagram below. The core structure is assembled via the Mannich reaction, followed by purification and characterization. Further modifications to the scaffold can be performed to introduce additional functional groups or to alter the stereochemistry of the molecule.

G cluster_synthesis Synthesis of Bispidinone Analogs Start Start Mannich_Reaction One-Pot Mannich Reaction (4-Piperidone, Formaldehyde, Primary Amine) Start->Mannich_Reaction Starting Materials Purification Purification (e.g., Column Chromatography) Mannich_Reaction->Purification Crude Product Characterization Characterization (NMR, MS, IR) Purification->Characterization Purified Product Optional_Modification Optional Further Modification Characterization->Optional_Modification Verified Structure Final_Product Bispidinone Analog Library Characterization->Final_Product Optional_Modification->Final_Product

Caption: General workflow for the synthesis of bispidinone analogs.

Detailed Synthetic Protocol: Synthesis of N,N'-dibenzylbispidinone

This protocol describes a representative synthesis of a symmetrically substituted bispidinone analog using the Mannich reaction.

Materials:

  • N-benzyl-4-piperidone

  • Paraformaldehyde

  • Benzylamine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidone (1 equivalent) in ethanol.

  • Add paraformaldehyde (2.2 equivalents) and benzylamine (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure N,N'-dibenzylbispidinone.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Biological Screening of Bispidinone Analogs

The diverse biological activities of bispidinone analogs necessitate a comprehensive screening strategy to identify lead compounds for further development. This typically involves a cascade of in vitro assays to assess cytotoxicity, and specific antiviral or antimicrobial activity.

Biological Screening Cascade

The screening process generally begins with a primary cytotoxicity assay to determine the concentration range at which the compounds are non-toxic to host cells. Active compounds are then evaluated in more specific assays to determine their efficacy against the target pathogen or cell line.

G cluster_screening Biological Screening Cascade Library Bispidinone Analog Library Cytotoxicity Primary Cytotoxicity Assay (e.g., CCK-8/WST-8) Library->Cytotoxicity Anticancer Anticancer Screening (e.g., against HeLa, HepG2 cells) Cytotoxicity->Anticancer Non-toxic concentrations Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral Non-toxic concentrations Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Cytotoxicity->Antimicrobial Non-toxic concentrations SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antiviral->SAR Antimicrobial->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A typical workflow for the biological screening of bispidinone analogs.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (CCK-8/WST-8 Assay)

This protocol details a colorimetric assay for the determination of cell viability in response to treatment with bispidinone analogs. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to a colored formazan product.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Bispidinone analogs (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the bispidinone analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of CCK-8 or WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: Antiviral Activity Screening (Plaque Reduction Assay)

This protocol is used to determine the concentration of a bispidinone analog that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose)

  • Bispidinone analogs

  • Crystal violet solution

Procedure:

  • Seed the host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the virus stock and infect the cells for 1 hour to allow for viral adsorption.

  • During the infection, prepare serial dilutions of the bispidinone analogs in the overlay medium.

  • After the infection period, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the different concentrations of the bispidinone analog to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC Determination)

This protocol determines the lowest concentration of a bispidinone analog that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Bispidinone analogs

  • Bacterial or fungal inoculum (adjusted to a specific turbidity)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare serial two-fold dilutions of the bispidinone analogs in the broth medium in a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add a viability indicator like resazurin to aid in determining the endpoint. A color change from blue to pink indicates viable cells.

Data Presentation: Structure-Activity Relationship of Bispidinone Analogs

The following table summarizes the biological activities of representative bispidinone analogs. This data is crucial for establishing structure-activity relationships and guiding the design of more potent and selective compounds.

Compound IDR1 SubstituentR2 SubstituentBiological ActivityTarget/Cell LineIC50 / MIC (µM)Reference
B-1 BenzylBenzylAnticancerHeLa15.2[8]
B-2 3-methoxypropyl3-(1H-piperazin-1-yl)ethylAnticancerHepG23.5[2][9]
B-3 HHAnticancer (as Pt complex)K5625.8[7]
B-4 HHAntibacterialS. aureus>500[10]
B-5 (Varying aryl groups)(Varying aryl groups)AntifungalC. albicans1.0 - >31.3[10]
B-6 (Varying substituents)(Varying substituents)AntiviralHIV-10.24 - 5.7[11]

Conclusion and Future Directions

The bispidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of bispidinone analogs. Future research in this area will likely focus on the development of more complex and stereochemically defined bispidinone derivatives, the exploration of novel biological targets, and the use of computational methods to guide the rational design of next-generation bispidinone-based drugs. The continued investigation of the structure-activity relationships of these fascinating molecules holds great promise for addressing unmet medical needs.

References

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). Molecules, 27(12), 3872. [Link]

  • Different strategies for the synthesis of N-protected bispidines. (2023). ResearchGate. [Link]

  • IC50 of the cytotoxic activity of the examined derivatives against human tumor cell lines. (n.d.). ResearchGate. [Link]

  • Bis(N-amidinohydrazones) and N-(amidino)-N'-aryl-bishydrazones: New classes of antibacterial/antifungal agents. (2016). PLoS ONE, 11(10), e0164326. [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). Molecules, 28(17), 6351. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). ResearchGate. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). PubMed. [Link]

  • The structures of bispidinone... (n.d.). ResearchGate. [Link]

  • Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity. (2014). Inorganic Chemistry, 53(6), 3371-3384. [Link]

  • Minimalistic bis-triarylpyridinium cations: effective antimicrobials against bacterial and fungal pathogens. (2021). Scientific Reports, 11, 1989. [Link]

  • Table 1 : MIC values for antibacterial activity. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. (2021). ResearchGate. [Link]

  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. (2021). Molecules, 26(24), 7575. [Link]

  • Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. (2022). Viruses, 14(11), 2499. [Link]

  • Values of the minimal inhibitory concentration (MIC, µg/mL) of... (n.d.). ResearchGate. [Link]

  • Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. (2023). bioRxiv. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • AVP-IC50Pred: Multiple machine learning techniques-based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). (2021). Briefings in Bioinformatics, 22(5), bbaa413. [Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (2022). Journal of Medicinal Chemistry, 65(9), 6563-6577. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • Antibiofilm Activities of Tritrpticin Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains. (2022). Frontiers in Microbiology, 13, 868997. [Link]

  • Synthesis and Structure-Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. (2011). ACS Medicinal Chemistry Letters, 2(2), 154-159. [Link]

  • Structure-Activity Relationship Studies in Organic Drug Development. (2023). ResearchGate. [Link]

  • On Exploring Structure Activity Relationships. (2013). Methods in Molecular Biology, 993, 223-242. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

Sources

Application Notes & Protocols: Developing Novel Catalysts from Bispidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, scaffold has emerged as a privileged structure in coordination chemistry and catalysis.[1][2][3] Its inherent rigidity, stemming from a pre-organized chair-chair conformation, creates a well-defined coordination cavity that can efficiently encapsulate metal ions.[3][4][5] This structural constraint minimizes conformational ambiguity, which is often a critical factor in achieving high selectivity in catalytic transformations. Furthermore, the nitrogen atoms at the 3 and 7 positions, along with the C9 ketone, provide versatile handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties of the resulting metal complex.[6][7]

Bispidinone-based ligands can be developed into tetra-, penta-, and even octadentate systems, capable of forming highly stable and selective complexes with a variety of transition metals, including copper, zinc, iron, and nickel.[3][5][8] These complexes have demonstrated significant catalytic activity in a wide range of organic reactions, such as oxidations, C-C bond formations like the Henry reaction, and asymmetric ethylation of chalcones.[1][8][9][10] This guide provides a detailed framework for the rational design, synthesis, characterization, and application of novel catalysts derived from bispidinone scaffolds, intended for researchers in catalyst development and synthetic organic chemistry.

Part I: Synthesis of a Tunable Bispidinone Ligand Platform

The power of the bispidinone scaffold lies in its modularity. The core is typically assembled via a Mannich-type condensation, after which functional coordinating groups can be installed. This section details a robust two-stage process to first synthesize a versatile bispidinone intermediate and then functionalize it using a highly efficient "click chemistry" approach.

Protocol 1: Synthesis of a Bis-Propargyl Bispidinone Intermediate

This protocol describes the synthesis of a key bispidinone intermediate functionalized with propargyl groups. These terminal alkynes serve as handles for subsequent modification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The synthesis starts from a simpler N-protected bispidinone, which is deprotected and then alkylated.

Materials & Equipment:

  • N-benzyl protected bispidinone precursor

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Methanol (MeOH), Ethyl acetate (EtOAc)

  • Propargyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis, rotary evaporator, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

  • Deprotection of the Bispidinone Core:

    • In a round-bottom flask, dissolve the N-benzyl protected bispidinone precursor in Methanol.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

    • Securely attach a hydrogen balloon or place the flask in a Parr hydrogenator.

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The palladium catalyst facilitates the hydrogenolysis of the C-N benzyl bond, a common and clean method for removing benzyl protecting groups.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with additional Methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected bispidinone core. This product may be used directly or purified by column chromatography if necessary.[3]

  • Propargylation of the Bispidinone Core:

    • Dissolve the deprotected bispidinone from the previous step in Acetonitrile.

    • Add sodium carbonate (Na₂CO₃, 2.5 equivalents) as a base.

    • To the stirring suspension, add propargyl bromide (2.2 equivalents) dropwise.

    • Heat the reaction mixture to a gentle reflux (or ~75°C) and stir for 4-6 hours, monitoring by TLC.[9]

    • Causality: Sodium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine, allowing for nucleophilic attack on the propargyl bromide. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure bis-propargyl bispidinone intermediate.

  • Characterization:

    • Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of benzyl signals and the appearance of characteristic alkyne and propargylic methylene signals in NMR are key indicators of success.

Workflow for Ligand Synthesis

The following diagram illustrates the synthetic pathway from a protected precursor to a versatile, functionalized ligand ready for metal complexation.

G cluster_0 PART I: Ligand Synthesis A N-Benzyl Bispidinone Precursor B Deprotection (H₂, Pd/C) A->B C Bispidinone Core (Secondary Amine) B->C D Alkylation (Propargyl Bromide) C->D E Bis-Propargyl Bispidinone Intermediate D->E G CuAAC 'Click' Reaction E->G F Functional Azide (R-N₃) F->G H Functionalized Bispidinone Ligand G->H

Caption: Synthetic workflow for a functionalized bispidinone ligand.

Protocol 2: Ligand Functionalization via Click Chemistry

The bis-propargyl intermediate is a platform for introducing a wide array of functionalities by reacting it with organic azides. This allows for the synthesis of a library of ligands with tuned steric and electronic properties.[1][2][11] Here, we exemplify this with the synthesis of a bis-triazole bispidinone ligand.

Materials & Equipment:

  • Bis-propargyl bispidinone intermediate

  • A desired organic azide (e.g., benzyl azide, 2-(azidomethyl)pyridine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1 mixture)

  • Standard glassware, magnetic stirrer

Step-by-Step Procedure:

  • Prepare the Organic Azide: Synthesize the desired azide (e.g., from the corresponding bromide and sodium azide) or use a commercially available source.[3]

  • Set up the CuAAC Reaction:

    • In a flask, dissolve the bis-propargyl bispidinone intermediate (1 equivalent) in a 1:1 mixture of t-BuOH/H₂O.

    • Add the organic azide (2.1 equivalents).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

    • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution should turn a yellow-orange color.

    • Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. The t-BuOH/H₂O solvent system is effective at dissolving both the organic and inorganic reagents.

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract several times with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with a 1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) to remove copper salts, followed by brine.[4]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting bis-triazole ligand by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Part II: Synthesis and Characterization of Metal-Bispidinone Catalysts

With the functionalized ligand in hand, the next step is to form the active catalyst through complexation with a suitable metal salt. The choice of metal is dictated by the target reaction (e.g., Cu/Zn for Lewis acid catalysis, Fe/Ni for redox-based processes).[8][9]

Protocol 3: Synthesis of a Zinc(II)-Bispidinone Complex

This protocol details the formation of a zinc complex, which is effective in catalyzing reactions like the Henry reaction.[1][4]

Materials & Equipment:

  • Functionalized bispidinone ligand

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) or Zinc(II) chloride (ZnCl₂)

  • Anhydrous methanol or acetonitrile

  • Schlenk line and glassware (if air/moisture sensitivity is a concern)

  • Magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of nitrogen or argon if using air-sensitive reagents. Use anhydrous solvents.

    • Expert Insight: While many Zn(II) complexes are air-stable, using anhydrous conditions prevents the coordination of water, which can affect catalytic activity. The choice of counter-ion (e.g., weakly coordinating OTf⁻ vs. more coordinating Cl⁻) can also influence the catalyst's Lewis acidity and performance.

  • Complexation:

    • In a Schlenk flask under an inert atmosphere, dissolve the functionalized bispidinone ligand (1 equivalent) in anhydrous methanol.

    • In a separate flask, dissolve Zn(OTf)₂ (1 equivalent) in a minimum amount of anhydrous methanol.

    • Slowly add the zinc salt solution to the stirring ligand solution at room temperature.

    • Stir the mixture for 2-4 hours at room temperature. Formation of a precipitate or a color change may indicate complex formation.

  • Isolation and Characterization:

    • The complex may precipitate directly from the solution. If so, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms, slowly diffuse a non-coordinating anti-solvent like diethyl ether or pentane into the solution to induce crystallization.

    • Trustworthiness: The integrity of the catalyst must be confirmed. Characterize the complex using:

      • ESI-MS: To confirm the mass of the [L·Zn]²⁺ or related ions.[1][3]

      • NMR Titration: To study the formation of the complex in solution and determine its stoichiometry by monitoring chemical shift changes of ligand protons upon incremental addition of the metal salt.[2][3]

      • Single-Crystal X-ray Diffraction (SC-XRD): If suitable crystals can be obtained, this provides unambiguous structural proof of the coordination environment.[1][2]

Logic of Catalyst Design

The performance of a bispidinone catalyst is a direct result of the interplay between its core components.

G cluster_1 PART II: Catalyst Design Logic A Bispidinone Backbone D Defined Coordination Geometry & Steric Environment A->D B Coordinating Sidearms (e.g., Pyridyl, Triazolyl) B->D E Tuned Electronic Properties (Lewis Acidity / Redox Potential) B->E C Metal Ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺) C->E F Catalytic Performance (Activity, Selectivity, Enantioselectivity) D->F E->F

Caption: Relationship between catalyst components and performance.

Part III: Application in Asymmetric Catalysis

This section provides a protocol for a model reaction to evaluate the performance of the newly synthesized bispidinone-metal catalyst. The asymmetric Henry (nitroaldol) reaction is an excellent benchmark for C-C bond formation catalyzed by Lewis acids.[1][4]

Protocol 4: Asymmetric Henry Reaction with a Zn-Bispidinone Catalyst

Materials & Equipment:

  • Synthesized Zn-Bispidinone catalyst

  • An aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • Nitromethane (CH₃NO₂)

  • Methanol (MeOH)

  • Triethylamine (Et₃N, optional base)

  • Microwave reactor (optional) or standard reaction vials/flasks

  • TLC plates, column chromatography supplies (silica gel, solvents)

  • Chiral HPLC column for enantiomeric excess (ee) determination

Step-by-Step Procedure:

  • Reaction Setup:

    • To a reaction vial, add the aromatic aldehyde (1 equivalent, e.g., 0.5 mmol).

    • Add the Zn-Bispidinone catalyst (2-15 mol%).

    • Expert Insight: Catalyst loading is a critical parameter. Start with a higher loading (e.g., 10 mol%) for a new system and optimize downwards.[4]

    • Add Methanol as the solvent (e.g., to a concentration of 0.2 M).

    • Add nitromethane (5 equivalents).

    • If required, add a base like triethylamine (e.g., 10 mol%). Some catalysts may not require an external base.

  • Reaction Conditions:

    • Stir the reaction mixture at a set temperature (e.g., room temperature or 80°C).

    • Alternative: For accelerated screening, perform the reaction in a microwave reactor at 80°C for 1 hour.[4]

    • Monitor the reaction progress by TLC by observing the consumption of the aldehyde.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a few drops of dilute HCl or saturated NH₄Cl solution.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure nitroaldol product.

  • Analysis:

    • Determine the isolated yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Representative Results

The following table summarizes typical results that could be obtained from screening a new catalyst in the Henry reaction, demonstrating how to present such data clearly.

EntryAldehyde SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)ee (%)
1p-Nitrobenzaldehyde1024>999585
2Benzaldehyde1024857872
32-Naphthaldehyde1024>999290
4p-Nitrobenzaldehyde224797184

Conditions: Aldehyde (1 eq), nitromethane (5 eq), MeOH (0.2 M), Room Temp.

Proposed Catalytic Cycle

The diagram below illustrates a plausible catalytic cycle for the Zn-bispidinone catalyzed Henry reaction.

G cluster_2 PART III: Proposed Catalytic Cycle (Henry Reaction) A Active Catalyst [L·Zn]²⁺ B Aldehyde Coordination A->B + R-CHO C Nitromethane Deprotonation A->C + CH₃NO₂ (+ Base) D Coordinated Aldehyde (Electrophile Activation) B->D E Nitronate Anion (Nucleophile) C->E F C-C Bond Formation (Stereocontrolled Attack) D->F E->F G Zinc-Alkoxide Intermediate F->G H Protonolysis & Product Release G->H + H⁺ H->A Catalyst Regeneration I Nitroaldol Product H->I

Caption: Plausible catalytic cycle for the asymmetric Henry reaction.

References

  • MDPI. (n.d.). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Retrieved from [Link]

  • IRIS . (2023). Synthesis and characterization of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • AIR Unimi. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • MDPI. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Retrieved from [Link]

  • PMC - NIH. (n.d.). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Library of the synthesized bis-triazole bispidines. Retrieved from [Link]

  • PubMed. (2021). Novel Bispidine-Monoterpene Conjugates-Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for the synthesis of N‐protected bispidines. Retrieved from [Link]

  • POLITesi. (2023/2024). Synthesis and characterization of novel guanidino-bispidinone derivatives as promising antimicrobial lead compounds. Retrieved from [Link]

  • NIH. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Retrieved from [Link]

  • Semantic Scholar. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Retrieved from [Link]

  • PMC - NIH. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important bicyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful execution of your experiments.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various areas of medicinal chemistry, is most commonly achieved through a double Mannich reaction. This one-pot, three-component condensation involves a piperidone derivative, benzylamine, and formaldehyde. While elegant in its convergence, this reaction can be susceptible to the formation of several impurities that complicate purification and reduce yields. This guide will illuminate the origins of these impurities and provide actionable strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has resulted in a complex mixture of products with multiple spots on TLC. What are the most likely impurities?

A1: A complex reaction mixture is a common challenge in this synthesis. The primary impurities arise from incomplete or alternative reaction pathways of the Mannich condensation. The most probable byproducts include:

  • Impurity 1: Mono-Mannich Adduct (Partially Cyclized Intermediate): This is the product of the first Mannich reaction where only one molecule of formaldehyde and benzylamine has reacted with the piperidone. The second cyclization to form the bicyclic system has not occurred.

  • Impurity 2: N-Benzyl-N-[(1-benzyl-5-methylenepiperidin-3-yl)methyl]amine: This has been identified as a significant byproduct in related syntheses[1]. It likely forms from the mono-Mannich adduct through an alternative intramolecular reaction pathway.

  • Impurity 3: Unreacted Starting Materials: Residual N-benzyl-4-piperidone and benzylamine may be present if the reaction has not gone to completion.

  • Impurity 4: Formaldehyde Polymers: Paraformaldehyde can form various oligomers and polymers, especially under acidic or basic conditions.

Q2: What is the likely mechanism for the formation of the identified byproduct, N-Benzyl-N-[(1-benzyl-5-methylenepiperidin-3-yl)methyl]amine (Impurity 2)?

A2: The formation of this specific impurity is a result of an incomplete second Mannich cyclization followed by dehydration. The proposed mechanism is as follows:

  • The initial mono-Mannich reaction between N-benzyl-4-piperidone, formaldehyde, and benzylamine forms an intermediate.

  • Instead of the second intramolecular Mannich reaction occurring at the other α-carbon of the piperidone ring to close the bicyclic structure, a competing elimination reaction can take place.

  • This elimination results in the formation of a methylenepiperidine derivative.

Understanding this side reaction is crucial for optimizing the reaction conditions to favor the desired double cyclization.

Q3: My yield of the desired this compound is consistently low. How can I improve it?

A3: Low yields are often linked to the prevalence of side reactions. To improve the yield of the target bispidinone, consider the following optimizations:

  • Stoichiometry of Reactants: Carefully control the molar ratios of the reactants. An excess of formaldehyde is often used to drive the reaction to completion, but a large excess can lead to polymer formation. A 1:2:1 molar ratio of piperidone:formaldehyde:benzylamine is a good starting point.

  • Reaction Temperature and Time: The reaction is typically run at reflux. Monitor the reaction progress by TLC. Prolonged reaction times at high temperatures can sometimes favor the formation of degradation products.

  • pH Control: The Mannich reaction is sensitive to pH. The reaction is often carried out under mildly acidic conditions to facilitate the formation of the electrophilic iminium ion. Acetic acid is a commonly used catalyst.

  • Order of Addition: Adding the formaldehyde solution slowly to the mixture of the piperidone and benzylamine can sometimes help to control the reaction and minimize side product formation.

Q4: I am struggling with the purification of the final product. It is a thick oil and streaks on my silica column. What are the best practices for purification?

A4: The purification of this compound can indeed be challenging due to its polarity and physical state. Here are some proven strategies:

  • Column Chromatography: This is the most common method for purification[2].

    • Adsorbent: Use a high-quality silica gel. For particularly stubborn separations, alumina (basic or neutral) can be an alternative.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica column.

    • Loading: For viscous oils, it is best to dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column. This "dry loading" technique often leads to better separation.

  • Crystallization: If a solid can be obtained, recrystallization is an excellent purification method. Experiment with different solvent systems. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or diethyl ether) is often effective.

  • Acid-Base Extraction: An initial workup with an acid-base extraction can help to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product and impurities into the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis via a double Mannich reaction.

Materials:

  • N-Benzyl-4-piperidone

  • Paraformaldehyde

  • Benzylamine

  • Glacial Acetic Acid

  • Methanol

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-4-piperidone (1 equivalent) and benzylamine (1 equivalent) in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add paraformaldehyde (2.2 equivalents) in portions to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Typical Value
Yield 50-70%
Appearance Yellow to brown viscous oil or solid
Purity (post-chromatography) >95%

Visualizing Reaction Pathways

To better understand the formation of the desired product and the key impurity, the following reaction schemes are provided.

Synthesis_Pathway Piperidone N-Benzyl-4-piperidone Mono_Mannich Mono-Mannich Adduct Piperidone->Mono_Mannich + HCHO, Benzylamine (First Mannich Reaction) Benzylamine Benzylamine Benzylamine->Mono_Mannich + HCHO, Benzylamine (First Mannich Reaction) Formaldehyde Formaldehyde Formaldehyde->Mono_Mannich + HCHO, Benzylamine (First Mannich Reaction) Target_Product 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one Mono_Mannich->Target_Product + HCHO (Intramolecular Mannich) Impurity_2 N-Benzyl-N-[(1-benzyl-5- methylenepiperidin-3-yl)methyl]amine Mono_Mannich->Impurity_2 - H2O (Elimination) Troubleshooting_Flowchart Start Reaction Complete (TLC) Crude_Analysis Analyze Crude Product (TLC, NMR) Start->Crude_Analysis Low_Yield Low Yield of Target Product Crude_Analysis->Low_Yield Yes Complex_Mixture Complex Mixture of Products Crude_Analysis->Complex_Mixture Yes Purification_Issue Purification Difficulty (Streaking on Column) Crude_Analysis->Purification_Issue No Optimize_Stoichiometry Optimize Reactant Stoichiometry Low_Yield->Optimize_Stoichiometry Optimize_Conditions Adjust Temperature and Time Low_Yield->Optimize_Conditions pH_Control Verify/Adjust pH Low_Yield->pH_Control Identify_Impurities Identify Major Impurities by NMR/MS Complex_Mixture->Identify_Impurities Chromatography_Mods Modify Chromatography: - Add Triethylamine to Eluent - Use Alumina - Dry Loading Purification_Issue->Chromatography_Mods Recrystallization Attempt Recrystallization Purification_Issue->Recrystallization Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Optimize_Stoichiometry->Start Optimize_Conditions->Start pH_Control->Start Identify_Impurities->Chromatography_Mods Identify_Impurities->Recrystallization Identify_Impurities->Acid_Base_Extraction Success Pure Product Obtained Chromatography_Mods->Success Recrystallization->Success Acid_Base_Extraction->Success

Sources

Mechanism of the Mannich Reaction for Bispidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of contemporary drug discovery and materials science is the synthesis of complex molecular scaffolds. The bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) core is one such scaffold that is highly valued for its rigid conformational structure, which makes it a desirable pharmacophore and a flexible ligand in catalysis.[1] The Mannich reaction, a cornerstone of organic synthesis, provides a potent and frequently used one-pot method for building this bicyclic system.[1][2]

This Technical Support Center is designed to serve as a specialized resource for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of the Mannich reaction for bispidinone synthesis. This guide moves beyond simple protocols to explain the underlying principles of your experimental decisions, enabling you to troubleshoot problems effectively and optimize your reaction conditions for maximum success.

The synthesis of the bispidinone core is a classic example of a double Mannich reaction. The process begins with the formation of an electrophilic iminium ion from a primary amine and an aldehyde (commonly formaldehyde).[3][4] A ketone containing two acidic α-protons, typically a 4-piperidone derivative, then attacks the iminium ion twice in succession to form the distinctive bicyclic structure of bispidinone.[1]

Mannich_Mechanism Reactants Primary Amine (R-NH2) + Formaldehyde (CH2O) + 4-Piperidone Derivative Iminium Formation of Iminium Ion [R-N+=CH2] Reactants->Iminium Step 1 First_Attack First Mannich Reaction: Nucleophilic attack from α-carbon of piperidone Iminium->First_Attack Step 2 Intermediate Monocondensation Intermediate First_Attack->Intermediate Second_Attack Second Mannich Reaction: Intramolecular attack from second α-carbon Intermediate->Second_Attack Step 3 Product Bispidinone Product (3,7-diazabicyclo[3.3.1]nonan-9-one) Second_Attack->Product

Caption: Mechanism of Bispidinone Synthesis via Double Mannich Reaction.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for this reaction?

The reaction is a three-component condensation. You will need:

  • An Active Hydrogen Compound: A 4-piperidone derivative is typically used to provide the central ring and the two acidic α-protons necessary for the double condensation.

  • An Aldehyde: Formaldehyde (or its polymer, paraformaldehyde) is the most common choice as it is non-enolizable.[5]

  • A Primary Amine: This provides the nitrogen atoms for the final bicyclic structure. Ammonia can also be used.[5]

Q2: How does the choice of solvent affect the reaction outcome?

The solvent is a critical parameter that can influence reaction rates, yields, and even stereoselectivity.[6]

  • Protic Solvents: Alcohols (methanol, ethanol) or water are commonly used because they can facilitate the formation of the electrophilic iminium ion.[7]

  • Aprotic Solvents: In some cases, particularly in asymmetric synthesis, aprotic solvents like dichloromethane (CH2Cl2) or ether are used to control selectivity.[8][9] Changing the solvent from dichloromethane to ether has been shown to significantly alter the diastereomeric ratio in certain systems.[9][10]

Q3: What is the role of a catalyst, and is one always necessary?

While the reaction can proceed without a catalyst, acidic or basic conditions are generally required. The reaction is often carried out using the hydrochloride salt of the amine, which maintains an acidic pH and favors the Mannich pathway over competing side reactions like Aldol condensation.[5][7] In the field of asymmetric synthesis, chiral bispidine-based amine catalysts have been developed to achieve high diastereo- and enantioselectivity.[8][11]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][7] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more complex reaction mixtures or for kinetic studies, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of bispidinones.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Reagents 1. Check Reagent Quality - Fresh paraformaldehyde? - Pure amine & ketone? Start->Check_Reagents Check_Stoichiometry 2. Verify Stoichiometry - Correct molar ratios? - Order of addition correct? Check_Reagents->Check_Stoichiometry Reagents OK Check_Conditions 3. Evaluate Conditions - Temperature optimal? - Sufficient reaction time? Check_Stoichiometry->Check_Conditions Ratios OK Check_Solvent 4. Assess Solvent/Catalyst - Is solvent appropriate? - Is pH correct (acidic)? Check_Conditions->Check_Solvent Conditions OK Success Reaction Optimized Check_Solvent->Success Solvent/pH OK Side_Products Problem: Side Product Formation Control_Stoichiometry Solution: Carefully control reactant ratios to avoid bis-Mannich products. Side_Products->Control_Stoichiometry Acidic_pH Solution: Maintain acidic pH to suppress Aldol self-condensation. Side_Products->Acidic_pH Poor_Selectivity Problem: Poor Diastereoselectivity Additives Solution: Use additives. 4Å sieves (anti) or water (syn) can switch selectivity. Poor_Selectivity->Additives Screen_Conditions Solution: Screen solvents and temperature to influence transition states. Poor_Selectivity->Screen_Conditions

Caption: Troubleshooting Workflow for Optimizing Bispidinone Synthesis.

Q: My reaction yield is consistently low or non-existent. What are the likely causes?

A: Low yield is a frequent issue that can often be traced back to fundamental parameters.[7]

  • Cause 1: Reagent Quality. The quality of your starting materials is paramount. Paraformaldehyde can depolymerize or become hydrated over time, reducing its effectiveness.[7] Similarly, impurities in your piperidone or amine starting materials can lead to undesired side reactions.

    • Solution: Always use fresh, high-quality paraformaldehyde. Ensure your other reactants are pure and stored under appropriate conditions.

  • Cause 2: Incorrect Stoichiometry. The molar ratios of the reactants are critical. An incorrect ratio can lead to incomplete reaction or the formation of side products, consuming your starting materials.

    • Solution: Double-check your calculations for the molar ratios. For a typical bispidinone synthesis, a ratio of 1:2:1 (piperidone:formaldehyde:amine) is a common starting point.

  • Cause 3: Sub-optimal Reaction Conditions. Temperature and reaction time significantly influence the reaction rate and final yield.[7] Some reactions require heating to reflux for several hours to proceed to completion.

    • Solution: Monitor your reaction's progress by TLC. If you see unreacted starting material after a prolonged period, consider increasing the temperature or extending the reaction time. Perform small-scale experiments to screen for the optimal temperature.

Q: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize them?

A: Side product formation is a common challenge that reduces the yield and complicates purification.

  • Cause 1: Bis-Mannich Products. If your active hydrogen compound has more than one acidic proton (which is the case for 4-piperidone), and stoichiometry is not carefully controlled, you can form oligomeric or polymeric byproducts.[7]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperidone or limiting the amount of formaldehyde and amine can sometimes favor the desired product.

  • Cause 2: Self-Condensation of the Ketone. An Aldol condensation of the starting piperidone can compete with the Mannich reaction, especially under neutral or basic conditions.

    • Solution: The use of an amine hydrochloride salt helps maintain acidic conditions, which generally favors the Mannich reaction over the Aldol pathway.[5]

  • Cause 3: Polymerization of Formaldehyde.

    • Solution: Instead of adding all the paraformaldehyde at once, consider a portion-wise or slow, dropwise addition of a formaldehyde solution to maintain a low, steady concentration in the reaction mixture.

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Controlling diastereoselectivity is a primary challenge, as the bispidine ring typically adopts a rigid double-chair conformation.[6] However, the stereochemical outcome can be influenced by several factors.

  • Cause 1: Inherent Stereochemical Bias. The substrates themselves may have an inherent bias towards forming one diastereomer over another.

    • Solution 1: Additives. The presence or absence of water can dramatically switch the diastereoselectivity. In certain asymmetric systems, adding 4 Å molecular sieves to remove trace water favors the anti-diastereomer, while the deliberate addition of water can favor the syn-diastereomer.[8][10]

    • Solution 2: Solvent and Temperature. The choice of solvent and reaction temperature can influence the energies of the reaction's transition states, thereby affecting the diastereomeric ratio.[6] Screening different solvents (e.g., CH2Cl2, ether, toluene) and a range of temperatures is a powerful optimization strategy.[9]

    • Solution 3: Chiral Catalysts. For achieving high levels of stereocontrol, employing a chiral catalyst is often necessary. Chiral bispidine-based amine catalysts have been specifically developed to provide high diastereo- and enantioselectivity in asymmetric Mannich reactions.[11]

Data & Protocols

Table 1: Key Parameter Optimization Summary
ParameterCommon OptionsEffect on Reaction & Optimization Strategy
Solvent Methanol, Ethanol, Water, CH₂Cl₂, Ether, TolueneProtic solvents (alcohols) facilitate iminium ion formation. Aprotic solvents (CH₂Cl₂) may be required for specific catalysts or to control selectivity. Screening is recommended.[9]
Temperature Room Temp. to Reflux (e.g., 80-120 °C)Higher temperatures increase reaction rate but can also lead to side products. An optimal temperature balances rate and selectivity.[7][13]
Catalyst/pH Amine Hydrochloride (Acidic) or Chiral OrganocatalystAcidic conditions (pH 4-6) generally favor the Mannich reaction. Chiral catalysts are used to induce stereoselectivity.[5][8]
Additives 4 Å Molecular Sieves, WaterCan have a profound and opposite effect on diastereoselectivity. Test anhydrous vs. aqueous conditions to control the stereochemical outcome.[8][10]
Protocol 1: General Synthesis of a Bispidinone Derivative

This protocol describes a general method for the synthesis of N,N'-dibenzylbispidinone, which can be adapted for other substrates.

Materials:

  • N-benzyl-4-piperidone

  • Benzylamine

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-benzyl-4-piperidone (1.0 eq), benzylamine (1.0 eq), and paraformaldehyde (2.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture to adjust the pH to ~5.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or by crystallization/precipitation to obtain the desired bispidinone.

Protocol 2: Screening for Optimal Diastereoselectivity

This protocol outlines a small-scale screening experiment to quickly identify conditions that favor a desired diastereomer.

Procedure:

  • Set up four small-scale reactions in parallel vials, each with the same amounts of piperidone, amine, and formaldehyde.

  • Vial 1 (Baseline): Use your standard solvent (e.g., CH₂Cl₂).

  • Vial 2 (Anhydrous): Add activated 4 Å molecular sieves to the same solvent.[8]

  • Vial 3 (Aqueous): Add a controlled amount of water (e.g., 0.2 mL per 0.2 mmol of substrate) to the same solvent.[10]

  • Vial 4 (Alternative Solvent): Use a different solvent, such as diethyl ether.[9]

  • Run all reactions at the same temperature for the same amount of time.

  • After the reaction period, quench the reactions and analyze the diastereomeric ratio (dr) of the crude product in each vial using ¹H NMR spectroscopy or SFC analysis.

  • Compare the results to identify the condition that provides the best selectivity for your target diastereomer.

References
  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(15), 4336–4343. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Li, G., Liu, M., Zou, S., Feng, X., & Lin, L. (2020). A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines. Organic Letters, 22(21), 8708–8713. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Water enables diastereodivergency in bispidine- based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction of Cyclic N -Sulfonyl Ketimines with Ketones. Retrieved from [Link]

  • Clausius Scientific Press. (2021). Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. Retrieved from [Link]

  • PubMed. (1969). [Synthesis of 1,5-diphenylbispidin-9-one. XVI. On the Mannich reaction between Dibenzylketone and ammonium acetate in non-alcoholic solutions]. Retrieved from [Link]

  • Figshare. (n.d.). Collection - A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines - Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Retrieved from [Link]

  • Semantic Scholar. (1976). Use of the mannich reaction in the synthesis of bispidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions a. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, with a focus on identifying and mitigating the formation of common byproducts. The synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes.

Overview of the Synthesis

The most common and efficient method for preparing this compound is through a double Mannich reaction.[1][2][3] This one-pot condensation typically involves the reaction of a piperidin-4-one derivative, formaldehyde, and a primary amine, in this case, benzylamine.[2][3] The resulting bicyclic ketone, often referred to as a bispidinone, is a valuable scaffold in medicinal chemistry and materials science.[4][5]

While the double Mannich reaction is a powerful tool for constructing the bispidine core, it is not without its complexities. The reaction can be sensitive to stoichiometry, temperature, and pH, leading to the formation of various byproducts that can complicate purification and significantly lower the yield of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and provides actionable troubleshooting strategies.

Q1: My TLC analysis shows multiple spots in addition to my desired product. What are the likely byproducts?

A1: The presence of multiple spots on your TLC plate is a strong indicator of byproduct formation. In the context of the double Mannich synthesis of bispidinones, several side reactions can occur.

Common Byproducts:

  • Monocyclic Intermediates: The reaction proceeds in a stepwise manner. If the second cyclization does not occur or is incomplete, you may isolate N-benzyl-4-piperidone derivatives that have undergone only one Mannich reaction.

  • Over-alkylation or Under-alkylation Products: Improper stoichiometry of benzylamine can lead to the formation of bispidinone analogs with either one or no benzyl groups.

  • Polymeric Materials: Formaldehyde is known to polymerize, especially under acidic or basic conditions. This can result in the formation of intractable polymeric byproducts.

  • Aldol Condensation Products: The piperidinone starting material can undergo self-condensation under certain conditions, leading to aldol adducts.

Troubleshooting Workflow:

Sources

Technical Support Center: Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development who are working with and looking to optimize the synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This bispidinone scaffold is a crucial intermediate in medicinal chemistry, and its efficient synthesis is paramount.[1][2] The primary synthetic route is a double Mannich reaction, a powerful multicomponent reaction for forming the rigid bicyclic diamine core.[1][3][4] However, like many multicomponent reactions, it is susceptible to side reactions and yield issues. This document provides in-depth troubleshooting advice and optimized protocols to help you increase the yield and purity of your target compound.

Troubleshooting Guide: Maximizing Yield

This section addresses common issues encountered during the synthesis of this compound, framed in a question-and-answer format to directly tackle experimental challenges.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yield in this Mannich condensation is typically traced back to one of four areas: competing side reactions, reagent quality, suboptimal reaction conditions, or incorrect stoichiometry.

  • Side Reactions: The most common side reaction is the polymerization of formaldehyde.[5] Additionally, the starting N-benzyl-4-piperidone can undergo self-condensation (an Aldol-type reaction), especially under unfavorable pH conditions.

  • Reagent Quality: The purity of your starting materials—N-benzyl-4-piperidone, benzylamine, and your formaldehyde source—is critical. Old or impure reagents can introduce contaminants that inhibit the reaction or promote side pathways. Paraformaldehyde, for instance, can lose reactivity if not stored correctly.[5]

  • Reaction Conditions: Temperature is a crucial parameter.[5] High temperatures can accelerate side reactions, leading to a complex mixture of byproducts. The pH of the reaction medium is also vital, as the reaction is typically acid-catalyzed.

  • Stoichiometry: The molar ratios of the three components must be carefully controlled to favor the formation of the desired bicyclic product over other adducts.

Q2: I'm observing significant amounts of an insoluble, polymeric byproduct. How can this be prevented?

Polymerization is a frequent challenge in Mannich reactions due to the high reactivity of formaldehyde and the potential for the amine products to react further.[5] Several strategies can effectively mitigate this issue:

  • Slow Reagent Addition: A slow, dropwise addition of one of the reagents (typically the amine or formaldehyde) helps to maintain its low concentration in the reaction vessel at any given time. This kinetically favors the desired bimolecular reaction over polymerization.[5] Studies on other Mannich reactions have shown success with slow addition over several hours.[6]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of polymerization. It is advisable to start with lower temperatures (e.g., 0-5 °C) and only increase it if the reaction rate is insufficient.[5]

  • Use of Pre-formed Iminium Salts: For maximum control, one can use a pre-formed iminium salt (e.g., Eschenmoser's salt). This decouples the formation of the electrophile from the main reaction, preventing side reactions involving free formaldehyde and amine.[5][7]

Q3: How critical is the source of formaldehyde, and what is the optimal pH for this condensation?

The choice of formaldehyde and the reaction's pH are deeply interconnected and vital for success.

  • Formaldehyde Source: While aqueous formaldehyde (formalin) can be used, solid paraformaldehyde is often preferred. Paraformaldehyde acts as a reservoir, depolymerizing in situ to slowly release formaldehyde, which helps keep its concentration low and reduces side reactions. Ensure you are using high-purity, dry paraformaldehyde.

  • Optimal pH: The Mannich reaction requires acid catalysis to generate the electrophilic N-benzylmethaniminium ion from benzylamine and formaldehyde. However, strongly acidic conditions can inhibit the necessary enolization of the N-benzyl-4-piperidone. Therefore, a weakly acidic medium, often achieved by adding a catalytic amount of a carboxylic acid like acetic acid, is ideal.[3][8]

Q4: The purification of the final product is proving difficult. What is the most effective workup and purification strategy?

The basic nitrogen atoms in the bispidinone structure can complicate purification. A systematic approach is required.

  • Aqueous Workup: After the reaction is complete, cool the mixture. Quench the reaction carefully, for instance, with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product should be concentrated under reduced pressure. The most effective method for purification is typically flash column chromatography on silica gel.[9] A gradient eluent system, such as ethyl acetate in hexane, is often effective for separating the desired product from starting materials and byproducts.[10] Note that the product can sometimes be a viscous oil, which may require careful handling during purification.[3][8]

Data & Protocols

Table 1: Troubleshooting Summary for Yield Optimization
ParameterCommon IssueRecommended ActionScientific Rationale
Temperature High amount of byproducts and polymer formation.Maintain a lower reaction temperature (e.g., 0-25 °C).Reduces the rate of competing side reactions like formaldehyde polymerization, which have higher activation energies than the desired Mannich condensation.[5]
Reagent Addition Polymerization and low yield due to uncontrolled reaction.Add the amine or formaldehyde solution dropwise over a prolonged period (1-5 hours).Keeps the instantaneous concentration of highly reactive species low, favoring the desired bimolecular reaction pathway over multi-molecular polymerization.[5][6]
pH / Catalyst No reaction or formation of Aldol byproducts.Use a catalytic amount of a weak acid (e.g., acetic acid).Facilitates the formation of the electrophilic iminium ion while not overly inhibiting the nucleophilic character of the piperidone enol.[3]
Formaldehyde Source Inefficient reaction or introduction of excess water.Use fresh, high-purity paraformaldehyde instead of aqueous formalin.Paraformaldehyde depolymerizes in situ, providing a slow, controlled release of formaldehyde. This avoids the high water content and stabilizers present in formalin.[5]
Stoichiometry Incomplete conversion or formation of undesired adducts.Use a precise 2:1:1 molar ratio of formaldehyde:benzylamine:N-benzyl-4-piperidone.Ensures the double Mannich condensation proceeds efficiently to form the bicyclic structure without leaving excess unreacted starting materials.
Optimized Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established procedures for double Mannich condensations to form the bispidinone core.[1][4][8]

Materials:

  • N-benzyl-4-piperidone

  • Benzylamine

  • Paraformaldehyde

  • Methanol (or Ethanol)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-benzyl-4-piperidone (1.0 eq.) in methanol. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of benzylamine (1.0 eq.), paraformaldehyde (2.0-2.2 eq.), and a catalytic amount of glacial acetic acid in methanol. Stir until the paraformaldehyde is mostly dissolved.

  • Slow Addition: Transfer the amine/formaldehyde solution to the dropping funnel and add it dropwise to the cooled solution of N-benzyl-4-piperidone over 2-3 hours. Maintain the reaction temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, concentrate, and characterize the final product (a white solid or viscous oil) by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Visualized Workflows and Mechanisms

Diagram 1: Simplified Double Mannich Reaction Mechanism

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2 & 3: Double Cyclization Amine Benzylamine Iminium N-Benzylmethaniminium Ion (Electrophile) Amine->Iminium + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium Piperidone N-Benzyl-4-piperidone (Enol Form) Intermediate Mono-Mannich Adduct Piperidone->Intermediate + Iminium Ion Bispidinone 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one Intermediate->Bispidinone + Iminium Ion (Intramolecular) Troubleshooting_Workflow Start Low Yield Observed Check_Polymer Significant Polymer Byproduct? Start->Check_Polymer Action_Polymer 1. Lower Temperature 2. Slow Reagent Addition 3. Use Fresh Paraformaldehyde Check_Polymer->Action_Polymer Yes Check_Purity Reagent Purity Verified? Check_Polymer->Check_Purity No Action_Polymer->Check_Purity Action_Purity Use Freshly Purified Starting Materials Check_Purity->Action_Purity No Check_Conditions Reaction Conditions Optimized? Check_Purity->Check_Conditions Yes Action_Purity->Check_Conditions Action_Conditions 1. Add Catalytic Acetic Acid 2. Monitor with TLC/LC-MS 3. Adjust Reaction Time Check_Conditions->Action_Conditions No Purification Review Purification Strategy Check_Conditions->Purification Yes Action_Conditions->Purification

Caption: A logical workflow to diagnose and systematically resolve common causes of low product yield in the bispidinone synthesis.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry and conformation of the 3,7-diazabicyclo[3.3.1]nonane ring? A: The bispidine scaffold is known for its conformational rigidity. The product typically adopts a stable double-chair conformation. [3][11] Q: Can this procedure be adapted for synthesizing other N-substituted bispidinones? A: Yes. The Mannich condensation is highly versatile. By substituting N-benzyl-4-piperidone or benzylamine with other appropriately substituted cyclic ketones or primary amines, a wide variety of bispidinone derivatives can be synthesized to explore structure-activity relationships. [2][3][8] Q: My final goal is the corresponding bispidine (without the C=O group). What is the recommended reduction method? A: The reduction of the C-9 keto group of the bispidinone is most effectively achieved via the Wolff-Kishner reduction. [10][11]This method uses hydrazine hydrate and a strong base (like KOH) in a high-boiling solvent and is ideal because the basic conditions are fully compatible with the amine functionalities present in the molecule. [11]

References

  • BenchChem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
  • BenchChem. (n.d.). Optimizing Mannich Reactions with Preformed Salts: A Technical Support Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Mannich Reaction for Bispidine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane.
  • Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 173-178.
  • MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications.
  • ACS Publications. (2014). The Redox-Mannich Reaction. Organic Letters.
  • Semantic Scholar. (n.d.). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts.
  • PMC - NIH. (n.d.). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones.
  • BenchChem. (n.d.). Technical Support Center: Mannich Condensation for Bispidine Formation.
  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
  • PMC - PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1.

Sources

stability issues of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly its stability under acidic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is showing unexpected byproducts. What is the likely cause?

A1: The primary cause of instability and byproduct formation for this compound under acidic conditions is its susceptibility to a retro-Mannich reaction. The bicyclic structure of this compound is synthesized via a double Mannich condensation[1][2]. This reaction is reversible under acidic conditions, leading to the fragmentation of the bicyclic ring system.

The core issue stems from the protonation of the nitrogen atoms and the ketone oxygen in the acidic medium. This protonation facilitates the reverse reaction, breaking the carbon-carbon bonds formed during the initial synthesis. The likely byproducts are piperidone derivatives, formaldehyde, and benzylamine.

Troubleshooting Flowchart: Diagnosing Instability

start Unexpected Byproducts in Acidic Reaction check_reaction Reaction Analysis TLC, LC-MS, NMR start->check_reaction retro_mannich Evidence of Retro-Mannich? | Piperidone, Formaldehyde, Benzylamine adducts detected check_reaction->retro_mannich debenzylation Evidence of N-Debenzylation? | Monobenzyl or debenzylated bispidinone detected retro_mannich->debenzylation No confirm_retro Primary Degradation Pathway: Retro-Mannich Reaction retro_mannich->confirm_retro Yes confirm_debenzyl Secondary Degradation Pathway: N-Debenzylation debenzylation->confirm_debenzyl Yes solution1 Solution: Modify Reaction Conditions Lower temperature, use milder acid, shorten reaction time debenzylation->solution1 No confirm_retro->solution1 solution2 Solution: Consider Alternative Protecting Groups confirm_debenzyl->solution2 A This compound B Protonation at N and O A->B H+ C Ring Opening (Retro-Mannich) B->C Reversible D Piperidone Derivative + Iminium Ion C->D E Hydrolysis of Iminium Ion D->E F Benzylamine + Formaldehyde E->F

Caption: The acid-catalyzed retro-Mannich degradation pathway.

Guide 2: How to Minimize Degradation During Acidic Workup

If your synthetic procedure requires an acidic workup, the following steps can help minimize the degradation of this compound.

  • Lower the Temperature: Perform the acidic wash at a low temperature (0-5 °C) to decrease the rate of the retro-Mannich reaction.

  • Use a Weaker Acid: If possible, use a weaker organic acid (e.g., acetic acid) instead of a strong mineral acid (e.g., HCl).

  • Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with the acidic aqueous layer for an extended period. Quickly separate the layers.

  • Immediate Neutralization: After the acidic wash, immediately wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.

  • Anhydrous Conditions: If the subsequent steps are compatible, consider using anhydrous acidic conditions, which can sometimes suppress hydrolysis-dependent degradation pathways.

References

  • Synthesis of amphiphilic diacyl derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241. Available from: [Link]

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry.
  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds.
  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors.
  • Mannich Reaction.
  • The Synthesis and Crystal and Molecular Structures of 3,7-Diacetyl...
  • Mannich reaction. In Wikipedia.
  • Benzyl Ethers - Protecting Groups.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Mannich Reaction.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
  • The Mannich Reaction.
  • Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Bispidine Platform as a Tool for Studying Amide Configuration Stability. PMC.
  • Bispidine Platform as a Tool for Studying Amide Configuration Stability.
  • Application Notes and Protocols for the Selective Cleavage of the Trityl Group in the Presence of a Benzyl Group.
  • This compound.
  • Synthesis and Biological Evalu
  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs.
  • Mannich reaction.
  • Synthesis of aminoketones 14-18 via Mannich condensation.
  • Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments.
  • 59009-70-0|this compound.
  • This compound.
  • (PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • bicyclo[3.3.1]nonan-9-one.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n.
  • SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES.
  • Bicyclo(3.3.1)nonan-9-one.
  • Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin. PMC.

Sources

Technical Support Center: Stereoselective Synthesis of Bispidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of bispidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the formation of these valuable bicyclic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction

The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, core is a rigid and pre-organized scaffold that has garnered significant interest in medicinal chemistry and catalysis. Its unique conformational constraints make it an attractive template for the design of bioactive molecules and chiral ligands. However, the construction of substituted bispidinones with precise stereochemical control presents a formidable synthetic challenge. The double Mannich reaction, the most common route to the bispidinone core, can generate multiple stereoisomers. This guide provides practical, field-proven insights to help you achieve high diastereoselectivity and enantioselectivity in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the stereoselective synthesis of bispidinones. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Issue 1: Poor Diastereoselectivity in the Double Mannich Reaction

Question: My double Mannich reaction to form the bispidinone core is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

Underlying Principles: The diastereoselectivity of the double Mannich reaction is primarily governed by the kinetic and thermodynamic stability of the intermediates and transition states during the two cyclization steps. The substituents on the piperidone precursor and the primary amine play a crucial role in biasing the facial selectivity of the intramolecular additions.

Potential Causes and Troubleshooting Steps:

  • Substituent Effects: The steric bulk and electronic nature of the substituents on your starting materials can significantly influence the approach of the nucleophilic enamine to the electrophilic iminium ion in each cyclization step.

    • Solution: If synthesizing a library of analogues, consider starting with a derivative that has a bulky substituent on the piperidone ring. This can create a more pronounced steric bias, favoring the formation of one diastereomer.

  • Reaction Conditions: Temperature and solvent polarity can affect the equilibrium between different conformations of the reaction intermediates and the energy barriers of the transition states.

    • Solution:

      • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be necessary to overcome kinetic barriers to the formation of the thermodynamically more stable product. A systematic temperature screen is recommended.

      • Solvent Screening: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water).

  • pH Control: The pH of the reaction medium is critical for the formation of both the enamine and iminium ion intermediates. Deviations from the optimal pH can lead to side reactions and reduced selectivity.

    • Solution: Employ buffering agents to maintain a consistent pH throughout the reaction. The optimal pH will be substrate-dependent and may require empirical determination.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis

Question: I am attempting an enantioselective synthesis of a bispidinone using a chiral catalyst, but I am obtaining a product with low enantiomeric excess. What are the likely causes and how can I improve the enantioselectivity?

Underlying Principles: In a catalytic asymmetric synthesis, the chiral catalyst creates a chiral environment that differentiates between the two enantiotopic transition states, leading to the preferential formation of one enantiomer. The efficacy of this process depends on the precise interactions between the catalyst and the substrates.

Potential Causes and Troubleshooting Steps:

  • Ineffective Chiral Catalyst: The chosen chiral catalyst may not be well-suited for your specific substrates. The steric and electronic properties of the catalyst must be complementary to the reactants to induce high stereoselectivity.

    • Solution:

      • Catalyst Screening: If possible, screen a library of chiral catalysts. For bispidinone synthesis, chiral primary amine catalysts based on a bispidine scaffold itself have shown promise in related Mannich reactions.[1] Chiral phosphoric acids and metal complexes with chiral ligands are also viable options to explore.

      • Catalyst Loading: The optimal catalyst loading can vary. While a higher loading may increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity due to the formation of catalyst aggregates or competing uncatalyzed background reactions. Perform a screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Sub-optimal Reaction Conditions: The performance of a chiral catalyst can be highly sensitive to the reaction environment.

    • Solution:

      • Temperature: Lowering the reaction temperature is often a key strategy for improving enantioselectivity, as it amplifies the small energy difference between the diastereomeric transition states.

      • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A thorough solvent screen is crucial.

      • Additives: In some cases, additives can have a profound impact on enantioselectivity. For instance, the presence of water has been shown to act as a switch for diastereoselectivity in bispidine-catalyzed Mannich reactions, and similar effects on enantioselectivity are possible.[1][2] The use of molecular sieves to ensure anhydrous conditions can also be beneficial.

  • Racemization: The product may be racemizing under the reaction or workup conditions.

    • Solution: Check the stability of your chiral product under the reaction conditions (e.g., by stirring the purified product with the reaction mixture components, excluding the starting materials). If racemization is observed, consider modifying the workup procedure to be milder (e.g., avoiding strongly acidic or basic conditions, minimizing exposure to heat).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereoselective synthesis of bispidinones?

A1: There are three main strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, to introduce stereocenters that can direct the stereochemical outcome of the bispidinone formation.

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to one of the starting materials.[3][4] It guides the stereochemistry of the reaction and is subsequently removed. For example, a chiral amine can be used as the nitrogen source in the Mannich reaction.

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. This is often the most elegant and atom-economical approach.

Q2: Can I use a chiral auxiliary to control the diastereoselectivity of the bispidinone core formation?

A2: Yes, using a chiral primary amine as a starting material is a common strategy. The stereocenter(s) in the chiral amine can influence the facial selectivity of both intramolecular cyclizations, leading to the preferential formation of one diastereomer. The effectiveness of this approach will depend on the proximity of the chiral center to the reacting nitrogen atom and the overall steric environment.

Q3: My reaction is diastereodivergent, meaning I can access different diastereomers by changing the conditions. What is the mechanistic basis for this?

A3: Diastereodivergence is a powerful tool in stereoselective synthesis. In the context of bispidine-catalyzed Mannich reactions, it has been shown that the addition of water can switch the diastereoselectivity from anti to syn.[1][2] DFT calculations suggest that water can alter the energies of the transition states in the C-C bond-forming step and the subsequent hydrolysis of the imine.[1] This highlights the critical role that additives can play in modulating the reaction pathway.

Q4: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my bispidinone product?

A4: The diastereomeric ratio can typically be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals of non-overlapping protons that are unique to each diastereomer.[5] The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Data Presentation

The choice of chiral catalyst can have a dramatic impact on the stereochemical outcome of the reaction. The following table summarizes the performance of different bispidine-based chiral amine catalysts in an asymmetric Mannich reaction, illustrating the influence of catalyst structure and additives on diastereoselectivity and enantioselectivity.

CatalystAdditiveSolventdr (anti:syn)ee (%) of majorReference
C1 NoneDichloromethane76:2467[2]
C1 4 Å MSDichloromethane>19:192[2]
C1 WaterDiethyl ether12:8893[2]

Data adapted from a study on a diastereodivergent asymmetric Mannich reaction. While not a double Mannich for bispidinone formation, it demonstrates key principles of stereocontrol with bispidine-based catalysts.

Experimental Protocols

Protocol: Diastereodivergent Asymmetric Mannich Reaction Using a Bispidine-Based Chiral Amine Catalyst

This protocol is a representative example of how to achieve diastereodivergence in a Mannich reaction using a chiral bispidine-based catalyst, as inspired by the work of Lin and coworkers.[2]

For the anti-selective reaction:

  • To a flame-dried reaction vial, add the chiral bispidine-based amine catalyst (C1, 20 mol%) and the corresponding acid co-catalyst (20 mol%).

  • Add activated 4 Å molecular sieves (20 mg).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (0.6 mL).

  • Add the ketone (0.2 mL) to the solution.

  • Add the N-sulfonyl ketimine (0.20 mmol) to initiate the reaction.

  • Stir the reaction mixture at 35 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC.

For the syn-selective reaction:

  • To a flame-dried reaction vial, add the chiral bispidine-based amine catalyst (C1, 20 mol%) and the corresponding acid co-catalyst (20 mol%).

  • Under an inert atmosphere, add anhydrous diethyl ether (0.6 mL).

  • Add the ketone (0.2 mL) to the solution.

  • Add water (0.2 mL).

  • Add the N-sulfonyl ketimine (0.20 mmol) to initiate the reaction.

  • Stir the reaction mixture at 30 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC.

Visualizations

Decision Tree for Troubleshooting Poor Stereoselectivity

G start Poor Stereoselectivity in Bispidinone Synthesis issue_type Identify the Issue start->issue_type low_dr Low Diastereomeric Ratio (d.r.) issue_type->low_dr Diastereoselectivity low_ee Low Enantiomeric Excess (e.e.) issue_type->low_ee Enantioselectivity dr_causes Potential Causes: - Unfavorable Substituent Effects - Suboptimal Reaction Conditions - Incorrect pH low_dr->dr_causes ee_causes Potential Causes: - Ineffective Chiral Catalyst - Suboptimal Reaction Conditions - Product Racemization low_ee->ee_causes dr_solutions Troubleshooting Steps: 1. Modify Substituents 2. Screen Temperatures & Solvents 3. Use Buffers dr_causes->dr_solutions ee_solutions Troubleshooting Steps: 1. Screen Catalysts & Loadings 2. Optimize Temperature, Solvent, Additives 3. Check Product Stability ee_causes->ee_solutions

Caption: A decision tree for troubleshooting poor stereoselectivity.

Mechanism of Stereocontrol in a Chiral Amine-Catalyzed Mannich Reaction

G cluster_0 Catalytic Cycle cluster_1 Stereodetermining Step ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst - H2O catalyst Chiral Primary Amine Catalyst enamine->catalyst + H2O transition_state Diastereomeric Transition States (Re vs. Si face attack) enamine->transition_state imine Imine imine->transition_state product Mannich Adduct (Enantioenriched) transition_state->product

Caption: Generalized mechanism of a chiral amine-catalyzed Mannich reaction.

References

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(15), 4313–4320. [Link]

  • Scharnagel, D., Goller, J., Deibl, N., Milius, W., & Breuning, M. (2018). The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach. Angewandte Chemie International Edition, 57(9), 2432-2435. [Link]

  • Scharnagel, D., Goller, J., Deibl, N., Milius, W., & Breuning, M. (2018). The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach. Semantic Scholar. [Link]

  • Hatano, M., & Ishihara, K. (2013). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Accounts of Chemical Research, 46(8), 1793-1804. [Link]

  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Journal of the American Chemical Society, 126(46), 15245-15256. [Link]

  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. PubMed Central. [Link]

  • Suslov, E. V., Ponomarev, K. Y., Patrusheva, O. S., Kuranov, S. O., & Salakhutdinov, N. F. (2021). Chiral bispidines for asymmetric synthesis. ResearchGate. [Link]

  • Li, G., Zhang, Y., Zeng, H., Feng, X., Su, Z., & Lin, L. (2022). Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction of Cyclic N-Sulfonyl Ketimines with Ketones. ResearchGate. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Suslov, E. V., Ponomarev, K. Y., Patrusheva, O. S., Kuranov, S. O., & Salakhutdinov, N. F. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7586. [Link]

  • Scilabra, P., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6351. [Link]

  • Black, D. S. C., Deacon, G. B., & Rose, M. (1995). Synthesis and metal complexes of symmetrically N-substituted bispidinones. Australian Journal of Chemistry, 48(2), 241-263. [Link]

  • Metrano, A. J., & Miller, S. J. (2016). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 138(34), 10978-10981. [Link]

  • Wang, Z., et al. (2017). From Mechanistic Study to Chiral Catalyst Optimization: Theoretical Insight into Binaphthophosphepine-catalyzed Asymmetric Intramolecular [3 + 2] Cycloaddition. Scientific Reports, 7(1), 7619. [Link]

  • Scott, R. W., et al. (2013). Stereoselective Synthesis of Spiropiperidines as BACE-1 Aspartyl Protease Inhibitors via Late Stage N-Arylation of a 1,8-Diazaspiro[4.5]dec-3-en-2-one Pharmacophore. The Journal of Organic Chemistry, 78(6), 2661-2669. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 57(22), 5981-5988. [Link]

  • Mates, J. A., et al. (2014). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 79(19), 9213-9224. [Link]

Sources

purification strategies for removing starting materials from 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

A Guide to Effective Purification Strategies

Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, I understand that isolating a pure final product is as critical as the synthesis itself. This guide is structured to provide you with both high-level strategies and detailed, actionable protocols to address common purification challenges, specifically the removal of unreacted starting materials.

The synthesis of the bispidinone core, such as in this compound, typically involves a double Mannich condensation.[1][2][3] This reaction, while effective, can often result in a crude product contaminated with excess starting materials. This guide will focus on removing two of the most common culprits: benzylamine and benzaldehyde .

Frequently Asked Questions (FAQs)

Q1: What are the primary starting material impurities I should anticipate in my crude product?

In a typical synthesis of this compound, the most common impurities are unreacted starting materials. You should primarily be concerned with:

  • Benzylamine: A basic amine used as a nitrogen source for the bicyclic core.

  • Benzaldehyde: Either used as a reactant or formed from the in-situ degradation or oxidation of benzylamine.[4] Benzaldehyde is also prone to air oxidation, which can introduce benzoic acid as a secondary impurity.[5]

Q2: How can I leverage the physical properties of my product and impurities for separation?

Understanding the differences in physicochemical properties is the foundation of an effective purification strategy. The key is to exploit the unique characteristics of your target compound versus the contaminants.

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)pKaSolubility
This compound C₂₁H₂₄N₂O320.43[6]>300 (Est.)~7-8 (Est. for tertiary amine)Soluble in many organic solvents (DCM, EtOAc, Chloroform). Insoluble in water.
Benzylamine C₇H₉N107.15185[7]9.34 (Conjugate acid)Soluble in organic solvents, slightly soluble in water. Forms water-soluble salts with acid.[7][8]
Benzaldehyde C₇H₆O106.12179[5]N/ASoluble in organic solvents, slightly soluble in water. Reacts with sodium bisulfite to form a water-soluble adduct.[5][9][10]
Benzoic Acid C₇H₆O₂122.122494.2Soluble in organic solvents, slightly soluble in water. Forms water-soluble salts with base.[5]
Q3: What is a reliable, general workflow for purifying my crude product?

A multi-step approach is typically most effective. The following workflow is designed to systematically remove impurities based on their chemical reactivity and polarity.

Purification_Workflow Crude Crude Product in Organic Solvent AcidWash Acidic Wash (Removes Benzylamine) Crude->AcidWash BaseWash Basic Wash (Removes Benzoic Acid) AcidWash->BaseWash BisulfiteWash Bisulfite Wash (Removes Benzaldehyde) BaseWash->BisulfiteWash Dry Dry & Concentrate BisulfiteWash->Dry Chromatography Column Chromatography Dry->Chromatography Pure Pure Product Chromatography->Pure

General purification workflow for this compound.
Q4: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is your most valuable tool for real-time monitoring.

  • Baseline: Before starting, run a TLC of your crude mixture alongside authentic samples of your starting materials if available. This will show you the relative Rf values.

  • Post-Extraction: After each aqueous wash, spot a small sample of the organic layer on a TLC plate to see if the corresponding impurity spot has diminished or disappeared.

  • Column Fractions: Use TLC to analyze the fractions collected from column chromatography to identify which ones contain your pure product.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a definitive assessment of purity after the final isolation step.

Troubleshooting & Detailed Protocols

Problem 1: My crude product is heavily contaminated with residual benzylamine.

Benzylamine is a basic compound, a property we can readily exploit for its removal through an acid-base extraction.[8]

This protocol leverages the fact that protonated amines are highly soluble in water, while your neutral organic product remains in the organic phase.

Causality: By washing the organic solution with a dilute acid (e.g., 1M HCl), the basic nitrogen atom of benzylamine (pKa ≈ 9.3) is protonated to form benzylammonium chloride. This ionic salt is readily extracted into the aqueous layer, leaving the desired, less basic tertiary amine product in the organic layer.

Acid_Wash_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase (HCl) BnNH2 C₆H₅CH₂NH₂ (Benzylamine) BnNH3Cl C₆H₅CH₂NH₃⁺Cl⁻ (Soluble Salt) BnNH2->BnNH3Cl + H₃O⁺ Product Product (Bispidinone) HCl H₃O⁺ + Cl⁻

Selective protonation and extraction of benzylamine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Steps 2-4) one or two more times with fresh 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Verification: Check the purity of the product via TLC to confirm the absence of the benzylamine spot.

Problem 2: A persistent benzaldehyde spot is visible on my TLC plate.

Benzaldehyde can be selectively removed by converting it into a water-soluble adduct using sodium bisulfite.[5][9][13] This is a classic and highly effective method for aldehyde purification.[10]

Causality: This method relies on the nucleophilic addition of the bisulfite anion to the carbonyl carbon of benzaldehyde. This reaction forms a charged bisulfite adduct, which is a salt and therefore soluble in the aqueous phase.[9][13] The bulky bispidinone ketone is generally unreactive under these conditions.

Step-by-Step Methodology:

  • Dissolution: Ensure your crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Addition: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Reaction & Extraction: Shake the funnel vigorously for 2-3 minutes. The reaction may take slightly longer than a simple wash.

  • Separation: Allow the layers to separate. A white precipitate may sometimes form at the interface; this is the adduct and can be removed with the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh NaHSO₃ solution if TLC analysis of the organic layer still shows the presence of benzaldehyde.

  • Final Washes: Wash the organic layer with water and then brine to remove any residual bisulfite.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Note: If you suspect the presence of benzoic acid (from benzaldehyde oxidation), perform a basic wash with 5% sodium carbonate (Na₂CO₃) before the bisulfite wash.[5]

Problem 3: My product is still impure after extractions, or it contains neutral, non-polar byproducts.

When reactive extractions are insufficient, column chromatography is the definitive next step for purification based on polarity.[11][14]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (an organic eluent).[11] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the silica gel. Your product, with its polar ketone and tertiary amine functionalities, will be more polar than many non-polar impurities but will elute before highly polar baseline materials.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate or DCM/methanol) that gives your desired product an Rf value of approximately 0.3-0.4.[11]

  • Column Packing:

    • Choose an appropriately sized column (a general rule is to use 20-50 times the weight of adsorbent to the sample weight).[11]

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[15] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to begin elution.[14]

    • Collect fractions in a series of test tubes.

    • You can run the column isocratically (with one solvent mixture) or with a gradient (gradually increasing the polarity of the eluent to speed up the elution of more polar compounds).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield your purified this compound.

Problem 4: My isolated product is a solid but has a broad melting point or off-color.

For solid products, recrystallization is the final and most effective technique for achieving high purity and obtaining crystalline material.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[16] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).

Step-by-Step Methodology:

  • Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) in small test tubes to find a suitable system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[16][17] Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[17] Once at room temperature, cooling can be completed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

By systematically applying these scientifically grounded purification strategies, you can effectively remove common starting material contaminants and isolate high-purity this compound for your research and development needs.

References

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]

  • Google Patents. (1961).
  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. [Link]

  • Reddit. (2023). How to get rid of aldehyde from reaction mixture. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. (1991).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Semantic Scholar. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]

  • Taylor & Francis Online. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. (2013). How to Carry Out a Recrystallization. [Link]

  • University of Heidelberg. (2006). Oxidation of Transition Metal Complexes with 3,7-Diazabicyclo[3.3.1]nonane-Derived Ligands. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Solubility Enhancement for 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (also known as bispidone). This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. The inherent hydrophobicity of the bispidone core, particularly with the addition of two benzyl groups, often presents a significant challenge in achieving the necessary aqueous solubility for robust and reproducible experimental results.[1]

This guide provides a comprehensive overview of the solubility challenges associated with this compound and offers a series of troubleshooting steps and frequently asked questions (FAQs) to help you successfully formulate it for your specific assay requirements.

Understanding the Challenge: The Physicochemical Properties of this compound

The molecular structure of this compound, with its rigid bicyclic core and two lipophilic benzyl groups, contributes to its poor water solubility.[1] This can lead to several issues in a laboratory setting, including:

  • Compound Precipitation: The compound may fall out of solution when diluted into aqueous assay buffers.

  • Inaccurate Concentration: Undissolved compound leads to an overestimation of the actual concentration in solution, resulting in flawed dose-response curves.[2]

  • Assay Interference: Precipitated compound can interfere with optical or other detection methods, leading to unreliable data.

  • Reduced Bioavailability: In cell-based assays, poor solubility limits the amount of compound available to interact with the target.[3]

Below is a diagram illustrating the core problem and the strategic approaches this guide will cover to overcome it.

G cluster_problem The Solubility Challenge cluster_solution Solubilization Strategies A This compound (Hydrophobic Compound) B Aqueous Assay Buffer A->B Direct Dilution D Co-Solvent Approach (e.g., DMSO) A->D Formulation E Surfactant Micellization (e.g., Tween-80) A->E Formulation F Cyclodextrin Complexation (e.g., HP-β-CD) A->F Formulation C Precipitation & Inaccurate Dosing B->C D->B E->B Successful Solubilization F->B Successful Solubilization

Caption: The Solubility Challenge and Strategic Solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for creating a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for hydrophobic compounds.[4][5] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5]

Best Practice:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution.[6]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q2: I'm observing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here is a decision-making workflow to address this:

G start Precipitation Observed Upon Dilution step1 Is the final DMSO concentration <0.5%? start->step1 step2 Lower the final compound concentration. step1->step2 Yes step4 Increase DMSO concentration (if assay tolerates it). step1->step4 No step3 Consider co-solvents or other formulation strategies. step2->step3 If precipitation persists end Solution Achieved step2->end step3->end step4->step1

Caption: Troubleshooting workflow for compound precipitation.

Explanation:

  • Check Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5% or even 0.1%.[4][8][9] High concentrations can lead to cytotoxicity or other off-target effects.[10]

  • Lower Compound Concentration: The simplest solution is often to work at a lower final concentration of your compound.

  • Advanced Formulation: If a higher concentration is necessary, you will need to employ more advanced formulation techniques as detailed in the troubleshooting section.

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be validated. Ethanol can be more disruptive to cell membranes, and DMF also has known cellular effects.[9][11] DMSO remains the industry standard for initial solubilization due to its broad solvent properties and relatively lower cytotoxicity at typical working concentrations.[4]

Q4: How do I determine the maximum solubility of my compound in a chosen solvent system?

A4: A simple method is to perform a visual solubility test. Prepare a series of solutions at increasing concentrations. The highest concentration that remains clear after a period of incubation (e.g., 1-2 hours) and centrifugation is a good estimate of the kinetic solubility. For more precise measurements, techniques like nephelometry or High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide: Advanced Solubilization Techniques

If you continue to face solubility issues after optimizing your DMSO concentration and dilution protocol, consider the following advanced strategies.

Strategy 1: The Use of Surfactants for Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[12][13] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12][14][15]

Recommended Surfactant:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations. It is generally well-tolerated in cell-based assays at low concentrations (typically ≤ 0.1%).

Parameter Recommendation Rationale
Working Concentration 0.01% - 0.1% (v/v) in final assay bufferBalances solubilization with minimizing potential cell toxicity.
Preparation Add Tween® 80 to the assay buffer before adding the compound stock.Allows for micelle formation prior to compound introduction.
Control Include a vehicle control with the same concentration of Tween® 80.To account for any effects of the surfactant on the assay.

Experimental Protocol: Tween® 80 Formulation

  • Prepare a 10% (v/v) stock solution of Tween® 80 in sterile water.

  • To your final assay buffer, add the Tween® 80 stock to achieve the desired final concentration (e.g., for a 0.05% final concentration, add 5 µL of the 10% stock to 995 µL of buffer).

  • Vortex the buffer gently.

  • Add your DMSO stock of this compound to the surfactant-containing buffer.

  • Visually inspect for any precipitation.

Strategy 2: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming an inclusion complex that is water-soluble.[16][17][19]

Recommended Cyclodextrin:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with enhanced solubility and reduced toxicity compared to natural β-cyclodextrin.[19]

Parameter Recommendation Rationale
Working Concentration 1-10 mM in final assay bufferProvides a sufficient number of cyclodextrin molecules for complexation.
Preparation Dissolve HP-β-CD in the assay buffer first, then add the compound stock.Ensures the cyclodextrin is available to form the inclusion complex.
Control Include a vehicle control with the same concentration of HP-β-CD.To control for any effects of the cyclodextrin on the assay.[9]

Experimental Protocol: HP-β-CD Formulation

  • Calculate the required mass of HP-β-CD to achieve the desired molar concentration in your final assay volume.

  • Dissolve the HP-β-CD directly into your assay buffer. Ensure it is fully dissolved.

  • Add your DMSO stock of this compound to the HP-β-CD-containing buffer.

  • Mix well. The solution should remain clear.

Strategy 3: Using Co-solvents

Causality: In some cases, a small amount of a water-miscible organic co-solvent in the final assay buffer can increase the solubility of a hydrophobic compound.[5][7] This works by reducing the overall polarity of the solvent system.

Recommended Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Parameter Recommendation Rationale
Working Concentration 1-5% (v/v) in final assay bufferA higher concentration may be required compared to surfactants, but assay tolerance must be verified.
Preparation Mix the co-solvent with the assay buffer before adding the compound.Creates a more favorable solvent environment for the hydrophobic compound.
Control Include a vehicle control with the same concentration of the co-solvent.Essential to isolate the effect of the compound from the effect of the co-solvent.

Important Considerations:

  • Assay Compatibility: Always perform a vehicle control experiment to ensure that the chosen solubilizing agent (surfactant, cyclodextrin, or co-solvent) does not interfere with your assay readout or harm your cells.

  • Stepwise Dilution: When diluting from a DMSO stock into an aqueous buffer, it is often beneficial to perform a stepwise or serial dilution to avoid sudden changes in solvent polarity which can cause the compound to precipitate.[7]

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.[Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.[Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate.[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.[Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Academies.[Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Institutes of Health.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.[Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (n.d.). MDPI.[Link]

  • Cyclodextrin-polyhydrazine degradable gels for hydrophobic drug delivery. (2017). ResearchGate.[Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.[Link]

  • This compound. (n.d.). PubChem.[Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Institutes of Health.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). ResearchGate.[Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (n.d.). National Institutes of Health.[Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024). Solarbio.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Københavns Universitet.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.[Link]

  • 2.5: Preparing Solutions. (2021). Chemistry LibreTexts.[Link]

  • 3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. (n.d.). PubChem.[Link]

  • How to tackle compound solubility issue. (2022). Reddit.[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.[Link]

  • Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets. (2021). MIT News.[Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (n.d.). MDPI.[Link]

  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. (2017). Figshare.[Link]

  • Bicyclo(3.3.1)nonane derivatives and use in stabilizing organic materials. (n.d.).
  • 3,7-Diazabicyclo[3.3.1]nonane. (n.d.). LookChem.[Link]

  • 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: effect of a nucleophile ⋯ electrophile interaction on molecular geometry. (n.d.). Royal Society of Chemistry.[Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (n.d.). National Institutes of Health.[Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2019). MDPI.[Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PubMed.[Link]

Sources

Validation & Comparative

A Comparative Guide to Bispidine Derivatives: 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity and the stereochemically defined orientation of substituents at the nitrogen and carbon atoms make it an ideal template for the design of novel therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one and other bispidine derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and performance in preclinical studies, particularly in the realm of oncology.

While this compound often serves as a key synthetic intermediate, understanding its properties and the impact of modifying its N-benzyl groups is crucial for the rational design of more potent and selective bispidine-based drugs.

The Bispidine Scaffold: A Foundation for Diverse Biological Activity

The bispidine core, consisting of two fused piperidine rings, offers a unique three-dimensional structure that can be functionalized at multiple positions. The substituents on the nitrogen atoms (N3 and N7) and the carbon bridge (C9) play a pivotal role in determining the pharmacological profile of the resulting compounds. This has led to the development of bispidine derivatives with anticancer, antiviral, and analgesic properties.[1]

Synthesis of the Bispidine Core: The Mannich Reaction

A cornerstone of bispidine synthesis is the Mannich reaction, a one-pot multicomponent reaction that efficiently constructs the bicyclic core.[2] The synthesis of 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-ones typically involves the condensation of a 4-piperidone derivative with formaldehyde and a primary amine.[2]

Performance Comparison: From a Synthetic Precursor to Bioactive Derivatives

While this compound is a valuable building block, the benzyl groups are often replaced with other functionalities to enhance biological activity and selectivity. The following sections compare the performance of various N-substituted bispidine derivatives, highlighting the critical role of the substituents in defining their therapeutic potential.

Anticancer Activity: A Tale of Two Substituents

A study comparing the cytotoxic effects of two bispidine derivatives, 4c (N3: 3-methoxypropyl, N7: 3-(1H-imidazol-1-yl)propyl) and 4e (N3: 3-methoxypropyl, N7: 2-(piperazin-1-yl)ethyl), against the human liver carcinoma cell line (HepG2) and normal human fibroblasts (WI-38) provides valuable insights into the SAR of this class of compounds.[3][4]

CompoundN3-SubstituentN7-SubstituentIC50 (HepG2)IC50 (WI-38)Selectivity Index (SI = IC50 WI-38 / IC50 HepG2)
4c 3-methoxypropyl3-(1H-imidazol-1-yl)propyl18 µM> 50 µM> 2.78
4e 3-methoxypropyl2-(piperazin-1-yl)ethyl25 µM~40 µM~1.6

Data sourced from a study on the anticancer cytotoxic activity of bispidine derivatives.[3][4]

The data clearly indicates that the nature of the N7-substituent significantly influences both the potency and selectivity of the bispidine derivative. Compound 4c , with its imidazolylpropyl substituent, demonstrates higher potency against the cancer cell line and, more importantly, a greater selectivity, sparing the normal fibroblasts. In contrast, compound 4e , with a piperazinylethyl group at the same position, exhibits cytotoxicity against both normal and cancer cells, resulting in a lower selectivity index.[4]

The mechanism behind the anticancer activity of these compounds is linked to the activation of polyamine catabolism.[3] This metabolic pathway is often dysregulated in cancer cells, and its activation can lead to the production of cytotoxic substances, ultimately inducing apoptosis.[3] The ability of certain bispidine derivatives to selectively induce this pathway in cancer cells is a promising strategy for targeted cancer therapy.

Further research into bispidinone derivatives has demonstrated their potential against other cancer types. For instance, the bispidinone derivative BisP4 (3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride) has shown significant cytotoxic activity against pancreatic cancer cell lines, with IC50 values ranging from 16.9 µM to 36.3 µM.[5] This highlights the versatility of the bispidine scaffold in accommodating various substituents to target different malignancies.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the parent dibenzyl bispidinone via a Mannich condensation.

Materials:

  • N-Benzyl-4-piperidone

  • Paraformaldehyde

  • Benzylamine

  • Glacial Acetic Acid

  • Methanol

Procedure:

  • To a solution of N-benzyl-4-piperidone (1 equivalent) and benzylamine (1 equivalent) in methanol, add paraformaldehyde (2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) and normal cells (e.g., WI-38) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the bispidine derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line and determine the selectivity index.

Visualizing the Path to Bioactivity

The following diagrams illustrate the synthetic pathway to the bispidine core and the conceptual workflow for evaluating the anticancer potential of its derivatives.

Synthesis_of_Bispidinone reagents N-Benzyl-4-piperidone + Paraformaldehyde + Benzylamine reaction Mannich Condensation reagents->reaction Reflux in Methanol/Acetic Acid product 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one reaction->product

Caption: Synthesis of the bispidinone core via Mannich reaction.

Anticancer_Evaluation_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action start 3,7-Dibenzyl-3,7-diazabicyclo [3.3.1]nonan-9-one derivatives Synthesize Derivatives (e.g., 4c, 4e, BisP4) start->derivatives Modify N-substituents mtt MTT Assay on Cancer & Normal Cell Lines derivatives->mtt ic50 Determine IC50 & Selectivity Index mtt->ic50 apoptosis Apoptosis Assays (e.g., Caspase Activity) ic50->apoptosis Promising Candidates pathway Investigate Cellular Pathways (e.g., Polyamine Catabolism) apoptosis->pathway

Caption: Workflow for the evaluation of anticancer bispidine derivatives.

Conclusion and Future Directions

The bispidine scaffold, with this compound as a key starting material, presents a fertile ground for the development of novel therapeutics. The comparative data on various N-substituted derivatives underscore the profound impact of substituent choice on biological activity and selectivity. The selective induction of polyamine catabolism in cancer cells by certain bispidine derivatives represents a particularly exciting avenue for targeted therapy.

Future research should focus on expanding the library of bispidine derivatives with diverse functionalities at the N3, N7, and C9 positions. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. In vivo studies of the most promising candidates are a necessary next step to validate their therapeutic potential and pave the way for their clinical translation.

References

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019). Molecules. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). Molecules. [Link]

  • [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. (1986). Archiv der Pharmazie. [Link]

  • Effect of a bispidinone analog on mitochondria-mediated apoptosis in HeLa cells. (2014). Oncology Letters. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). PubMed. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). ResearchGate. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Assessing the Efficacy of Bispidinones as Novel Pancreatic Cancer Therapeutic Agents. (n.d.). Open Research Newcastle. [Link]

Sources

A Comparative Guide to the Biological Activity of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, represents a class of bicyclic compounds that has garnered significant attention in medicinal chemistry. Its rigid, pre-organized structure makes it an excellent platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The parent compound, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a foundational structure from which a multitude of analogs have been synthesized and evaluated. This guide provides a comparative analysis of the biological activities of this core molecule and its derivatives, with a focus on their anticancer, antiviral, and neuro-active properties, supported by experimental data and detailed protocols.

The Versatile Bispidinone Core

The bispidinone framework, characterized by two fused piperidine rings, offers a unique three-dimensional arrangement that can be strategically functionalized at the nitrogen atoms (N3 and N7) and the carbon backbone.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological targets. The synthesis of symmetric and asymmetric N,N'-substituted bispidinones is well-established, often through a one-pot Mannich reaction, enabling the creation of diverse chemical libraries for screening.[2][3]

Comparative Biological Activities

Anticancer Properties: Targeting Polyamine Catabolism and Inducing Apoptosis

A promising avenue for cancer therapy involves the modulation of polyamine (PA) metabolism, which is often dysregulated in cancer cells.[4][5] Several 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have been identified as potent activators of PA catabolism, leading to the production of cytotoxic substances that can induce apoptosis in cancer cells.[4][6]

A comparative study of various bispidine derivatives revealed that substitutions at the N3 and N7 positions significantly influence their anticancer efficacy. For instance, compound 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane) demonstrated a potent ability to decrease the viability of HepG2 cancer cells while showing minimal toxicity towards normal WI-38 fibroblasts.[4] This selective cytotoxicity is a highly desirable characteristic for an anticancer agent.

Furthermore, bispidinone derivatives with amino acid appendages have shown significant cytotoxic effects. A study on pancreatic cancer cells identified that a bispidinone conjugated with tryptophan (BisP4) was the most effective in reducing cell viability, with significant activity at concentrations below 20 µM.[2]

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
4c N3: 3-methoxypropyl, N7: 2-(1H-imidazol-1-yl)ethylHepG2> 50[4]
4e N3: 3-methoxypropyl, N7: 3-(1H-piperazin-1-yl)ethylHepG2~25[4]
BisP4 N3, N7: 2-(S)-amino-3-(1H-indol-3-yl)-propionylMiaPaca-2< 20[2]
B8 2,4,6,8-tetrakis(2-bromophenyl)HeLa76[7]
Antiviral Activity: A New Scaffold Against Encephalitic Viruses

The emergence of viral diseases with limited treatment options necessitates the discovery of novel antiviral agents. The bispidine scaffold has been identified as a "privileged scaffold" for the synthesis of effective antivirals.[8][9] Specifically, conjugates of bispidine with amino acids have demonstrated potent activity against the Japanese Encephalitis Virus (JEV), a major cause of viral encephalitis.[8][9]

The tryptophan derivative, Bisp-W , was found to inhibit JEV infection in neuroblastoma cells by more than 100-fold at a concentration of 5 µM.[8][9] The mechanism of action is believed to be the inhibition of viral RNA replication at a stage post-entry into the host cell.[8] Structure-activity relationship studies revealed that the hydrophobicity of the amino acid residue is crucial for antiviral activity. For example, the deprotection of the terminal Boc group in Bisp-W, which reduces its hydrophobicity, led to a complete loss of antiviral activity.[8]

CompoundDescriptionJEV Inhibition (at 5 µM)Reference
Bisp-W Bispidine-tryptophan conjugate>100-fold reduction in viral titer[8]
Bisp-W-benzyl Bispidine with one tryptophan and one benzyl group~100-fold reduction in viral titer[8]
Bisp-W-NH Deprotected Bisp-W (less hydrophobic)No significant activity[8]
Neuro-activity: Affinity for Opioid Receptors

Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have also been explored for their potential to interact with the central nervous system, particularly with opioid receptors. A series of 2,4-diaryl-substituted analogs were synthesized and evaluated for their binding affinity to µ, δ, and κ-opioid receptors.[10]

While the affinity for µ and δ-receptors was generally low, many of these compounds displayed considerable affinity for the κ-opioid receptor.[10] Notably, compounds with m-fluoro-, p-methoxy-, and m-hydroxy-phenyl substituents at the C2 and C4 positions exhibited submicromolar affinity for the κ-receptor, making them promising candidates for the development of novel analgesics or therapeutics for other neurological conditions.[10]

Substituent on Phenyl RingsReceptorBinding Affinity (Ki, nM)Reference
m-Fluoroκ< 1000[10]
p-Methoxyκ< 1000[10]
m-Hydroxyκ< 1000[10]

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[4][11]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., JEV) for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control.[8][12]

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed host cells to form monolayer B Infect cells with virus A->B C Overlay with semi-solid medium containing compound B->C D Incubate for plaque formation (days) C->D E Fix and stain cells D->E F Count plaques E->F G Calculate % inhibition F->G

Caption: Key steps in the antiviral plaque reduction assay.

Receptor Affinity Determination: Radioligand Binding Assay

This assay is used to measure the affinity of a ligand for a receptor by using a radiolabeled compound.

Principle: A competitive binding assay involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., κ-opioid receptor) from cell lines or tissue homogenates.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine), and increasing concentrations of the unlabeled test compound in a binding buffer.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[10][13][14]

Radioligand_Binding_Assay cluster_incubation Incubation Receptor Receptor (Membrane Prep) Filtration Rapid Filtration (Separation) Receptor->Filtration Competitive Binding RadioLigand Radiolabeled Ligand ([³H]-L*) RadioLigand->Filtration Competitive Binding TestCompound Unlabeled Test Compound (I) TestCompound->Filtration Competitive Binding Counting Scintillation Counting Filtration->Counting Measures Bound [³H]-L* Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives are intricately linked to the nature and position of their substituents.

SAR_Bispidinone cluster_0 Structure-Activity Relationship Core 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone Scaffold) N3_N7 N3, N7 Substituents Core->N3_N7 C2_C4 C2, C4 Substituents Core->C2_C4 Anticancer Anticancer Activity (e.g., Polyamine catabolism) N3_N7->Anticancer Piperazine, Imidazole moieties enhance activity Antiviral Antiviral Activity (e.g., JEV inhibition) N3_N7->Antiviral Hydrophobic amino acids (e.g., Tryptophan) are key Opioid Opioid Receptor Affinity (κ-receptor) C2_C4->Opioid Aryl groups with specific substituents (m-F, p-OMe) confer high affinity

Caption: Structure-activity relationships of the bispidinone scaffold.

Key SAR Insights:

  • For Anticancer Activity: The presence of specific heterocyclic moieties, such as piperazine and imidazole, at the N3 and N7 positions appears to be beneficial for inducing cancer cell-specific cytotoxicity.[4]

  • For Antiviral Activity: High hydrophobicity, often conferred by aromatic amino acid residues like tryptophan, is a critical determinant for potent antiviral effects against JEV.[8]

  • For Opioid Receptor Affinity: Aryl substitutions at the C2 and C4 positions are essential for κ-opioid receptor binding, with the electronic properties of substituents on these aryl rings fine-tuning the affinity.[10]

References

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC - NIH. (n.d.).
  • Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones - PubMed. (n.d.).
  • Bispidine-Amino Acid Conjugates Act as a Novel Scaffold for the Design of Antivirals That Block Japanese Encephalitis Virus Replication - PMC - NIH. (2013, January 17).
  • Bispidine-amino acid conjugates act as a novel scaffold for the design of antivirals that block Japanese encephalitis virus replication - PubMed. (2013, January 17).
  • Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC - NIH. (n.d.).
  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022, August 9).
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed. (2022, June 16).
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - ResearchGate. (2022, June 14).
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - MDPI. (2019, January 31).
  • Anticancer Activity of Bispidinone Derivative by Induction of Apoptosis. (n.d.).
  • Recent advancements for the evaluation of anti-viral activities of natural products - PMC. (n.d.).
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014, January 20).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC - NIH. (2021, December 13).

Sources

A Definitive Guide to the Structural Validation of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For complex scaffolds such as the bridged bicyclic system of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary clarity. This guide, authored from the perspective of a Senior Application Scientist, offers an in-depth, technical walkthrough of how to leverage the power of two-dimensional (2D) NMR to unambiguously validate the structure of this important molecular framework. We will move beyond a simple recitation of steps to explain the "why" behind the "how," providing a robust, self-validating methodology.

The 3,7-diazabicyclo[3.3.1]nonane core is a prevalent motif in a variety of biologically active compounds, making its precise characterization critical.[1][2] This guide will objectively compare the utility of three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—and demonstrate how their synergistic application provides a complete and irrefutable picture of the molecule's intricate architecture.

The Challenge: Unraveling a Bridged Bicyclic System

The structure of this compound presents several key validation points: the integrity of the bicyclo[3.3.1]nonane framework, the precise location of the ketone at C9, and the attachment of the two benzyl groups to the nitrogen atoms at positions 3 and 7. The inherent symmetry and the presence of multiple methylene groups can lead to signal overlap in 1D ¹H NMR, necessitating the resolving power of 2D techniques.

The Strategy: A Multi-faceted 2D NMR Approach

Our approach is to build the structure piece by piece, using a logical sequence of 2D NMR experiments. Each experiment provides a different layer of connectivity information, and together they form a self-reinforcing dataset.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the individual piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular puzzle by identifying long-range (2-3 bond) correlations between protons and carbons.[3][4][5][6]

Below is a visual representation of our experimental workflow.

G cluster_synthesis Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Structural Elucidation synthesis Synthesize and purify This compound dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) synthesis->dissolve cosy Acquire ¹H-¹H COSY dissolve->cosy hsqc Acquire ¹H-¹³C HSQC dissolve->hsqc hmbc Acquire ¹H-¹³C HMBC dissolve->hmbc analyze_cosy Identify spin systems (piperidine ring protons) cosy->analyze_cosy analyze_hsqc Assign protonated carbons hsqc->analyze_hsqc analyze_hmbc Establish long-range connectivities and confirm bicyclic core hmbc->analyze_hmbc analyze_cosy->analyze_hmbc analyze_hsqc->analyze_hmbc final_structure Validated Structure analyze_hmbc->final_structure

Caption: Experimental workflow for 2D NMR structural validation.

Part 1: Establishing Proton Connectivity with COSY

The COSY experiment is the first step in mapping the proton framework of the molecule. It identifies protons that are coupled to each other, typically through two or three bonds.[7][8]

Expected COSY Correlations:

For this compound, we anticipate two primary spin systems corresponding to the protons on the two piperidine rings.

  • Bridgehead Protons (H1/H5): These protons will show correlations to the adjacent methylene protons at C2/C4 and C6/C8.

  • Methylene Protons (H2/H4 and H6/H8): The protons on these carbons will show correlations to the bridgehead protons (H1/H5) and to each other (geminal coupling, if magnetically non-equivalent).

The benzyl groups will also exhibit their own spin systems, with correlations between the ortho, meta, and para protons of the aromatic rings. The benzylic methylene protons will not show COSY correlations to the bicyclic core as they are separated by a nitrogen atom.

Experimental Protocol: ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Tune and match the ¹H probe. Obtain a standard 1D ¹H spectrum to determine the spectral width.

  • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpppqf). Acquire a 2D dataset with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum.

Part 2: Linking Protons to Carbons with HSQC

The HSQC experiment provides a direct, one-bond correlation between each proton and the carbon atom to which it is attached.[9] This is a highly sensitive and reliable method for assigning all protonated carbons in the molecule.

Expected HSQC Correlations:

The HSQC spectrum will feature cross-peaks that link the proton chemical shifts (F2 axis) to the carbon chemical shifts (F1 axis).

Proton(s)Expected ¹H Shift (ppm)Attached CarbonExpected ¹³C Shift (ppm)
H1, H5 (Bridgehead)~2.5-3.0C1, C5~40-50
H2, H4, H6, H8 (Axial/Equatorial)~2.0-3.5C2, C4, C6, C8~50-60
Benzylic CH₂~3.5-4.0Benzylic CH₂~55-65
Aromatic CH~7.2-7.4Aromatic CH~127-130

Note: Expected chemical shifts are approximate and can vary based on solvent and other factors.

Quaternary carbons, such as the carbonyl carbon (C9) and the aromatic carbon attached to the benzylic methylene (ipso-carbon), will not appear in the HSQC spectrum, as they have no attached protons.

Experimental Protocol: ¹H-¹³C HSQC
  • Instrument Setup: Tune and match both the ¹H and ¹³C channels of the probe.

  • Acquisition: Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the spectral widths to cover all proton and carbon signals. The experiment is optimized for a one-bond coupling constant (¹J_CH) of approximately 145 Hz.

  • Processing: Process the data similarly to the COSY spectrum, with appropriate window functions and Fourier transformation.

Part 3: Assembling the Puzzle with HMBC

The HMBC experiment is the linchpin of this structural validation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[8][9][10] This allows us to connect the individual spin systems identified by COSY and to definitively place the quaternary carbons and benzyl substituents.

Key HMBC Correlations for Structural Confirmation:

The following long-range correlations are critical for validating the structure of this compound:

Proton(s)Correlates to Carbon(s) (via 2 or 3 bonds)Structural Information Confirmed
H1, H5 (Bridgehead) C9 (Carbonyl) , C2/C8, C4/C6Confirms the bicyclic structure and the position of the ketone at C9.
H2, H4, H6, H8 C9 (Carbonyl) , C1/C5Reinforces the connectivity around the carbonyl group.
Benzylic CH₂ C2/C4 (or C6/C8), Aromatic (ortho and ipso)Confirms the attachment of the benzyl groups to the nitrogen atoms.
Aromatic (ortho) H Benzylic CH₂Confirms the identity of the benzyl substituent.

The correlation between the bridgehead protons (H1/H5) and the carbonyl carbon (C9) is arguably the most crucial piece of evidence, as it unequivocally establishes the bridged bicyclic ketone framework.

Caption: Key HMBC correlations confirming the bicyclic ketone core.

Experimental Protocol: ¹H-¹³C HMBC
  • Instrument Setup: The setup is similar to HSQC, requiring tuning of both ¹H and ¹³C channels.

  • Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The experiment is optimized for a long-range coupling constant (ⁿJ_CH), typically set to a compromise value of 8 Hz to observe both two- and three-bond correlations.

  • Processing: Standard 2D Fourier transformation is applied. Since HMBC is a magnitude-mode experiment, phasing is not required.

Synthesizing the Data: A Comparative Summary

The power of this methodology lies in the complementary nature of the data. No single experiment provides the complete picture, but together they offer irrefutable proof of the structure.

ExperimentInformation ProvidedStrengthsLimitations
COSY ¹H-¹H connectivities (2-3 bonds)Excellent for identifying proton spin systems (e.g., protons within a ring).Does not provide information about quaternary carbons or connect fragments separated by heteroatoms.
HSQC ¹H-¹³C direct connectivities (1 bond)Highly sensitive and unambiguous for assigning protonated carbons.Does not show quaternary carbons; provides no connectivity information between atoms.
HMBC ¹H-¹³C long-range connectivities (2-3 bonds)Crucial for connecting spin systems and placing quaternary carbons and substituents.[11]Absence of a correlation is not definitive proof of a lack of proximity due to the Karplus relationship.[9]

Conclusion

The structural validation of this compound serves as an excellent model for the rigorous characterization of complex organic molecules. By systematically applying COSY, HSQC, and HMBC experiments, a researcher can confidently build a complete and validated structural assignment. The COSY experiment delineates the proton framework, the HSQC experiment assigns the protonated carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire structure together. This multi-pronged 2D NMR approach represents a self-validating system that ensures the scientific integrity of the data, a non-negotiable requirement in modern chemical and pharmaceutical research.

References

  • Zefirov, N. S., & Palyulin, V. A. (1991). The Bicyclo[3.3.1]nonane System. In Topics in Stereochemistry (Vol. 20, pp. 171-230). John Wiley & Sons, Ltd. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 187-194. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Kumar, D. S., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1411-1416. [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]

  • Rossetti, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6393. [Link]

  • University of Florida. (2020, September 18). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy [Video]. YouTube. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

A Comparative Cytotoxicity Analysis: 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives Versus Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

For decades, cisplatin has been a cornerstone of chemotherapy, a potent platinum-based agent effective against a wide range of solid tumors.[1] Its clinical efficacy, however, is frequently constrained by severe side effects and the onset of drug resistance.[1][2] This has driven a persistent search for novel anticancer compounds with improved therapeutic profiles. Among the myriad of scaffolds under investigation, the 3,7-diazabicyclo[3.3.1]nonan-9-one, or bispidinone, core has emerged as a promising area for the development of new cytotoxic agents.[3][4][5]

This guide provides a comparative analysis of the cytotoxic properties of bispidinone derivatives against the well-established chemotherapeutic, cisplatin. While direct cytotoxic data for 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not extensively available in peer-reviewed literature, we will draw upon published studies of structurally related bispidinone compounds to provide a scientifically grounded comparison. This document will delve into their respective mechanisms of action, present illustrative comparative cytotoxicity data, provide a detailed experimental protocol for assessing cytotoxicity, and visualize key pathways and workflows.

Mechanisms of Cytotoxic Action

The fundamental difference in the cytotoxic mechanisms of cisplatin and bispidinone derivatives lies in their primary cellular targets.

Cisplatin: A DNA-Damaging Agent

Cisplatin exerts its cytotoxic effects primarily through direct interaction with nuclear DNA.[6][7][8] After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation.[7][8] This activated form of cisplatin is a potent electrophile that binds to nucleophilic sites on DNA, with a preference for the N7 position of guanine bases.[7] This binding results in the formation of DNA adducts, predominantly intrastrand crosslinks, which create significant distortions in the DNA double helix.[6][8]

These DNA lesions trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest (typically at the G1, S, or G2-M phases), and ultimately, the induction of apoptosis.[2][6][9] The efficacy of cisplatin is therefore closely tied to a cell's proliferative rate and the integrity of its apoptotic signaling pathways.[7][9]

Bispidinone Derivatives: Emerging Mechanisms

Research into the cytotoxic mechanisms of bispidinone derivatives is ongoing, but current evidence suggests that they may act through pathways distinct from direct DNA damage. One proposed mechanism for certain 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives involves the modulation of polyamine catabolism.[4][5] Polyamines are small, positively charged molecules essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.

By activating polyamine catabolism, these bispidinone compounds can lead to the production of cytotoxic metabolites, such as hydrogen peroxide and reactive aldehydes, which in turn induce oxidative stress and trigger apoptosis.[4] Other studies have shown that different bispidinone derivatives can induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, without explicitly detailing the upstream triggers.[3][10] This suggests that the cytotoxic activity of the bispidinone scaffold can be significantly influenced by the nature of its substituents.

Visualizing the Mechanisms

G cluster_0 Cisplatin Pathway cluster_1 Bispidinone Derivative Pathway (Proposed) Cisplatin Cisplatin (Enters Cell) ActivatedCisplatin Aquated Cisplatin (Active Form) Cisplatin->ActivatedCisplatin Low intracellular [Cl-] DNA_Adducts DNA Adducts & Intrastrand Crosslinks ActivatedCisplatin->DNA_Adducts Binds to Guanine DDR DNA Damage Response (p53, ATR) DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest (G1/S/G2-M) DDR->CellCycleArrest Apoptosis_C Apoptosis DDR->Apoptosis_C CellCycleArrest->Apoptosis_C Bispidinone Bispidinone Derivative PA_Catabolism Increased Polyamine Catabolism Bispidinone->PA_Catabolism ROS Cytotoxic Metabolites (e.g., H₂O₂, Aldehydes) PA_Catabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Caspase Caspase Activation OxidativeStress->Caspase Apoptosis_B Apoptosis Caspase->Apoptosis_B G cluster_workflow MTT Assay Workflow A Day 1: Seed Cells (100 µL/well in 96-well plate) B Incubate 24h (37°C, 5% CO₂) A->B C Day 2: Treat Cells (Add 100 µL of compound dilutions) B->C D Incubate 48h (Drug exposure) C->D E Day 4: Add MTT Reagent (10 µL/well) D->E F Incubate 2-4h (Formazan crystal formation) E->F G Solubilize Crystals (Add 100 µL DMSO, shake 15 min) F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability and IC50) H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

The comparison between bispidinone derivatives and cisplatin reveals a promising avenue for the development of novel anticancer agents. While cisplatin remains a potent and widely used drug, its utility is limited by its mechanism of action, which inevitably leads to DNA damage in healthy, proliferating cells, causing significant toxicity. [2] Derivatives of the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold represent a class of compounds that may offer alternative, and potentially more selective, mechanisms of inducing cancer cell death. [4][5]The illustrative data suggests that these compounds could possess high potency combined with a better safety profile, a critical goal in modern oncology research.

To fully evaluate the therapeutic potential of this compound and other analogs, further research is essential. This includes:

  • Direct Cytotoxicity Screening: Head-to-head comparison of novel bispidinone derivatives against cisplatin in a broad panel of cancer and non-cancerous cell lines.

  • Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluation of antitumor activity and toxicity in preclinical animal models.

By pursuing these lines of investigation, the scientific community can determine if the promise of the bispidinone scaffold can be translated into a new generation of effective and safer cancer therapies.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Naidoo, J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. [Link]

  • Tleuliyeva, R., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. European journal of pharmacology, 740, 464-471. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Patsnap. (2024). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]

  • Naidoo, J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1 H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. [Link]

  • Oun, R., et al. (2018). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Cancer Science and Clinical Research, 1(1). [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Moghaddas, S., et al. (2017). Novel Palladium Complex: Cytotoxicity against Cisplatin-resistant K562 Cells. Avicenna journal of medical biotechnology, 9(4), 183-189. [Link]

  • Tleuliyeva, R., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. [Link]

Sources

Enantioselective Pathways to Bispidinones: A Comparative Guide to Synthesis and Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The rigid bicyclic framework of bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) and its derivatives has cemented their importance as versatile scaffolds in medicinal chemistry and asymmetric catalysis. Their unique conformational constraints and the tunable nature of their nitrogen substituents allow for the rational design of chiral ligands and organocatalysts. This guide provides an in-depth comparison of prominent enantioselective synthetic routes to chiral bispidinones and evaluates their subsequent performance as catalysts in asymmetric transformations.

Introduction to Bispidinones: A Scaffold of Opportunity

Bispidinones are a class of bicyclic diamines that serve as privileged structures in the development of bioactive molecules and catalysts.[1] The inherent rigidity of the 3,7-diazabicyclo[3.3.1]nonane core pre-organizes the nitrogen lone pairs, making them effective bidentate ligands for a variety of metal centers.[1][2] Furthermore, the introduction of chirality into the bispidinone backbone or its N-substituents has paved the way for their successful application as chiral catalysts in a range of enantioselective reactions.[3][4] This guide will explore the primary strategies for accessing enantiopure bispidinones and compare their catalytic prowess.

Enantioselective Synthesis of Bispidinones: A Tale of Two Strategies

The asymmetric synthesis of chiral bispidinones can be broadly categorized into two main approaches: the use of chiral building blocks derived from natural sources and the application of asymmetric catalysis to construct the bicyclic core.

Strategy 1: The Chiral Pool Approach

A common and effective method for synthesizing enantiopure bispidinones involves the use of readily available chiral starting materials, such as amino acids or terpenes. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final bispidinone product. For instance, chiral amino alcohols, derived from amino acids, can be used to construct one or both of the piperidine rings of the bispidinone skeleton.

A notable example involves the condensation of a chiral primary amine with a piperidinone derivative to form the bispidinone core.[3] This convergent route allows for the introduction of chirality directly from a commercially available and often inexpensive chiral source.

Strategy 2: Asymmetric Catalysis

An alternative and increasingly popular strategy involves the use of asymmetric catalysis to introduce chirality during the formation of the bispidinone ring system. This can be achieved through various catalytic methods, including transition-metal-catalyzed reactions and organocatalysis. For example, a bispidine-based chiral amine catalyst has been effectively used in the asymmetric Mannich reaction of ketones with isatin ketimines, showcasing the potential of these scaffolds to catalyze their own formation or the synthesis of related chiral structures.[4]

Another approach involves the enantioselective functionalization of a pre-formed achiral bispidinone. This can be accomplished through reactions such as asymmetric alkylation or arylation at the nitrogen atoms, guided by a chiral catalyst.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey FeaturesTypical Starting MaterialsRepresentative Enantioselectivity (ee)AdvantagesDisadvantages
Chiral Pool Approach Utilizes naturally occurring chiral molecules.Amino acids, terpenes, alkaloids.Often >95% ee.High enantiopurity, predictable stereochemistry.Limited structural diversity based on available chiral pool.
Asymmetric Catalysis Introduces chirality via a catalytic process.Achiral piperidinones, aldehydes, ketones.Varies (70% to >99% ee).Access to a wider range of structurally diverse bispidinones.May require extensive optimization of reaction conditions and catalyst.

Catalytic Applications of Chiral Bispidinones

The true measure of a chiral ligand or organocatalyst lies in its ability to induce high stereoselectivity in a chemical transformation. Chiral bispidinones have demonstrated considerable success in a variety of asymmetric reactions.

Asymmetric Michael Additions

Chiral bispidinone-based ligands have been successfully employed in metal-catalyzed asymmetric Michael additions. For instance, copper and nickel complexes of chiral bispidines have been shown to catalyze the addition of diethylzinc to chalcones and other Michael acceptors with good to excellent enantioselectivity.[5] The rigid bispidinone backbone enforces a specific coordination geometry around the metal center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack.

Asymmetric Aldol and Mannich Reactions

The basic nitrogen atoms within the bispidinone framework make them suitable candidates for use as organocatalysts in reactions that proceed through enamine or iminium ion intermediates. Chiral bispidinone-derived amines have been utilized as catalysts in asymmetric aldol and Mannich reactions, affording the corresponding products in high yields and enantioselectivities.[4]

Comparative Catalytic Activity

Reaction TypeBispidinone Catalyst/LigandMetal (if applicable)Substrate ScopeTypical Enantioselectivity (ee)Key Advantages
Michael Addition N-alkyl substituted bispidinesNi, CuChalcones, enonesUp to 79% eeGood yields, readily available catalysts.[5]
Mannich Reaction Bispidine-based chiral amineN/A (Organocatalysis)Ketones, isatin ketiminesHigh diastereoselectivity and enantioselectivityMetal-free, operational simplicity.[4]
Henry (Nitroaldol) Reaction Triazole-bispidinone complexesCu, ZnAldehydes, nitroalkanesModerate to good yields and selectivityTunable ligand structure for metal coordination.[1][2]

Experimental Protocols

Representative Synthesis of a Chiral Bispidinone via the Chiral Pool Approach

This protocol is a generalized representation based on established literature procedures.

Step 1: Synthesis of the Chiral Diamine

  • To a solution of a chiral amino alcohol (1.0 eq) in a suitable solvent (e.g., methanol), add a piperidinone derivative (1.1 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral diamine.

Step 2: Formation of the Bispidinone Core

  • The chiral diamine (1.0 eq) is dissolved in an appropriate solvent (e.g., acetonitrile).

  • An excess of an aldehyde (e.g., formaldehyde, 2.5 eq) is added to the solution.

  • The reaction mixture is heated to reflux for 12-24 hours.

  • After cooling to room temperature, the solvent is evaporated, and the residue is purified by crystallization or column chromatography to afford the enantiopure bispidinone.

Representative Catalytic Asymmetric Michael Addition

Step 1: In-situ Catalyst Formation

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral bispidinone ligand (0.1 eq) and the metal precursor (e.g., Ni(acac)₂, 0.1 eq) in a dry, coordinating solvent (e.g., THF).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Step 2: Catalytic Reaction

  • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • Add the Michael acceptor (e.g., chalcone, 1.0 eq) to the solution.

  • Slowly add the nucleophile (e.g., diethylzinc, 1.2 eq) dropwise over a period of 30 minutes.

  • Allow the reaction to stir at the same temperature for the specified time (e.g., 2-24 hours), monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthetic and Catalytic Pathways

Enantioselective_Bispidinone_Synthesis cluster_0 Strategy 1: Chiral Pool Approach cluster_1 Strategy 2: Asymmetric Catalysis Chiral Amine Chiral Amine Condensation Condensation Chiral Amine->Condensation Piperidinone Piperidinone Piperidinone->Condensation Chiral Diamine Chiral Diamine Condensation->Chiral Diamine Cyclization Cyclization Chiral Diamine->Cyclization Aldehyde Aldehyde Aldehyde->Cyclization Enantiopure Bispidinone Enantiopure Bispidinone Cyclization->Enantiopure Bispidinone Achiral Bispidinone Achiral Bispidinone Asymmetric Functionalization Asymmetric Functionalization Achiral Bispidinone->Asymmetric Functionalization Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Functionalization Enantiopure Bispidinone_2 Enantiopure Bispidinone Asymmetric Functionalization->Enantiopure Bispidinone_2

Caption: Comparative workflows for the enantioselective synthesis of bispidinones.

Bispidinone_Catalytic_Cycle Bispidinone-Metal Complex (Catalyst) Bispidinone-Metal Complex (Catalyst) Coordination Coordination Bispidinone-Metal Complex (Catalyst)->Coordination Substrate (e.g., Enone) Substrate (e.g., Enone) Substrate (e.g., Enone)->Coordination Nucleophile (e.g., R₂Zn) Nucleophile (e.g., R₂Zn) Nucleophilic Attack Nucleophilic Attack Nucleophile (e.g., R₂Zn)->Nucleophilic Attack Chiral Intermediate Chiral Intermediate Coordination->Chiral Intermediate Chiral Intermediate->Nucleophilic Attack Product Formation Product Formation Nucleophilic Attack->Product Formation Product Formation->Bispidinone-Metal Complex (Catalyst) Catalyst Regeneration Enantioenriched Product Enantioenriched Product Product Formation->Enantioenriched Product

Caption: Generalized catalytic cycle for a bispidinone-metal complex in an asymmetric addition reaction.

Conclusion

The enantioselective synthesis of bispidinones is a dynamic field of research with significant implications for asymmetric catalysis and drug discovery. Both the chiral pool approach and asymmetric catalysis offer viable pathways to these valuable molecules, each with its own set of advantages and limitations. The choice of synthetic strategy will ultimately depend on the desired structural complexity and the availability of starting materials. As demonstrated, chiral bispidinones are effective catalysts for a range of asymmetric transformations, and ongoing research continues to expand their applications. The continued development of novel synthetic routes and catalytic systems based on the bispidinone scaffold promises to deliver even more powerful tools for the synthesis of complex chiral molecules.

References

Sources

A Comparative Guide to the Chair-Boat and Chair-Chair Conformations of Bispidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) scaffold is a cornerstone in modern chemistry, prized for its rigid bicyclic structure and versatile applications. Found in natural alkaloids like sparteine and cytisine, its derivatives are pivotal in medicinal chemistry as potential anticancer and antimicrobial agents, in coordination chemistry as pre-organized ligands for catalysis, and in materials science as components of molecular motors.[1][2][3][4][5] The biological activity and chemical reactivity of these molecules are intrinsically linked to their three-dimensional structure, specifically the conformational arrangement of their two fused piperidine rings.

This guide provides an in-depth comparison of the two most prevalent conformations of the bispidinone core: the chair-chair (CC) and the chair-boat (CB) . We will explore their structural and energetic differences, detail the experimental and computational protocols used for their characterization, and present supporting data to empower researchers in their design and analysis of novel bispidinone-based systems.

The Conformational Landscape: Chair-Chair vs. Chair-Boat

The 3,7-diazabicyclo[3.3.1]nonane framework can theoretically exist in three conformations: chair-chair (CC), chair-boat (CB), and the significantly less stable boat-boat (BB).[6][7] The CC and CB conformers represent the most critical equilibrium to understand for most applications.

The Chair-Chair (CC) Conformation: Often considered the ground state, the CC conformation is analogous to the structure of adamantane.[8] In this arrangement, both six-membered piperidine rings adopt a stable chair form. This conformation generally minimizes torsional strain and steric hindrance, making it the more stable form for the unsubstituted bispidinone core.[7][9][10] The CC form is crucial for the chelating ability of bispidines, a key feature for their use as ligands in asymmetric synthesis.[1]

The Chair-Boat (CB) Conformation: In the CB conformation, one piperidine ring maintains a chair geometry while the other is forced into a higher-energy boat form.[9][11][12] This arrangement can be induced or stabilized by several factors. For instance, the introduction of large substituents on the nitrogen atoms can favor a boat conformation for the corresponding piperidine ring to alleviate steric strain.[6] In the solid state, 3,7-dialkyl- and 3,7-ditosyl-substituted bispidinones have been shown to adopt a CB conformation.[8] While often higher in energy, the CB conformation can be the dominant form under specific substitution patterns and has been implicated in the biological activity of certain derivatives, such as those targeting κ-opioid receptors.[13]

The dynamic equilibrium between these conformers is a key feature of the bispidinone system. In solution, many derivatives undergo a rapid, degenerate interconversion between chair-boat and boat-chair (CB ⇌ BC) forms.[8][14][15]

G CC Chair-Chair (CC) Lowest Energy TS1 TS1 CC->TS1 ΔG‡ CB Chair-Boat (CB) TS2 TS2 CB->TS2 ΔG‡ BB Boat-Boat (BB) Highest Energy TS1->CB TS2->BB

Caption: Conformational equilibrium in the bispidinone scaffold.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous determination of bispidinone conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformational dynamics of bispidinones in solution.[7]

  • Variable Temperature (VT) NMR: At room temperature, the rapid interconversion between CC and CB conformers often results in time-averaged NMR signals. By lowering the temperature, it is possible to slow this exchange on the NMR timescale, allowing for the observation of distinct signals for each conformer. The temperature at which these separate signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the interconversion process.[8][14] For example, a study on 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonan-9-one revealed a ΔG‡ of approximately 8.6-8.7 kcal/mol for the CB ⇌ BC interconversion.[14]

  • ¹H and ¹³C NMR Analysis: The chemical shifts and coupling constants provide a wealth of structural information. In a rigid chair conformation, one can distinguish between axial and equatorial protons. The observation of large axial-axial vicinal coupling constants (³J_HH ≈ 7-9 Hz) is characteristic of a chair geometry.[16] Furthermore, the presence of long-range ⁴J_H–H couplings between equatorial protons can serve as definitive proof of the chair conformation in solution.[17]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are indispensable for determining the spatial proximity of protons.[18][19] The magnitude of an NOE is inversely proportional to the sixth power of the distance between two protons, making it a highly sensitive probe of through-space interactions within ~5 Å.[20] By identifying key NOE cross-peaks, one can distinguish between CC and CB conformers. For instance, an NOE between a proton on the "chair" ring and a "flagpole" proton on the "boat" ring would be a strong indicator of a CB conformation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.[21] It is the definitive method for confirming a specific conformation. Numerous crystal structures have confirmed that while many bispidinones adopt a CC conformation, certain substitution patterns, particularly at the nitrogen atoms, definitively lead to a CB conformation in the solid state.[6][8] It is crucial to remember, however, that the solid-state structure may not be the most stable or prevalent conformation in solution, where solvation effects and dynamic equilibria play a significant role.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are vital for complementing experimental findings.[6] Computational studies allow for:

  • Energetic Comparison: Calculation of the relative energies of the CC, CB, and BB conformers, providing insight into their relative stabilities.[7]

  • Transition State Analysis: Modeling the transition states connecting the conformers to understand the energy barriers of interconversion.[1]

  • Prediction of Spectroscopic Parameters: Simulating NMR chemical shifts and coupling constants to aid in the assignment of complex experimental spectra.

Quantitative Data Summary

The choice between a chair-chair and a chair-boat conformation is a delicate balance of steric and electronic factors. The following table summarizes key data from various studies.

Compound/DerivativeMethodFindingKey Quantitative Data (kcal/mol)Reference
Unsubstituted BispidineComputationalChair-Chair (CC) is significantly more stable.ΔE (CC vs. CB) ≈ 5.0[7]
3,7-diisopropyl-1,5-diphenyl-bispidinoneVT-NMRExists in a Chair-Boat (CB) conformation in the solid state and undergoes rapid CB ⇌ BC interconversion in solution.ΔG‡ ≈ 8.6 - 8.7[8][14][15]
3,7-diacyl bispidinesComputational / X-rayAmide bond inversion proceeds through a higher-energy Chair-Boat (CB) intermediate rather than directly in the CC form.-[22][23]
N-Boc protected bispidinesComputationalIntramolecular H-bonding can stabilize transition states for rotational motion.TS1 Energy ≈ 14.9[1][17]
Bispidine-monoterpenoid conjugatesX-ray / NMRConformational rigidity of the bispidine core determines the coordination space.N...N distance is a key parameter.[5]

Experimental Protocols

Protocol 1: Conformational Analysis using Variable Temperature (VT) NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified bispidinone derivative in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, CD₃OD) in a high-quality NMR tube. The choice of solvent is critical as it must have a low freezing point for low-temperature experiments.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Identify Coalescence: Observe the spectral changes upon cooling. Broadening of signals followed by their separation into two or more distinct sets indicates the slowing of conformational exchange. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (T_c).

  • Low-Temperature Spectrum: Continue cooling until sharp, well-resolved spectra for the individual conformers are obtained (e.g., -100 °C / 173 K).[8]

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the frequency separation of the signals at the low-temperature limit. Assign the observed conformers using 2D NMR (NOESY/ROESY) at low temperature.

Protocol 2: Workflow for Comprehensive Conformational Assignment

The robust characterization of a novel bispidinone derivative requires an integrated approach.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_nmr_details NMR Techniques synthesis Synthesis & Purification nmr Solution-State Analysis (NMR Spectroscopy) synthesis->nmr xray Solid-State Analysis (X-ray Crystallography) synthesis->xray vt_nmr VT-NMR nmr->vt_nmr noe_nmr 2D NOESY/ROESY nmr->noe_nmr j_coupling J-Coupling Analysis nmr->j_coupling conclusion Conformational Assignment (CC vs. CB) xray->conclusion dft Conformational Search & Energy Calculation (DFT) nmr_sim NMR Parameter Prediction dft->nmr_sim nmr_sim->conclusion noe_nmr->conclusion

Caption: Integrated workflow for bispidinone conformational analysis.

Conclusion

The conformational preference of the bispidinone scaffold is a nuanced interplay between the inherent stability of the chair-chair form and the steric and electronic demands of its substituents. While the CC conformation is often the thermodynamic minimum, the chair-boat conformation is readily accessible and can even become the dominant species, profoundly influencing the molecule's properties and function.

A comprehensive understanding, crucial for rational drug design and catalyst development, cannot be achieved through a single technique. Researchers must leverage the synergistic power of solution-state NMR for dynamic insights, solid-state X-ray crystallography for definitive structural proof, and computational modeling for energetic and predictive context. This integrated approach, as outlined in this guide, provides the robust framework necessary to confidently assign and compare the chair-boat and chair-chair conformations of bispidinone derivatives.

References

  • Rotational Motion in Bispidines: A Conformational Study. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c02839]
  • First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3. Mendeleev Communications. [URL: https://www.sciencedirect.com/science/article/pii/S095994360000018X]
  • Rotational Motion in Bispidines: A Conformational Study | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Rotational Motion in Bispidines: A Conformational Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4659616/]
  • Conformational behavior of bispidine scaffold. ResearchGate. [URL: https://www.researchgate.
  • Effective synthesis of bis-bispidinone and facile difunctionalization of highly rigid macrocyclic tetramines | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/239535384_Effective_synthesis_of_bis-bispidinone_and_facile_difunctionalization_of_highly_rigid_macrocyclic_tetramines]
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6351]
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384628/]
  • Bispidine Platform as a Tool for Studying Amide Configuration Stability. ResearchGate. [URL: https://www.researchgate.
  • Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17352438/]
  • Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3. Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/handle/123456789/10100]
  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918308062234]
  • Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00424a022]
  • A Comparative Guide to the Conformational Analysis of the Bispidine Scaffold. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-conformational-analysis-of-the-bispidine-scaffold/]
  • Bispidine Platform as a Tool for Studying Amide Configuration Stability. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Bispidine-Platform-as-a-Tool-for-Studying-Amide-Ivshin-Gataullin/84236a537f590494056254718e8784d0b2f83737]
  • Structural Analysis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: A Computational Approach. Preprints.org. [URL: https://www.preprints.org/manuscript/202007.0345/v1]
  • 2,4-Substituted bispidines as rigid hosts for versatile applications: from κ-opioid receptor to metal coordination | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • (PDF) First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one. ResearchGate. [URL: https://www.researchgate.net/publication/257691651_First_1H_NMR_observation_of_chair-boat_conformers_in_bispidinone_system_Molecular_structure_of_37-diisopropyl-15-diphenyl-37-diazabicyclo-331nonane-9-one]
  • The structures of bispidinone... | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/The-structures-of-bispidinone-derivatives-BisP1-BisP4-used-in-this-study_fig1_330623304]
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Novel-3%2C7-Diazabicyclo-%5B3.3.1-%5D-nonane-Kadyrova-Kuznetsova/f618a514d02633005a9687e14a1a384358826d03]
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1 H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30709017/]
  • Different strategies for the synthesis of N‐protected bispidines. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and characterization of novel guanidino-bispidinone derivatives as promising antimicrobial lead compounds. POLITesi. [URL: https://www.politesi.polimi.it/handle/10589/214479]
  • SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
  • NOE – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono-graph/10.1201/9780203739099-22/chemical-structure-lipid-recent-advances-structural-analysis-biologically-active-molecules-ulrich-z%C3%A4hringer-buko-lindner-ernst-rietschel]
  • Bispidine-Based Macrocycles: Achievements and Perspectives. MDPI. [URL: https://www.mdpi.com/1422-0067/24/15/11943]
  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959955/]
  • Unlocking Stereochemistry: A Comparative Guide to NOE Analysis in 6-Oxabicyclo[3.1.0]hexane Systems. Benchchem. [URL: https://www.benchchem.com/blog/unlocking-stereochemistry-a-comparative-guide-to-noe-analysis-in-6-oxabicyclo-3-1-0-hexane-systems/]
  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7573]
  • Difference Between Chair and Boat Conformation. pediaa.com. [URL: https://pediaa.
  • x Ray crystallography. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1120492/]
  • Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. [URL: https://www.youtube.
  • Difference between Chair and Boat Conformation. YouTube. [URL: https://www.youtube.
  • First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one. Mendeleev Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/mc/s095994360000018x]
  • 5.4: NOESY Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Wisconsin_Green_Bay/Chem_311_-_Organic_Spectroscopy/05%3A_2D_NMR_Spectroscopy/5.04%3A_NOESY_Spectra]
  • Homonuclear J-couplings and heteronuclear structural constraints. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3042407/]
  • NMR: relating coupling constants and major product. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/467w6a/nmr_relating_coupling_constants_and_major_product/]
  • 12.3: Conformations of Cycloalkanes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/12%3A_Alicyclic_Compounds/12.
  • Boat and chair conformations of cyclohexane | Conformational analysis. YouTube. [URL: https://www.youtube.
  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [URL: https://www.cif.iastate.

Sources

A Comparative Analysis of the Metal Chelating Properties of Bispidinone Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of coordination chemistry, the quest for highly stable and selective metal chelators is paramount for advancements in fields ranging from medicinal chemistry to catalysis. Among the diverse array of ligands, bispidinones—and their parent bispidine scaffold (3,7-diazabicyclo[3.3.1]nonane)—have emerged as a particularly promising class due to their inherent structural rigidity and the synthetic versatility to create multidentate ligands.[1][2][3] This guide provides a comprehensive comparative study of the metal chelating properties of different bispidinone compounds, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.

The Bispidinone Scaffold: A Foundation for Superior Chelation

The exceptional chelating ability of bispidinones stems from the rigid 3,7-diazabicyclo[3.3.1]nonane framework. This pre-organized structure minimizes the entropic penalty upon metal complexation, contributing to high thermodynamic stability.[1][3][4] The two nitrogen atoms of the bicyclic core serve as initial coordination points, and the true strength of bispidinones lies in the ability to introduce additional donor groups at various positions, thereby creating tetra-, penta-, hexa-, hepta-, and even octadentate ligands.[1][2][3][5] These modifications allow for the fine-tuning of the coordination sphere to suit the specific geometric and electronic preferences of a wide range of metal ions.

The choice of donor groups, such as pyridyl, picolinic acid, or triazole moieties, significantly influences the resulting complex's stability, selectivity, and kinetic inertness.[5][6][7][8] For instance, the incorporation of pyridyl groups enhances the affinity for transition metals, while the addition of carboxylate functionalities can increase the stability of complexes with lanthanides and other hard metal ions.[1][8]

Experimental Workflow for Synthesis and Evaluation

The development and characterization of novel bispidinone chelators follow a systematic experimental workflow. Understanding the rationale behind each step is crucial for the successful design of ligands with desired properties.

Caption: A generalized experimental workflow for the synthesis and evaluation of bispidinone-based metal chelators.

Ligand Synthesis and Functionalization: A Step-by-Step Protocol

The synthesis of the bispidinone core is typically achieved through a Mannich-type cyclocondensation reaction.[5] This approach allows for the introduction of various substituents on the bicyclic framework.

Exemplary Protocol for a Tetradentate Bispidinone:

  • Reaction Setup: A mixture of a primary amine, a β-dicarbonyl compound, and formaldehyde is stirred in a suitable solvent (e.g., methanol or ethanol) at room temperature.

  • Cyclization: The reaction proceeds through a series of condensation and cyclization steps to form the rigid bispidinone scaffold.

  • Introduction of Coordinating Arms: To enhance the denticity, coordinating groups are introduced. For example, propargyl groups can be attached to the nitrogen atoms, which can then be further functionalized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce triazole-containing arms.[2][6]

  • Purification: The synthesized ligand is purified using column chromatography or recrystallization.

  • Characterization: The structure and purity of the ligand are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Causality: The choice of the Mannich reaction is due to its efficiency in constructing the bicyclic core with stereochemical control. The "click" chemistry approach for functionalization is favored for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Determination of Metal Chelation Properties

A thorough evaluation of the metal chelating properties is essential to understand the potential applications of the synthesized bispidinones.

Protocol for Determining Stability Constants:

  • Potentiometric Titration: A solution of the ligand is titrated with a standardized solution of a strong base in the presence and absence of the metal ion of interest.

  • Data Acquisition: The pH of the solution is monitored throughout the titration.

  • Data Analysis: The titration curves are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Self-Validation: The accuracy of the determined stability constants is cross-validated by performing the titrations at different ligand-to-metal ratios and ionic strengths. Spectrophotometric titrations can also be employed for colored complexes to provide an independent verification of the results.

Comparative Analysis of Bispidinone Chelators

The true utility of bispidinones becomes apparent when comparing the properties of different derivatives. The denticity of the ligand and the nature of the coordinating arms are key determinants of metal ion affinity and selectivity.

Influence of Denticity and Donor Groups

The stability of metal-bispidinone complexes generally increases with the denticity of the ligand. The introduction of additional coordinating groups enhances the chelate effect, leading to more stable complexes.

Ligand TypeDenticityTypical Donor GroupsTarget Metal IonsLog K (Stability Constant) RangeKey Applications
Tetradentate42 N (core), 2 N (pyridyl)Cu(II), Ni(II), Co(II)10 - 18[9][10]Catalysis, MRI contrast agents
Pentadentate52 N (core), 3 N (pyridyl)Cu(II), Zn(II)Varies significantly with isomerism[9][10]Radiopharmaceuticals, Biomimetic studies
Hexadentate62 N (core), 4 N (pyridyl/picolinate)Cu(II), Ga(III), Lu(177)19 - 21 for Cu(II)[11]PET/SPECT imaging, Radiotherapy
Octadentate/Nonadentate8-92 N (core), multiple N/O donorsLa(III), Ac(225), Bi(213)Exceedingly highTargeted alpha therapy

Note: Stability constants are highly dependent on the specific metal ion, ligand structure, and experimental conditions.

An interesting observation is that for pentadentate bispidine ligands, isomeric forms can exhibit vastly different stabilities with the same metal ion.[9][10] This highlights the critical role of the spatial arrangement of the donor atoms in achieving optimal coordination geometry.

Furthermore, the stability of bispidinone complexes does not always follow the Irving-Williams series (a trend in the stability of divalent first-row transition metal complexes). For instance, some bispidine ligands form significantly more stable complexes with Co(II) than with Ni(II), which is a deviation from the expected trend.[9][10] This unique selectivity can be exploited for specific applications where discrimination between these metal ions is crucial.

structure_property cluster_structure Structural Modifications cluster_properties Chelating Properties denticity Increase Denticity stability Increased Thermodynamic Stability denticity->stability Enhances chelate effect donor_type Vary Donor Groups (e.g., N vs. O donors) selectivity Altered Metal Ion Selectivity donor_type->selectivity Matches metal ion preference geometry Isomeric Configuration geometry->stability Optimizes coordination geometry geometry->selectivity Creates specific binding pockets kinetics Modified Complexation/Dissociation Kinetics stability->kinetics Generally slower dissociation

Caption: The relationship between structural modifications of bispidinone ligands and their resulting metal chelating properties.

Applications in Radiopharmaceuticals: A Case Study

The exceptional stability and kinetic inertness of bispidinone complexes make them ideal candidates for radiopharmaceutical development.[7][12] For diagnostic imaging techniques like Positron Emission Tomography (PET), the chelator must securely bind a positron-emitting radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga) and prevent its release in vivo. Similarly, for targeted radionuclide therapy, the chelator must stably deliver a therapeutic isotope (e.g., ¹⁷⁷Lu, ²²⁵Ac) to the tumor site.[12][13]

Bispidinone-based chelators have demonstrated rapid and efficient radiolabeling under mild conditions, which is crucial for their use with sensitive biological targeting vectors like antibodies and peptides.[4][13] Importantly, octadentate and nonadentate bispidine ligands have been shown to form exceedingly stable and inert complexes with theranostic pairs of radionuclides, such as ¹¹¹In (for imaging) and ¹⁷⁷Lu or ²²⁵Ac (for therapy).[13] This "one-chelator-fits-all" approach is highly advantageous for personalized medicine.[12]

Conclusion

Bispidinone-based chelators represent a versatile and powerful platform in coordination chemistry. Their rigid framework provides a foundation for high stability, while the ease of functionalization allows for the tailoring of their properties to specific metal ions and applications. The comparative analysis presented in this guide underscores the importance of rational ligand design, considering factors such as denticity, donor group selection, and isomeric configuration. The demonstrated success of bispidinones in the demanding field of radiopharmaceuticals is a testament to their superior chelating properties and signals a bright future for their application in other areas of science and medicine.

References

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI. [Link]

  • Synthesis and characterization of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications. IRIS . [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. PMC - PubMed Central. [Link]

  • Stability constants: a new twist in transition metal bispidine chemistry. PubMed. [Link]

  • Stability Constants: A New Twist in Transition Metal Bispidine Chemistry. Request PDF. [Link]

  • Bispidines for radiopharmaceuticals. PubMed. [Link]

  • Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. UBC Chemistry. [Link]

  • Bispidine-based Ligands as Bifunctional Chelators for Radiopharmaceuticals. Bentham Science. [Link]

  • Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions. PubMed. [Link]

  • Synthesis and Coordination Chemistry of N,N-Diallylbispidine. ACS Publications. [Link]

  • Synthesis of bispidine‐based coordination polymers. ResearchGate. [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. [Link]

  • Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions. Request PDF. [Link]

  • Bispidines for dual imaging. PubMed. [Link]

  • Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega. [Link]

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. NIH. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity and purity of synthesized molecules are paramount. The bicyclic amine, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as a critical building block in the synthesis of more complex therapeutic agents. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with key alternative methods for validating the purity of this specific compound, grounded in the principles of analytical chemistry.

The Analytical Imperative: Why Purity Matters

In any synthetic pathway, side reactions, unreacted starting materials, and degradation products are inevitable. For a molecule like this compound, potential impurities could include starting materials from its Mannich cyclocondensation synthesis, such as benzylamine or related piperidone precursors.[1] These impurities can interfere with subsequent reaction steps or introduce toxicological risks. Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a fundamental component of the research and development process.

HPLC: The Workhorse for Chromatographic Purity

High-Performance Liquid Chromatography is the cornerstone technique for assessing the purity of non-volatile organic compounds in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

Causality Behind Method Design: A Scientist's Perspective

The development of a successful HPLC method is not a matter of chance but of deliberate, scientifically-backed choices.

  • The Stationary Phase (Column): The choice of a C18 (octadecylsilane) column is standard for compounds of this nature. The long alkyl chains provide a non-polar environment that retains the analyte based on its hydrophobicity. The two benzyl groups on our target molecule provide sufficient non-polar character for effective retention and separation from more polar or less retained impurities.

  • The Mobile Phase (Eluent): A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) is optimal. ACN is often preferred over methanol for its lower viscosity and UV transparency.[2] The gradient, moving from a higher water concentration to a higher ACN concentration, ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and eluted within a reasonable timeframe.

  • The Additive: The two tertiary amine groups in the bicyclic core can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is added to the mobile phase. The TFA protonates the basic amines, ensuring a consistent ionic form, and also protonates the silanols, minimizing unwanted secondary interactions.

  • The Detector: The presence of two benzyl groups provides strong UV chromophores. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at its maximum absorbance wavelength (λ-max, ~254 nm) but also captures the entire UV spectrum across the peak. This capability is crucial for "peak purity" analysis, which helps to confirm that a single chromatographic peak is not composed of co-eluting impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm (with spectral acquisition from 200-400 nm for peak purity).

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area% Area
Potential Polar Impurity (e.g., Benzylamine)3.821,5000.45
This compound 9.2 4,715,000 98.85
Potential Non-Polar Impurity (e.g., Over-alkylation product)11.547,7001.00

Note: Data is representative and for illustrative purposes.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 DAD Detection (~254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Assess Peak Purity d1->d3 result result d2->result Final Purity Report

Caption: HPLC workflow for purity validation.

Orthogonal Verification: Alternative Analytical Techniques

Relying on a single analytical method is insufficient for definitive purity assessment. Regulatory bodies and sound scientific practice demand orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio is measured by a mass spectrometer, providing structural information.

  • Applicability & Rationale: Amines can be challenging to analyze by GC due to their polarity and potential for adsorption onto the column, leading to tailing.[3] Furthermore, this compound has a molecular weight of 320.4 g/mol and a high boiling point, making it poorly volatile.[4] Direct injection is likely to result in poor chromatography and potential thermal degradation in the hot inlet.[5] While derivatization could improve volatility, it adds complexity and potential for side reactions.

  • Verdict: GC-MS is generally not the preferred method for this compound. Its primary utility would be in screening for small, volatile impurities (e.g., residual solvents) that are not well-retained by RP-HPLC.

Alternative 2: Quantitative NMR (qNMR) Spectroscopy
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For quantitative purposes (qNMR), the integral of a signal in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[6][7] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the analyte, the absolute purity of the analyte can be calculated without requiring a reference standard of the analyte itself.[8]

  • Applicability & Rationale: qNMR is an excellent, non-destructive, and orthogonal technique for purity determination.[6][9] It is a primary ratio method that provides a direct measure of mass purity.[8] Unlike HPLC, which provides a relative purity based on UV response (which can vary between compounds), qNMR provides a more absolute value. It can detect impurities that HPLC might miss, such as inorganic salts or compounds lacking a UV chromophore.

  • Verdict: qNMR is the ideal orthogonal method to HPLC. It should be used to certify the purity of a reference standard of this compound, which can then be used to calibrate the HPLC method for routine quality control.

Head-to-Head: A Comparative Summary

FeatureHPLC-DADGC-MSQuantitative ¹H NMR (qNMR)
Principle of Separation Differential partitioning between stationary and mobile liquid phasesDifferential partitioning between stationary and mobile gas phasesNo separation; based on nuclear spin properties in a magnetic field
Analyte Suitability Excellent for non-volatile, moderately polar compoundsPoor; requires high volatility and thermal stability (or derivatization)Excellent; requires solubility in a deuterated solvent
Quantitative Capability Relative Purity (Area %). Requires a reference standard for potency.Semi-quantitative without standards; requires derivatization for accuracy.Absolute Purity (mass %). A primary ratio method.[8]
Selectivity High; tunable via mobile phase and column chemistryVery high, especially with mass spectrometric detectionModerate; depends on spectral resolution. Signal overlap can be an issue.
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Sample Throughput HighHighModerate
Orthogonality to HPLC N/AHigh (different separation principle)Very High (non-separative, different physical principle)[9]

Final Recommendations from the Scientist's Bench

For the comprehensive purity validation of synthesized this compound, a dual-pronged approach is recommended for maximum scientific rigor:

  • Primary Method for Routine Analysis (HPLC): The developed reversed-phase HPLC method serves as the robust, high-throughput workhorse for routine quality control, in-process checks, and stability testing. Its high resolving power is ideal for separating structurally similar impurities.

  • Orthogonal Method for Absolute Purity (qNMR): Quantitative ¹H NMR should be employed to establish the absolute purity of a designated "gold standard" or reference batch of the material. This provides an anchor of truth, validating the results obtained from the primary HPLC method and ensuring that the % Area calculation accurately reflects the mass purity.

By combining the high-resolution separation power of HPLC with the absolute quantitation capability of qNMR, researchers and drug development professionals can have the highest degree of confidence in the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.

References

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?
  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • Chromatography Today. Alternative found for HPLC methods. [Link]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Reddy, G. S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • Dong, M. W. (2013). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?[Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • LabRulez GCMS. Analysis of Amines in GC. [Link]

  • PubChem. This compound. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. As a complex bicyclic amine, this compound requires a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory adherence. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented in public literature, its structure allows for a robust hazard assessment based on its constituent functional groups: a bicyclic amine core, a ketone group, and two benzyl substituents.[1][2][3]

Causality of Hazard Assessment: The principle of treating a compound as hazardous based on its structure is a cornerstone of laboratory safety. The amine functionalities suggest basicity and potential corrosivity, while the overall organic structure points toward potential environmental toxicity and incompatibility with strong oxidizers. Therefore, in the absence of specific data to the contrary, This compound must be managed as hazardous chemical waste.

Property Identifier / Inferred Characteristic Source
Chemical Name This compound[1]
CAS Number 59009-70-0[1]
Molecular Formula C₂₁H₂₄N₂O[1]
Molecular Weight 320.4 g/mol [1]
Inferred Hazards Toxicity: Amines can be toxic, and benzyl compounds may cause irritation.[4][5] Environmental: Amines can be harmful to aquatic life; sewer disposal is prohibited.[5] Reactivity: As a base, it will react with acids.[5] As an organic compound, it is incompatible with strong oxidizing agents.[4]N/A

Regulatory and Compliance Framework

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • Generator Responsibility: The laboratory that creates the waste (the "generator") is legally responsible for its safe management from "cradle to grave."[8] This includes proper identification, segregation, storage, and arrangement for disposal through a licensed facility.[8]

  • OSHA Laboratory Standard: This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][9] The CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals.[9] Your institution's Environmental Health & Safety (EHS) office is the primary resource for understanding and complying with these regulations.

Pre-Disposal Safety Protocols

Required Personal Protective Equipment (PPE)

Handling of both the pure compound and its waste requires stringent adherence to PPE protocols to prevent exposure.

  • Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use.[10]

  • Eye Protection: Use chemical safety goggles. A face shield should be worn if there is a risk of splashing.

  • Body Protection: A standard laboratory coat is mandatory.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Don Appropriate PPE: Before cleanup, don the full PPE described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and then absorb it. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for hazardous waste. Do not create dust.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the procedures in Section 4.

Step-by-Step Disposal Procedure

This protocol ensures that waste containing this compound is handled in a compliant and safe manner.

Step 1: Waste Classification and Segregation
  • Classification: Treat all waste containing this compound (pure, solutions, contaminated materials) as hazardous chemical waste .

  • Segregation: This is the most critical step to prevent dangerous reactions in the waste container.[11]

    • DO NOT mix this waste with:

      • Strong Acids (e.g., HCl, H₂SO₄): Amines are basic and can undergo a strong exothermic neutralization reaction.[5]

      • Strong Oxidizing Agents (e.g., peroxides, permanganates, nitrates): Organic compounds can react violently or explosively with strong oxidizers.[4]

      • Incompatible Solvents: Avoid mixing with reactive solvent streams.

    • This waste stream is generally compatible with other non-halogenated organic solvent waste, but always consult your institution's EHS guidelines.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or leaks.[6]

  • Keep Container Closed: The waste container must be sealed with a tight-fitting screw cap at all times, except when actively adding waste.[6][12] This prevents the release of vapors and protects the container's contents.

Step 3: Labeling

Proper labeling is a strict regulatory requirement.[13][14] The label must be legible, durable, and contain the following information:

  • The words "Hazardous Waste" .[14]

  • Full Chemical Name(s): List "this compound" and any other components or solvents in the waste mixture by percentage. Do not use abbreviations or chemical formulas.[14]

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[14]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[14] This could be a marked area on a benchtop or within a chemical fume hood.

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Limits: Do not exceed the volume or time limits for waste accumulation as defined by EPA regulations and your institution's policies (e.g., containers must be removed within three days of becoming full).[14]

Step 5: Final Disposal
  • Contact EHS: Once the container is full or the time limit is approaching, contact your institution's EHS department or chemical waste coordinator to arrange for a pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company.[5][15] They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will likely be incinerated at high temperatures or undergo another approved chemical treatment method.[8][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this chemical waste from generation to final disposal.

DisposalWorkflow A Waste Generation (e.g., unused reagent, reaction mixture, contaminated materials) B Hazard Assessment Based on chemical structure (amine, organic), classify as 'Hazardous Waste' A->B C Segregate from Incompatibles (Keep away from strong acids and oxidizers) B->C D Select & Fill Compatible Container (e.g., HDPE, Glass) Keep container closed. C->D E Apply Hazardous Waste Label (Full chemical names, hazards, date) D->E F Store in Designated SAA (Use secondary containment) E->F G Container Full or Time Limit Reached? F->G G->F  No H Contact EHS / Waste Coordinator To schedule a pickup for professional disposal G->H  Yes I Compliant Disposal H->I

Caption: Decision workflow for compliant disposal.

References

  • Lab Alley. (n.d.). Acetone Safety: Proper Storage and Disposal Methods. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 367172, this compound. Retrieved from [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Technical Support Center. (n.d.). Synthesis of 3,7-Diazabicyclo[3.3.1]nonane. Retrieved from a URL related to a technical support document on the synthesis of this class of compounds.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from a government health department website.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemical Suppliers. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Ing. Petr Švec - PENTA. (2024, February 27). Safety Data Sheet: Benzyl alcohol.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Google Patents. (n.d.). US5043445A - Bis-1,3-diazine heterocyclic derivatives.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • GOV.UK. (n.d.). Benzyl chloride - Incident management.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Google Patents. (n.d.). US5043075A - Method of removing amines.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Capot Chemical. (2026, January 3). MSDS of 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-one hydrochloride.
  • ACS Publications. (n.d.). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives.
  • The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Benzyl-3,9-diazabicyclo[3.3.2]decane.
  • ResearchGate. (2024, December 3). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. Retrieved from [Link]

  • MDPI. (2023, August 30). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE.
  • ResearchGate. (2025, August 5). ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts.
  • AIR Unimi. (2023, August 30). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications.
  • AngeneChemical. (n.d.). 3,7-diazabicyclo[3.3.1]nonan-9-one.
  • BLDpharm. (n.d.). 122455-82-7|3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Sources

Mastering Safety: A Researcher's Guide to Handling 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a complex bicyclononane derivative, presents unique safety challenges that demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile: A Structural-Activity Perspective
  • Bicyclo[3.3.1]nonan-9-one Core: This rigid bicyclic system contains a ketone functional group. Ketones are generally flammable and can be irritating to the eyes, skin, and respiratory tract.

  • N-Benzyl Groups: The presence of two benzyl groups attached to the nitrogen atoms introduces the characteristics of tertiary amines and aromatic compounds. Aromatic amines, as a class, can be toxic and may have skin and respiratory sensitization potential.

An examination of the SDS for a structurally related compound, 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-one hydrochloride, reveals that it may cause respiratory irritation and advises avoiding dust formation.[1] This underscores the importance of respiratory protection when handling similar powdered compounds.

Table 1: Hazard Analysis based on Structural Motifs

Structural FeaturePotential Hazards
Bicyclo[3.3.1]nonan-9-oneFlammability, Eye/Skin/Respiratory Irritation
N-Benzyl Groups (Tertiary Amine)Skin and respiratory sensitization, potential toxicity
Solid (powder) formInhalation hazard of fine particles

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following provides a detailed protocol for the selection and use of appropriate PPE.[2][3][4]

Hand Protection: Selecting the Right Gloves

Given the presence of both ketone and aromatic amine functionalities, selecting gloves with broad chemical resistance is paramount.

  • Primary Gloves: Nitrile gloves offer good protection against a wide range of chemicals and are a suitable primary choice for short-term handling.[5]

  • Secondary Gloves (Double Gloving): For extended procedures or when handling larger quantities, double-gloving with a second pair of nitrile or neoprene gloves is recommended. This provides an additional barrier in case of a breach in the primary glove.

  • Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and always upon completion of a task.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Goggles: When there is a risk of splashes, chemical goggles provide a more complete seal around the eyes.

  • Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles.

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Chemical Apron: For tasks involving larger volumes or a significant splash risk, a chemically resistant apron worn over the lab coat is advised.

  • Full-Body Suit: In the case of a large-scale synthesis or a significant spill, a disposable full-body suit may be necessary.

Respiratory Protection: Preventing Inhalation Exposure

Due to the potential for respiratory irritation from fine particles of the solid compound, respiratory protection is crucial.[1]

  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood.

  • Respirator: If work cannot be conducted in a fume hood or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required. Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance.[2][5]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary gloves, eye/face protection, and lab coat/apron readily available.

  • Prepare a Waste Container: A designated, labeled waste container for solid and liquid waste contaminated with the compound should be in the fume hood.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Protocol

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_waste Prepare Labeled Waste Containers prep_fume_hood->prep_waste handling_weigh Weigh Solid in Fume Hood prep_waste->handling_weigh handling_dissolve Dissolve in an Appropriate Solvent handling_weigh->handling_dissolve post_clean Decontaminate Work Area handling_dissolve->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff

Caption: A workflow for the safe handling of this compound.

Donning and Doffing PPE: A Critical Sequence

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Eye and Face Protection don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Eye and Face Protection doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if required) doff3->doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

III. Disposal Plan: Responsible Chemical Waste Management

Proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility.[6]

Waste Segregation
  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware should be collected in a labeled, sealed container for hazardous liquid waste.

  • Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").

  • Storage: Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Pickup: Follow your institution's hazardous waste disposal procedures to arrange for pickup by trained environmental health and safety personnel. Do not dispose of this compound down the drain or in regular trash.[6]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a source providing chemical and physical properties.[7]

  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma. Retrieved from a source providing product information.

  • Capot Chemical. (2026, January 3). MSDS of 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-one hydrochloride. Retrieved from a source providing a safety data sheet for a related compound.[1]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from a source providing information on personal protective equipment.[2]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from a source providing an overview of PPE in a laboratory setting.[3]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from a source providing examples of personal protective equipment.[4]

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from a source providing guidance on PPE selection.[5]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from a source providing guidelines on chemical waste disposal.[6]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.